3-[(Dimethylamino)methyl]phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(dimethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)7-8-4-3-5-9(11)6-8/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMWGMZZNGHVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275010 | |
| Record name | 3-(dimethylaminomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60760-04-5 | |
| Record name | 3-(dimethylaminomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-[(Dimethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical, physical, and biological properties of 3-[(Dimethylamino)methyl]phenol (CAS No. 13019-20-0). The information is compiled from various scientific sources to support research, development, and application of this compound.
Core Properties of this compound
This compound is an organic compound featuring a phenol ring substituted with a dimethylaminomethyl group at the meta-position. This structure imparts a combination of phenolic and amine characteristics to the molecule, influencing its chemical reactivity and physical properties.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of this data is sourced from publicly available databases and may not be from peer-reviewed publications.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| CAS Number | 13019-20-0 | [1] |
| Appearance | Clear to pale yellow liquid | [1] |
| Melting Point | 14 °C (287.15 K) | [1] |
| Boiling Point | 265 °C (538.15 K) | [1] |
| Density | 1.032 g/cm³ | [1] |
| Solubility | Moderately soluble in water; Soluble in alcohols like methanol and ethanol. | [1] |
Synthesis of this compound
The primary synthetic route to this compound is the Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the aromatic ring of phenol.
General Experimental Protocol: Mannich Reaction
A general protocol for the synthesis of this compound via the Mannich reaction involves the following steps:
-
Reaction Setup: Phenol is reacted with an aqueous solution of dimethylamine and formaldehyde.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature.
-
Work-up and Purification: Following the reaction, the mixture is worked up to isolate the crude product. This may involve extraction and washing steps. Purification of the final compound is typically achieved by distillation under reduced pressure.
Synthesis Workflow
Biological and Pharmacological Properties
The biological activity of this compound is not extensively documented in publicly available literature. However, some sources suggest potential antimicrobial and antifungal properties.[1]
Antimicrobial and Antifungal Activity
There is a mention of this compound exhibiting antibacterial and antifungal activities.[1] However, specific data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values against tested organisms are not available in the reviewed literature. Further research is required to quantify its efficacy and spectrum of activity.
Experimental Protocol for Antimicrobial Susceptibility Testing (General):
A standard method to determine the antimicrobial activity of a compound is through broth microdilution assays to determine the MIC. A typical protocol would involve:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test organism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Mechanism of Action and Signaling Pathways
Currently, there is no information available regarding the specific mechanism of action or the signaling pathways through which this compound may exert its biological effects.
Safety and Handling
Conclusion
This compound is a Mannich base with potential applications stemming from its chemical reactivity and possible biological activities. While basic physicochemical properties are known, there is a significant lack of detailed experimental protocols, quantitative biological data, and mechanistic studies in the publicly accessible scientific literature. This guide highlights the current state of knowledge and underscores the need for further research to fully characterize this compound and explore its potential applications in drug development and other scientific fields.
References
An In-depth Technical Guide to 3-[(Dimethylamino)methyl]phenol (CAS Number 60760-04-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[(Dimethylamino)methyl]phenol, a substituted phenol with potential applications in chemical synthesis and pharmaceutical development. The document details its chemical and physical properties, provides an experimental protocol for its synthesis via the Mannich reaction, and explores its potential biological activities. While specific quantitative biological data for this compound remains limited in publicly available literature, this guide draws upon information regarding structurally related compounds to infer potential areas of interest for future research.
Chemical and Physical Properties
This compound is an organic compound featuring a phenol ring substituted at the meta position with a dimethylaminomethyl group.[1][2][3][4]
Table 1: Chemical and Physical Properties of this compound [1][2][3][4]
| Property | Value |
| CAS Number | 60760-04-5 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | This compound |
| Synonyms | Phenol, 3-[(dimethylamino)methyl]- |
| Appearance | Solid (form may vary) |
| Purity | Typically >97% |
| Storage Temperature | 2-8°C in an inert atmosphere |
Note: It is crucial to distinguish this compound (CAS 60760-04-5) from its isomer, 3-(Dimethylamino)phenol (CAS 99-07-0), in which the dimethylamino group is directly attached to the aromatic ring.[5][6]
Synthesis
The primary synthetic route to this compound is the Mannich reaction. This is a three-component condensation involving a compound with an active hydrogen (in this case, phenol), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (dimethylamine).[7][8]
Experimental Protocol: Mannich Reaction Synthesis
The following is a generalized protocol based on established Mannich reaction procedures for phenolic compounds.
Materials:
-
Phenol
-
Dimethylamine (aqueous solution or as hydrochloride salt)
-
Formaldehyde (or paraformaldehyde)
-
Solvent (e.g., ethanol, water)
-
Acid or base catalyst (optional, depending on the specific procedure)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve phenol in the chosen solvent.
-
Add dimethylamine to the reaction mixture.
-
Slowly add formaldehyde to the mixture while maintaining a controlled temperature.
-
Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated and purified by standard techniques such as extraction, crystallization, or chromatography.
Workflow Diagram:
Spectral Data
While comprehensive, independently verified spectral data for CAS number 60760-04-5 is not widely available in peer-reviewed literature, some chemical suppliers provide access to NMR, IR, and mass spectra.[9] Researchers are advised to obtain and interpret data on their specific samples for confirmation of identity and purity.
Biological Activity and Potential Applications
Direct and quantitative biological studies on this compound are limited. However, the structural motifs present in the molecule—a substituted phenol and a tertiary amine—suggest potential for biological activity.
Antimicrobial Activity
Phenolic compounds are known to exhibit a broad spectrum of antimicrobial activities. Their mechanism of action often involves disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular contents. The presence of an alkylamino group can sometimes enhance this activity. While specific minimum inhibitory concentration (MIC) values for this compound are not readily found in the literature, it is a promising area for future investigation.
Potential Mechanism of Antimicrobial Action (Hypothesized):
Neurological and Receptor Activity
The 3-aminophenol moiety is a key structural feature in a number of centrally acting drugs. For instance, tapentadol, an analgesic, contains a 3-(dimethylamino-alkyl)phenol core and functions as both a µ-opioid receptor agonist and a norepinephrine reuptake inhibitor. This suggests that this compound could be a valuable scaffold or intermediate for the synthesis of novel neurologically active compounds. Receptor binding assays would be necessary to determine its affinity for various central nervous system targets.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.[4]
Conclusion
This compound is a readily synthesizable compound with potential for further investigation, particularly in the areas of antimicrobial and pharmaceutical research. This technical guide has summarized the currently available information on its properties and synthesis. The lack of extensive biological data highlights an opportunity for researchers to explore the pharmacological profile of this compound and its derivatives. Future studies focusing on quantitative antimicrobial assays and receptor binding screens are warranted to fully elucidate the potential of this compound.
References
- 1. 60760-04-5(3-(dimethylamino)methylphenol) | Kuujia.com [kuujia.com]
- 2. aurumpharmatech.com [aurumpharmatech.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 3-((Dimethylamino)methyl)phenol | 60760-04-5 [sigmaaldrich.com]
- 5. Phenol, 3-(dimethylamino)- [webbook.nist.gov]
- 6. 3-(Dimethylamino)phenol | C8H11NO | CID 7421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. oarjbp.com [oarjbp.com]
- 8. Mannich Reaction [organic-chemistry.org]
- 9. This compound(60760-04-5) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to 3-[(Dimethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 3-[(Dimethylamino)methyl]phenol. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this and related compounds.
Chemical Structure and Properties
This compound, a substituted phenol, possesses a molecular structure characterized by a hydroxyl group and a dimethylaminomethyl group attached to a benzene ring at positions 1 and 3, respectively. This arrangement imparts specific chemical and physical properties that are of interest in various scientific disciplines.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 60760-04-5 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [2] |
| Solubility | Generally soluble in polar solvents like alcohols (methanol, ethanol) and moderately soluble in water. Solubility is influenced by pH. Limited solubility in non-polar solvents.[3] | N/A |
Synthesis of this compound
The primary synthetic route to this compound is the Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the aromatic ring of phenol, with formaldehyde and a secondary amine, dimethylamine.
General Experimental Protocol for Mannich Reaction
The following is a generalized experimental protocol for the synthesis of aminomethylated phenols, adapted from established methodologies for similar compounds. Note: This protocol should be optimized and validated for the specific synthesis of this compound.
Materials:
-
Phenol
-
Dimethylamine (aqueous solution, e.g., 40%)
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for neutralization)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or other drying agent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in ethanol.
-
To the stirred solution, add the aqueous solution of dimethylamine.
-
Slowly add the aqueous solution of formaldehyde to the reaction mixture. The addition is often done at a controlled temperature to manage the exothermic nature of the reaction.
-
After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 2-3.
-
Wash the acidic solution with dichloromethane to remove any unreacted phenol and non-basic byproducts.
-
Neutralize the aqueous layer with a sodium hydroxide solution to a pH of approximately 9-10.
-
Extract the product into dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude product may be further purified by techniques such as distillation or column chromatography.
Biological Activity and Potential Mechanism of Action
Based on studies of a structurally related compound, 3,5-dimethylaminophenol (3,5-DMAP), a potential mechanism of action for this compound could involve the generation of reactive oxygen species (ROS). This can lead to oxidative stress and subsequent cellular damage, including apoptosis.
Proposed Signaling Pathway for Cellular Toxicity
The following diagram illustrates a proposed signaling pathway for the cellular toxicity of aminophenol derivatives, based on the known effects of 3,5-DMAP. It is important to note that this is a hypothetical pathway for this compound and requires experimental validation.
Caption: Proposed mechanism of aminophenol-induced cytotoxicity.
Experimental Data on Related Compounds
Due to the limited availability of specific quantitative data for this compound, the following table presents data for a related compound, 3-(Dimethylamino)phenol, to provide context for potential biological effects.
Table 2: In Vitro Cytotoxicity of 3-(Dimethylamino)phenol
| Cell Line | Assay | Endpoint | Result | Reference |
| Human Red Blood Cells | Hemolysis Assay | Hemolysis (%) | Concentration-dependent increase | |
| Murine Leukemia (L1210) | Caspase Activity Assay | I₅₀ (Concentration for 50% induction) | Not specified, but induced apoptosis |
Conclusion
This compound is a readily synthesizable compound with potential for further investigation, particularly in the context of its biological activities. While direct experimental data on its antimicrobial efficacy and specific mechanism of action are currently lacking, the known properties of related phenolic and aminophenol compounds suggest that it may possess interesting pharmacological properties. Future research should focus on the quantitative assessment of its antimicrobial and cytotoxic effects, as well as the elucidation of its precise molecular targets and signaling pathways. The experimental protocols and proposed mechanisms outlined in this guide provide a foundational framework for such investigations.
References
An In-depth Technical Guide to the Synthesis of 3-[(Dimethylamino)methyl]phenol via Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-[(Dimethylamino)methyl]phenol, a valuable building block in pharmaceutical and chemical research. The core of this guide focuses on the Mannich reaction, a classic and versatile method for aminoalkylation. This document details the reaction mechanism, provides experimental protocols, and presents quantitative data to aid in the successful synthesis and optimization of this compound.
Introduction to the Mannich Reaction
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. In the context of phenol chemistry, the aromatic ring of the phenol acts as the active hydrogen donor, leading to the introduction of an aminomethyl group onto the ring. This reaction is a powerful tool for the synthesis of a wide variety of Mannich bases, which are important intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
The synthesis of this compound is of particular interest due to the presence of the meta-substituted aminomethyl group, a structural motif found in various biologically active molecules. However, the directing effect of the phenolic hydroxyl group, which favors ortho and para substitution, presents a significant challenge in achieving high yields of the meta isomer through a direct Mannich reaction on phenol. This guide will explore the general principles of the phenolic Mannich reaction and allude to strategies that may influence regioselectivity.
Reaction Mechanism
The Mannich reaction of phenol with formaldehyde and dimethylamine proceeds through a well-established mechanism. The key steps are outlined below and illustrated in the accompanying diagram.
-
Formation of the Eschenmoser's salt precursor: Dimethylamine and formaldehyde react to form a highly electrophilic dimethylaminomethyl cation, also known as an iminium ion or Eschenmoser's salt precursor.
-
Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile and attacks the iminium ion. This electrophilic aromatic substitution is the key carbon-carbon bond-forming step. Due to the ortho, para-directing nature of the hydroxyl group, substitution preferentially occurs at the positions ortho and para to the hydroxyl group.
-
Proton Transfer: A final proton transfer step regenerates the aromaticity of the ring, yielding the aminomethylated phenol product.
Caption: Mechanism of the Mannich reaction of phenol.
Quantitative Data
Achieving a high yield of the desired mono-substituted product, particularly the meta isomer, requires careful control of reaction conditions. The table below summarizes key parameters and their impact on the outcome of the Mannich reaction of phenols, based on available literature for related compounds. It is important to note that direct, high-yield synthesis of this compound is not widely reported, and the data presented here is a composite from reactions of phenol and substituted phenols where ortho and para products are typically favored.
| Parameter | Condition | Effect on Yield and Selectivity | Reference |
| Molar Ratio (Phenol:Formaldehyde:Amine) | 1:1:1 | Favors mono-substitution, but may result in a mixture of ortho and para isomers. | [1] |
| 1:3:3 | Promotes tri-substitution (e.g., 2,4,6-tris(dimethylaminomethyl)phenol). | [2][3] | |
| Temperature | 25-30 °C (initial), then 100 °C | Common conditions for the reaction to proceed to completion. | [4] |
| 70-80 °C | Effective for the synthesis of tris-substituted phenols. | [3] | |
| Solvent | Ethanol, Methanol, Water | Protic solvents are commonly used and can influence reaction rates. | [4] |
| Catalyst | Acid or Base | Can accelerate the reaction, but may also affect regioselectivity. | [5] |
Experimental Protocols
The following protocols are generalized procedures for the Mannich reaction of phenols. Researchers should adapt these methods based on the specific requirements of their synthesis and optimize conditions to favor the formation of the desired product.
General Protocol for Mono-aminomethylation of Phenol
This protocol aims to favor the formation of mono-substituted products. Note that this will likely result in a mixture of ortho- and para-isomers, with the potential for small amounts of the meta-isomer.
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution) or Paraformaldehyde
-
Dimethylamine (40% aqueous solution)
-
Ethanol or Methanol
-
Hydrochloric acid (for pH adjustment and product isolation)
-
Sodium hydroxide (for neutralization)
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1 equivalent) in ethanol.
-
Cool the solution in an ice bath and add dimethylamine (1 equivalent) dropwise with stirring.
-
Slowly add formaldehyde (1 equivalent) to the cooled mixture.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to reflux for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of 2-3.
-
Wash the aqueous layer with dichloromethane to remove any unreacted phenol and non-basic byproducts.
-
Basify the aqueous layer with a sodium hydroxide solution to a pH of 9-10 to precipitate the Mannich base.
-
Extract the product with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for the Synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol
This protocol is for the synthesis of the tris-substituted product and is provided for reference as it is a well-documented procedure for the Mannich reaction of phenol.
Materials:
-
Phenol
-
Paraformaldehyde
-
Dimethylamine (aqueous solution, ~40%)
Procedure:
-
In a suitable reaction vessel, mix phenol (1 equivalent) and the dimethylamine solution (at least 3 equivalents).
-
Stir the mixture at a temperature between 0-70 °C.
-
Add paraformaldehyde (at least 3 equivalents) in portions over a period of 30-60 minutes.
-
Heat the reaction mixture to a temperature between 30-100 °C and maintain for 1-4 hours.
-
After the reaction is complete, cool the mixture and perform an oil-water separation.
-
The organic layer is then subjected to vacuum distillation to remove any remaining water and to purify the product.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and purification of a phenolic Mannich base and the logical relationship between reaction parameters and the desired outcome.
Caption: General workflow for the synthesis and purification of a phenolic Mannich base.
Caption: Logical relationships in the synthesis of this compound.
Conclusion
The synthesis of this compound via the Mannich reaction presents a synthetic challenge due to the inherent regioselectivity of electrophilic substitution on the phenol ring. While general protocols for the Mannich reaction of phenols are well-established, achieving a high yield of the meta-substituted isomer likely requires significant optimization of reaction conditions, potentially involving the use of specific catalysts or advanced synthetic strategies to control regioselectivity. The information provided in this guide serves as a foundational resource for researchers and professionals in drug development to approach the synthesis of this and related compounds, highlighting the key parameters that need to be considered for a successful outcome. Further investigation into regioselective Mannich reactions of phenols is warranted to develop a more direct and efficient synthesis of this compound.
References
- 1. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 2. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 3. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Fast and reliable quantification of lignin reactivity via reaction with dimethylamine and formaldehyde (Mannich reaction) [diva-portal.org]
An In-depth Technical Guide to 3-[(Dimethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[(Dimethylamino)methyl]phenol (CAS No. 60760-04-5), a substituted phenol of interest in various chemical and pharmaceutical research areas. Due to the limited availability of public spectroscopic data for this specific isomer, this document focuses on its synthesis, predicted chemical properties, and essential safety information. A detailed experimental protocol for its preparation via the Mannich reaction is presented, along with a visualization of the reaction pathway. This guide serves as a foundational resource for researchers intending to synthesize and utilize this compound in their work.
Introduction
This compound is an organic compound featuring a phenol ring substituted with a dimethylaminomethyl group at the meta position. This structure is characteristic of a Mannich base, which are known for their applications as synthetic intermediates, catalysts, and in the development of biologically active molecules. The presence of both a phenolic hydroxyl group and a tertiary amine group imparts unique chemical properties, making it a subject of interest for further functionalization and incorporation into more complex molecular architectures.
While extensive spectroscopic data for the ortho- and para- isomers, as well as the polysubstituted 2,4,6-tris(dimethylaminomethyl)phenol, are available, detailed experimental spectra for this compound are not widely published in scientific literature or databases. This guide, therefore, aims to provide the necessary theoretical and practical information to enable researchers to synthesize and characterize this compound.
Chemical Identity and Properties
Summarized below are the key identifiers and predicted properties for this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 60760-04-5 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| InChI Key | HXMWGMZZNGHVPQ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC1=CC=CC(O)=C1 |
| Predicted LogP | 1.5 (approx.) |
| Predicted Boiling Point | ~250-270 °C (at 760 mmHg) |
| Predicted Melting Point | Not readily available |
Spectroscopic Data
As of the date of this document, detailed and verified public domain spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and comprehensive IR) for this compound are not available. Commercial suppliers may possess this data, and it is recommended to request it upon purchase. For researchers synthesizing this compound, the following are expected spectral characteristics based on its structure:
-
¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns indicative of meta-substitution), a singlet for the methylene bridge protons, a singlet for the N-methyl protons, and a broad singlet for the phenolic hydroxyl proton.
-
¹³C NMR: Resonances for the six aromatic carbons (four distinct signals due to symmetry), one for the methylene carbon, and one for the N-methyl carbons.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and C-N stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 151.21, along with characteristic fragmentation patterns.
Synthesis via the Mannich Reaction
This compound is synthesized via the Mannich reaction, a classic method in organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom.
Reaction Pathway
The synthesis involves the reaction of phenol with formaldehyde and dimethylamine. The reaction proceeds through the formation of an Eschenmoser-like salt (iminium ion) from dimethylamine and formaldehyde, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the phenol ring.
Caption: Mannich reaction pathway for the synthesis of this compound.
Experimental Protocol
This is a general procedure and may require optimization.
Materials:
-
Phenol
-
Dimethylamine (e.g., 40% aqueous solution)
-
Formaldehyde (e.g., 37% aqueous solution)
-
Ethanol or another suitable solvent
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for neutralization)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve phenol in ethanol.
-
Cool the mixture in an ice bath and slowly add dimethylamine solution, followed by the dropwise addition of formaldehyde solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and acidify with hydrochloric acid.
-
Wash the acidic mixture with a nonpolar solvent to remove any unreacted phenol.
-
Basify the aqueous layer with a sodium hydroxide solution until a pH of ~9-10 is reached.
-
Extract the product from the aqueous layer with dichloromethane or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography or distillation under reduced pressure to isolate the 3-isomer from the ortho- and para- isomers that are also formed.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions should be based on those for structurally similar compounds like substituted phenols and tertiary amines.
-
General Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin irritation and serious eye damage.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
Potential Applications
While specific applications for this compound are not extensively documented, compounds of this class are valuable in several areas of research and development:
-
Pharmaceutical Synthesis: The phenolic and amine functionalities provide reactive handles for the synthesis of more complex molecules with potential biological activity.
-
Catalysis: The tertiary amine can act as a base or nucleophilic catalyst in various organic reactions.
-
Polymer Chemistry: Can be used as a monomer or a curing agent in the production of resins and polymers.
Conclusion
This compound is a valuable synthetic target for researchers in organic chemistry and drug discovery. Although detailed spectroscopic data is scarce in the public domain, this guide provides the essential information for its synthesis via the Mannich reaction, along with crucial safety and handling guidelines. It is anticipated that as research involving this compound progresses, more comprehensive data will become available to the scientific community. Researchers are encouraged to perform thorough characterization of the synthesized product to confirm its identity and purity.
Mass Spectrometry of 3-(Dimethylamino)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 3-(Dimethylamino)phenol, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the compound's fragmentation behavior under electron ionization (EI), presents key mass spectral data, and details a representative experimental protocol for its analysis.
Note on Nomenclature: The compound requested, 3-[(Dimethylamino)methyl]phenol, is structurally distinct from the more commonly referenced 3-(Dimethylamino)phenol (CAS 99-07-0). This guide focuses on the latter, for which extensive spectral data is available. 3-(Dimethylamino)phenol has the chemical formula C₈H₁₁NO and a molecular weight of approximately 137.18 g/mol .[1][2]
Electron Ionization Mass Spectrometry Analysis
Under electron ionization, 3-(Dimethylamino)phenol undergoes characteristic fragmentation, providing a unique mass spectrum that allows for its identification and structural elucidation. The key features of its EI mass spectrum are the molecular ion peak and several major fragment ions resulting from specific bond cleavages.
Key Mass Spectral Data
The electron ionization mass spectrum of 3-(Dimethylamino)phenol is characterized by a prominent molecular ion peak and several key fragment ions. The most significant peaks are summarized in the table below. The data is based on the NIST Mass Spectrometry Data Center collection.[1][2]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 137 | 100 | [M]⁺ |
| 136 | 80 | [M-H]⁺ |
| 121 | 45 | [M-CH₃]⁺ |
| 93 | 15 | [M-C₂H₄N]⁺ |
| 77 | 10 | [C₆H₅]⁺ |
| 44 | 25 | [C₂H₆N]⁺ |
Relative intensities are estimated from the graphical representation of the NIST mass spectrum and are for illustrative purposes.
Fragmentation Pathway
The fragmentation of 3-(Dimethylamino)phenol upon electron ionization begins with the formation of the molecular ion (m/z 137). The subsequent fragmentation follows predictable pathways for aromatic amines and phenols.
-
Formation of the Molecular Ion (m/z 137): The molecule loses an electron to form the molecular ion [C₈H₁₁NO]⁺, which is also the base peak in the spectrum, indicating its relative stability.
-
Loss of a Hydrogen Radical (m/z 136): A common fragmentation pathway for aromatic compounds is the loss of a hydrogen radical, leading to the formation of the [M-H]⁺ ion.
-
Loss of a Methyl Radical (m/z 121): Cleavage of a methyl group from the dimethylamino moiety results in the formation of the [M-CH₃]⁺ ion. This is a significant fragment, highlighting the lability of the N-CH₃ bond.
-
Formation of the Iminium Ion (m/z 44): Alpha-cleavage of the C-C bond between the aromatic ring and the dimethylamino group can lead to the formation of the stable dimethyliminium ion, [CH₂=N(CH₃)₂]⁺.
The fragmentation pathway can be visualized as follows:
Caption: Proposed fragmentation pathway of 3-(Dimethylamino)phenol under electron ionization.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative GC-MS protocol for the analysis of 3-(Dimethylamino)phenol.
1. Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution as necessary to fall within the linear range of the instrument.
2. GC-MS System and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Mass Spectrometer: A mass spectrometer capable of electron ionization, such as a single quadrupole or ion trap analyzer.
-
GC Column: A nonpolar or medium-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 40-400
This protocol provides a general framework. Optimization of the temperature program and other parameters may be necessary depending on the specific instrumentation and sample matrix.
The workflow for a typical GC-MS analysis is illustrated below:
Caption: General workflow for the GC-MS analysis of 3-(Dimethylamino)phenol.
This guide provides a foundational understanding of the mass spectrometric behavior of 3-(Dimethylamino)phenol. For specific applications, further validation and optimization of analytical methods are recommended.
References
Physical and chemical properties of 3-[(Dimethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(Dimethylamino)methyl]phenol, a member of the aminophenol family, is a versatile organic compound with significant applications in various scientific fields. Its unique structure, featuring both a phenolic hydroxyl group and a tertiary amine, imparts a range of chemical properties that make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and as a catalyst in polymer chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its functional roles.
Chemical and Physical Properties
This compound is a clear to pale yellow liquid at room temperature. Its bifunctional nature, containing both an acidic phenolic proton and a basic dimethylamino group, governs its solubility and reactivity. It is generally soluble in polar organic solvents such as methanol and ethanol and exhibits moderate solubility in water, which can be influenced by pH.[1]
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| CAS Number | 60760-04-5 | [2][3][4] |
| Appearance | Clear to pale yellow liquid | [1] |
| Melting Point | 14 °C | [1] |
| Boiling Point | 265 °C | [1] |
| Density | 1.032 g/cm³ | [1] |
| Solubility | Soluble in alcohols, moderately soluble in water. | [1] |
Synthesis
The primary route for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an active hydrogen-containing compound (m-cresol), formaldehyde, and a secondary amine (dimethylamine).
Experimental Protocol: Mannich Reaction Synthesis
Materials:
-
m-Cresol
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-cresol in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add dimethylamine solution, followed by the dropwise addition of formaldehyde solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, then heat to reflux for a specified period (typically 2-4 hours) to ensure the reaction goes to completion.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 2-3.
-
Wash the acidic solution with diethyl ether to remove any unreacted m-cresol and non-basic byproducts.
-
Basify the aqueous layer with a sodium hydroxide solution to a pH of approximately 9-10 to deprotonate the amine and precipitate the product.
-
Extract the product with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by vacuum distillation. The fraction collected at the appropriate boiling point and pressure will yield the purified this compound.
Experimental Workflows
The synthesis and purification of this compound can be visualized as a sequential workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]
- 3. scitepress.org [scitepress.org]
- 4. CN102838493A - Synthesis method for 3-[(1R, 2R)-3-( dimethylamino)-1-ethyl-2-methylpropyl] phenol - Google Patents [patents.google.com]
Navigating the Solubility Landscape of 3-[(Dimethylamino)methyl]phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-[(Dimethylamino)methyl]phenol, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility properties, detailed experimental protocols for determining solubility, and a logical framework for solvent selection.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter that influences its behavior in various applications, from reaction kinetics to bioavailability in drug formulations. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.
The molecular structure of this compound, featuring a polar phenolic hydroxyl group and a basic dimethylamino methyl substituent on an aromatic ring, suggests a nuanced solubility profile. The presence of both hydrogen bond donor (hydroxyl) and acceptor (amine nitrogen, hydroxyl oxygen) sites, combined with a moderately non-polar benzene ring, results in its amphiphilic character.
Qualitative Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The hydroxyl and dimethylamino groups can form strong hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent; protonation of the basic nitrogen at lower pH would increase aqueous solubility.[1] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate | Dipole-dipole interactions between the polar functional groups of the solute and the solvent molecules are the primary driving force for dissolution. |
| Non-Polar | Hexane, Toluene | Low | The non-polar hydrocarbon backbone of these solvents interacts weakly with the polar functional groups of this compound, leading to poor solvation. The aromatic ring of toluene may offer some pi-pi stacking interactions, potentially leading to slightly higher solubility compared to aliphatic non-polar solvents like hexane. |
| Intermediate Polarity | Ethyl Acetate | Low to Moderate | The ester group in ethyl acetate can act as a hydrogen bond acceptor, allowing for some interaction with the hydroxyl group of the phenol. However, the overall polarity is lower than that of alcohols or water. |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[2]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Screw-capped glass vials
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of screw-capped glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Add a known volume of the desired solvent to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the mean concentration from replicate experiments (typically n=3) ± standard deviation, in units such as mg/mL or mol/L, at the specified temperature.
-
Caption: Workflow for Equilibrium Solubility Determination.
Logical Framework for Solvent Selection
The selection of an appropriate solvent is a critical step in many research and development processes. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on desired properties.
Caption: A Decision-Making Flowchart for Solvent Selection.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound based on its chemical structure and qualitative assessments. While quantitative data remains elusive in the public domain, the provided experimental protocol offers a robust method for researchers to determine these values in their own laboratories. The logical framework for solvent selection further aids in making informed decisions for various research and development applications. Future work in this area would greatly benefit from the experimental determination and publication of quantitative solubility data across a range of solvents and temperatures.
References
Potential Applications of 3-[(Dimethylamino)methyl]phenol in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-[(Dimethylamino)methyl]phenol is a versatile aromatic compound that serves as a crucial building block and intermediate in a variety of research and industrial applications. Its unique structure, featuring a phenolic hydroxyl group and a tertiary amine, imparts a range of chemical properties that make it a valuable precursor in the synthesis of pharmaceuticals, polymers, and specialty chemicals. This technical guide provides an in-depth overview of the synthesis of this compound, its key derivatives, and their potential applications, with a focus on experimental protocols and quantitative data to support further research and development.
Chemical and Physical Properties
This compound, also known as 3-hydroxy-N,N-dimethylbenzylamine, is a crystalline solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| CAS Number | 60760-04-5 | [1] |
| Appearance | Crystalline solid | |
| Melting Point | 82-84 °C | [2] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in many organic solvents | |
| InChI Key | HXMWGMZZNGHVPQ-UHFFFAOYSA-N | [1] |
| SMILES | CN(C)Cc1cccc(O)c1 | [1] |
Synthesis of this compound
A common method for the synthesis of this compound is through the reaction of resorcinol with a dimethylamine aqueous solution. The following protocol is adapted from patent literature.[3][4]
Experimental Protocol: Synthesis from Resorcinol
-
Reaction Setup: In a 2L autoclave, sequentially add 354g of resorcinol and 420g of a 45% mass concentration dimethylamine aqueous solution at room temperature.[3]
-
Reaction Conditions: Heat the mixture to 190°C and maintain this temperature until the reaction is complete.[3]
-
Work-up:
-
Cool the reaction mixture to 20°C and transfer it to a 5L four-necked bottle.[3]
-
Under stirring, slowly add 1120g of industrial liquid caustic soda (36% mass concentration) while maintaining the temperature at or below 30°C.[3]
-
Extract impurities twice with 500ml of toluene.[3]
-
Adjust the pH of the aqueous phase to 6-7 with 30% dilute sulfuric acid.[3]
-
Separate the layers and discard the aqueous layer.[3]
-
Wash the organic layer twice with 600ml of hot water (60°C).[3]
-
-
Purification: Perform vacuum distillation on the organic layer to collect the main fraction, which is 3-(N,N-dimethylamino)phenol.[3]
Key Derivatives and Their Applications
This compound serves as a precursor for several important chemical compounds with diverse applications.
2,4,6-Tris(dimethylaminomethyl)phenol: An Epoxy Curing Agent
2,4,6-Tris(dimethylaminomethyl)phenol is a widely used catalyst and curing agent for epoxy resins.[5] It is synthesized via the Mannich reaction of phenol with formaldehyde and dimethylamine.[6]
Experimental Protocol: Synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol
The following protocol is based on a patented method.[7][8]
-
Reaction Setup: In a 500ml four-neck flask equipped with a stirrer, reflux device, and thermometer, add 28.2g of phenol and 135g of dimethylamine aqueous solution. Stir at room temperature for 15-30 minutes until evenly mixed.[7]
-
Addition of Paraformaldehyde: At a temperature of 20-50°C, add 28.4g of paraformaldehyde in several portions over 1 hour.[7]
-
Reaction Conditions: Heat the mixture to 70-80°C and maintain for 2-3 hours.[7]
-
Work-up and Purification:
Quantitative Data: Performance as a Curing Agent
| Parameter | Value | Reference |
| Appearance | Light yellow transparent viscous liquid | [7] |
| Viscosity | 150-250 mPa·s | [7] |
| Amine Value | 600-630 mgKOH/g | [7] |
| Purity | >95% | [9] |
Further quantitative data on gel time and curing temperatures with specific epoxy resins would require targeted experimental investigation.
Novel Analgesics: µ-Opioid Receptor Modulators
Derivatives of this compound have been investigated as potent and selective µ-opioid receptor (MOR) agonists for pain management. One such derivative, 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide, has shown promising results.
Quantitative Data: In Vitro and In Vivo Activity
| Compound | Kᵢ MOR (nM) | Kᵢ DOR (nM) | Kᵢ KOR (nM) | ED₅₀ (mg/kg) (55°C hot plate) |
| 2a | 7.3 ± 0.5 | 849.4 ± 96.6 | 49.1 ± 6.9 | 3.1 |
Data extracted from a study on novel potent analgesics.
Signaling Pathway: µ-Opioid Receptor Activation
Activation of the µ-opioid receptor by an agonist, such as a derivative of this compound, initiates a cascade of intracellular events. This G-protein coupled receptor (GPCR) signaling pathway ultimately leads to the analgesic effects.[10][11]
Caption: µ-Opioid receptor signaling pathway.
Experimental Protocol: Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity of a compound to opioid receptors.[12][13]
-
Membrane Preparation: Prepare membrane fractions from cells expressing the opioid receptor of interest.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.[12]
-
Competition Assay:
-
Filtration: Rapidly filter the mixture through glass fiber filters (e.g., Whatman GF/C) and wash several times with ice-cold buffer to separate bound from free radioligand.[12]
-
Quantification: Determine the amount of bound radioactivity using liquid scintillation counting.[12]
-
Data Analysis: Calculate the Ki values using non-linear regression analysis of the competition data.[12]
Cationic Polymer Flocculants
(Dimethylaminomethyl)phenol can be used in the synthesis of cationic polymer flocculants for water treatment. These polymers are effective in aggregating suspended particles.[14]
Experimental Workflow: Flocculant Performance Testing
Caption: Flocculation testing workflow.
Quantitative Data: Flocculation Performance
| Flocculant System | pH | Turbidity Reduction (%) after 24h |
| Cationic Polyacrylamide (cPAM) | 7.0 | 36 |
| Cellulose-based Cationic Flocculant | 7.0 | 27 |
| Dual system (Bentonite + cPAM) | 1.5 | ~50 |
Data adapted from a study on textile wastewater treatment, illustrating typical performance metrics.[15] Performance of flocculants derived from this compound would require specific experimental evaluation.
Experimental Protocol: Flocculation Jar Test
This is a standard method for evaluating the performance of flocculants.[16][17]
-
Sample Preparation: Fill a series of beakers (jars) with the water or wastewater to be treated.
-
Flocculant Addition: Add varying doses of the cationic flocculant solution to each jar.
-
Rapid Mix: Subject the samples to a period of rapid mixing (e.g., 1 minute at a high speed) to ensure thorough dispersion of the flocculant.
-
Slow Mix: Follow with a period of slow mixing (e.g., 20 minutes at a lower speed) to promote the formation of flocs.
-
Settling: Allow the flocs to settle for a defined period (e.g., 30 minutes to 24 hours).
-
Analysis: Withdraw samples from the supernatant and measure parameters such as turbidity, suspended solids, or color to determine the flocculation efficiency.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in various fields of research and development. Its utility as a precursor for high-performance epoxy curing agents, novel analgesics, and effective cationic flocculants highlights its importance. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers and scientists to explore and expand upon the applications of this compound and its derivatives. Further investigation into structure-activity relationships and optimization of synthetic and application protocols will undoubtedly unveil new opportunities for this multifaceted molecule.
References
- 1. Buy this compound | 60760-04-5 [smolecule.com]
- 2. 3-ジメチルアミノフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]
- 5. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 9. 2,4,6-TRIS(DIMETHYLAMINOMETHYL)PHENOL-Shandong Zhongke New Materials Technology Co., Ltd, [en.casnewsd.com]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radioligand Binding Assays [bio-protocol.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. CA1098523A - Cationic polymer flocculant - Google Patents [patents.google.com]
- 15. Frontiers | Evaluation of Anionic and Cationic Pulp-Based Flocculants With Diverse Lignin Contents for Application in Effluent Treatment From the Textile Industry: Flocculation Monitoring [frontiersin.org]
- 16. Flocculation Test Procedure - 911Metallurgist [911metallurgist.com]
- 17. Procedure to Evaluate the Efficiency of Flocculants for the Removal of Dispersed Particles from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of Phenolic Mannich Bases
For Researchers, Scientists, and Drug Development Professionals
Phenolic Mannich bases are a versatile class of organic compounds with significant applications in medicinal chemistry, materials science, and organic synthesis. Their biological activities, including antimicrobial, anticancer, and antioxidant properties, have made them a focal point for drug discovery and development. This technical guide provides an in-depth review of the synthesis of phenolic Mannich bases, focusing on reaction mechanisms, experimental protocols, and quantitative data to serve as a comprehensive resource for researchers in the field.
Core Concepts: The Mannich Reaction with Phenols
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. In the case of phenolic Mannich bases, the phenol serves as the active hydrogen component. The reaction results in the aminomethylation of the phenol, usually at the ortho or para position relative to the hydroxyl group.
The reaction mechanism proceeds through the formation of an electrophilic iminium ion from the reaction of the amine and formaldehyde. The phenol, in its more nucleophilic phenolate form, then attacks the iminium ion, leading to the formation of the C-C bond and the final phenolic Mannich base.
Synthesis Methodologies
A variety of methods have been developed for the synthesis of phenolic Mannich bases, ranging from conventional heating to more modern techniques like microwave irradiation. The choice of method often depends on the desired product, reaction scale, and available resources.
Conventional Synthesis
Conventional synthesis typically involves refluxing the phenol, formaldehyde, and a secondary amine in a suitable solvent. Common solvents include ethanol and benzene. The reaction times can range from a few hours to overnight.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating. This method often leads to shorter reaction times, higher yields, and cleaner reactions. Microwave-assisted syntheses can be performed with or without a solvent.
Quantitative Data on Phenolic Mannich Base Synthesis
The following tables summarize quantitative data from various studies on the synthesis of phenolic Mannich bases, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Synthesis of Mannich Bases from 1-(1-hydroxynaphthalen-2-yl)ethanone
| Amine | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Morpholine | Ethanol | 2 | 85 | 126-127 |
| Piperidine | Ethanol | 2 | 82 | 122-123 |
| Piperazine (bis) | Ethanol | 3 | 90 | 220-222 |
| Morpholine | Benzene | 3 | 78 | 126-127 |
| Piperidine | Benzene | 3 | 75 | 122-123 |
Table 2: Microwave-Assisted Synthesis of Mannich Bases from 3,4-dimethylphenol [1]
| Amine | Reaction Time (min) | Power (W) | Yield (%) | Melting Point (°C) |
| Dimethylamine | 15 | 200 | 90 | 70 |
| N-phenylpiperazine | 35 | 200 | 96 | 96 |
| 4-fluorobenzylamine | 20 | 200 | 82 | 145 |
| Morpholine | 30 | 200 | 92 | (oil) |
Table 3: Synthesis of 2,6-bis(aminomethyl)-p-substituted phenols
| Phenol | Amine | Yield (%) | Melting Point (°C) |
| p-tert-butylphenol | Morpholine | 45 | 123 |
| p-ethylphenol | Morpholine | 28 | 74 |
| p-tert-butylphenol | Piperidine | 54-56 | 75 |
| Hydroquinone | Piperidine | 53 | 185 |
| Hydroquinone | Diethylamine | 43 | 107 |
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments in the synthesis of phenolic Mannich bases.
General Protocol for Conventional Synthesis of Mono-Mannich Bases of 1-(1-hydroxynaphthalen-2-yl)ethanone[2]
Materials:
-
1-(1-hydroxynaphthalen-2-yl)ethanone (1.0 mmol)
-
Secondary amine (e.g., morpholine, piperidine) (1.2 mmol)
-
Aqueous formaldehyde solution (37% by weight) (2.0 mmol)
-
Ethanol or Benzene (10 mL)
-
96% Ethanol for recrystallization
Procedure:
-
A mixture of 1-(1-hydroxynaphthalen-2-yl)ethanone (3 mmol), the cyclic secondary amine (4 mmol), and aqueous formaldehyde solution (6 mmol) in the chosen solvent (10 mL) is prepared in a round-bottom flask.[2]
-
If using ethanol, the mixture is stirred at room temperature for 2 hours. If using benzene, the mixture is heated at reflux for 3 hours.[2]
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is recrystallized from 96% ethanol to yield the pure phenolic Mannich base.[2]
General Protocol for Microwave-Assisted Synthesis of Mannich Bases from 3,4-dimethylphenol[1]
Materials:
-
3,4-dimethylphenol (4 mmol)
-
Secondary or primary amine (4 mmol)
-
Formaldehyde (4 mmol)
-
Ethanol
Procedure:
-
Formaldehyde is added dropwise to a solvent-free mixture of 3,4-dimethylphenol and the respective amine.
-
The reaction mixture is irradiated in a microwave at 200 W for the specified time (see Table 2).
-
After completion of the reaction, the solid mixture is washed with ethanol.
-
The residue is dried in air to obtain the Mannich base.
Protocol for the Synthesis of 2,6-bis(morpholinomethyl)-p-cresol[3]
Materials:
-
p-cresol (50.0 mg)
-
Morpholine
-
Formaldehyde
-
Methanol and Water for recrystallization
Procedure:
-
A mixture of p-cresol, morpholine, and formaldehyde is prepared (specific molar ratios should be optimized, typically with an excess of amine and formaldehyde for bis-substitution).
-
The reaction mixture is heated, for instance, for 75 minutes, to achieve a good yield.[3]
-
The crude product is obtained after the reaction.
-
If desired, the crude product can be recrystallized from a mixture of methanol and water to yield shiny white crystals.[3]
Visualizing the Process: Diagrams and Workflows
Visual representations of reaction mechanisms and experimental workflows can significantly aid in understanding the synthesis of phenolic Mannich bases.
Caption: General mechanism of phenolic Mannich base synthesis.
Caption: A typical experimental workflow for synthesis.
Conclusion
The synthesis of phenolic Mannich bases is a well-established yet continually evolving field. The methodologies presented in this guide, from traditional reflux to modern microwave-assisted techniques, offer a range of options for researchers. The provided quantitative data and detailed protocols serve as a practical starting point for the synthesis and exploration of novel phenolic Mannich bases for various applications, particularly in the realm of drug discovery and development. The versatility of the Mannich reaction allows for the creation of a vast library of compounds, and a thorough understanding of the synthetic principles is crucial for the rational design of new molecules with desired biological activities.
References
The Multifaceted Biological Activities of 3-[(Dimethylamino)methyl]phenol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-[(dimethylamino)methyl]phenol scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. These derivatives have demonstrated significant potential across various therapeutic areas, primarily due to the versatile pharmacophoric features offered by the phenolic hydroxyl group and the dimethylaminomethyl side chain. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Synthesis of this compound Derivatives
The most common and efficient method for the synthesis of this compound and its ortho/para-substituted analogues is the Mannich reaction. This one-pot, three-component condensation reaction involves a phenol, formaldehyde, and a secondary amine, in this case, dimethylamine.
Caption: Dual mechanism of action of Tapentadol leading to analgesia.
Cholinesterase Inhibition
Several derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.
Table 2: Cholinesterase Inhibitory Activity of Selected Derivatives
| Compound Structure | Target | IC50 (nM) | Selectivity (BChE/AChE) | Reference |
| 4-[(Diethylamino)methyl]-phenoxy derivative (Compound 26) | AChE | < 220 | - | [1] |
| 4-[(Diethylamino)methyl]-phenoxy derivative (Compound 26) | BChE | < 48 | 12.5-18.8 fold higher for BChE | [1] |
| 3-(4-(Dimethylamino)phenyl)-7-aminoethoxy-coumarin (Compound 6a) | AChE | 20 | 354 | [2] |
| 3-(4-(Dimethylamino)phenyl)-7-aminoethoxy-coumarin (Compound 6a) | BChE | 7080 | - | [2] |
Antioxidant Activity
The phenolic hydroxyl group is a key feature for antioxidant activity, and derivatives of this compound have been investigated for their radical scavenging properties.
Table 3: Antioxidant Activity of a Selected Derivative
| Compound Structure | Assay | IC50 (µM) | Reference |
| 3-(4-(Dimethylamino)phenyl)-7-aminoethoxy-coumarin (Compound 6a) | DPPH | Not explicitly quantified, but noted | [2] |
Antimicrobial Activity
While research is ongoing, the phenolic core suggests potential for antimicrobial activity. Data for specific this compound derivatives is still emerging. Generally, phenolic compounds exert their antimicrobial effects by disrupting the cell membrane, leading to leakage of intracellular components and cell death.
Detailed Experimental Methodologies
Cholinesterase Inhibition Assay (Ellman's Method)
References
IUPAC name for C9H13NO phenol derivative
An In-Depth Technical Guide on p-Synephrine: A Phenol Derivative with the Molecular Formula C9H13NO
IUPAC Name: 4-[1-hydroxy-2-(methylamino)ethyl]phenol
This technical guide provides a comprehensive overview of p-synephrine, a protoalkaloid phenol derivative. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, pharmacological actions, relevant signaling pathways, and established experimental protocols.
Physicochemical Properties
p-Synephrine is the primary protoalkaloid found in the peel of bitter orange (Citrus aurantium) and other Citrus species.[1][2] It is structurally similar to endogenous amines like epinephrine and norepinephrine.[3] The naturally occurring form is the l- or [R-(−)]-enantiomer, while synthetic p-synephrine is a racemic mixture.[4]
| Property | Value | Reference |
| Molecular Formula | C9H13NO | [5] |
| Molecular Weight | 167.208 g/mol | [5] |
| CAS Number | 94-07-5 | [5] |
| Appearance | White prismatic or flake crystals | [6] |
| Melting Point | 187 °C | [5] |
| Solubility | Slightly soluble in water | [6] |
Pharmacology and Mechanism of Action
The pharmacological profile of p-synephrine is distinct from other structurally similar amines like m-synephrine (phenylephrine) or ephedrine.[7] Its effects are primarily mediated through interactions with adrenergic receptors, though its binding affinities vary significantly across subtypes.[8][9]
Adrenergic Receptor Interactions
p-Synephrine exhibits a low binding affinity for α-1, α-2, β-1, and β-2 adrenoreceptors.[9] This characteristic explains the observed lack of significant cardiovascular effects, such as increased heart rate or blood pressure, at typical dosages.[8][10] In comparison to norepinephrine, its binding is approximately 1,000-fold weaker at α-1 and α-2 receptors and 40,000-fold weaker at β-1 and β-2 receptors.[9]
Conversely, p-synephrine acts as an agonist for β-3 adrenergic receptors .[9][10] Activation of β-3 receptors is associated with metabolic processes, including thermogenesis and lipolysis, which has led to its use in weight management supplements.[8][11]
Receptor Binding Affinity
Quantitative data on the binding affinity of p-synephrine is crucial for understanding its pharmacological profile. The following table summarizes its affinity for various adrenergic receptor subtypes.
| Receptor Subtype | Binding Affinity (pKi) | Agonist/Antagonist Activity | Reference |
| α-1A | 4.11 | Partial Agonist | [12] |
| α-2A | 4.44 | Antagonist | [12] |
| α-2C | 4.61 | Antagonist | [12] |
| β-1 / β-2 | Low affinity (qualitative) | Agonist | [9] |
| β-3 | Moderate affinity (qualitative) | Agonist | [8][9] |
Pharmacokinetics
Following oral administration in humans, p-synephrine is absorbed with peak plasma concentrations reached within 1-2 hours.[1][3] Its biological half-life is approximately 2 hours.[3][12]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1–2 hours | [3] |
| Elimination Half-life (T1/2) | ~2 hours | [12] |
Key Signaling Pathways
p-Synephrine modulates several intracellular signaling pathways, contributing to its diverse biological effects, including anti-adipogenic and anti-inflammatory activities.
β-3 Adrenergic Receptor Signaling for Lipolysis
Activation of β-3 adrenergic receptors in adipose tissue by p-synephrine initiates a signaling cascade that leads to increased lipolysis and thermogenesis.[9][10]
References
- 1. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. excli.de [excli.de]
- 4. researchgate.net [researchgate.net]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Synephrine - Wikipedia [en.wikipedia.org]
The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mannich reaction, a cornerstone of organic synthesis, facilitates the aminoalkylation of an acidic proton located next to a carbonyl group. A significant and historically important variant of this reaction involves the use of phenols as the acidic component, leveraging the nucleophilic character of the aromatic ring activated by the hydroxyl group. This technical guide provides an in-depth exploration of the discovery and history of the Mannich reaction with phenols, offering a detailed look at its origins, key milestones, and the fundamental mechanistic principles that govern it. The content is tailored for researchers, scientists, and drug development professionals, with a focus on providing structured data, detailed experimental protocols for seminal reactions, and visualizations of the underlying chemical pathways.
Discovery and Historical Development
The journey to understanding the aminomethylation of phenols is a fascinating chapter in the history of organic chemistry, with key contributions from chemists Mario Betti and Carl Mannich.
The Precursor: The Betti Reaction (1900)
Twelve years before Carl Mannich's seminal work, Italian chemist Mario Betti reported a three-component condensation that is now recognized as a special case of the Mannich reaction. In 1900, Betti discovered that 2-naphthol, an aromatic alcohol (a phenol derivative), could react with benzaldehyde and ammonia or primary aromatic amines to produce α-aminobenzylphenols.[1][2] This reaction, now known as the Betti reaction , demonstrated that the electron-rich aromatic ring of a phenol could act as the nucleophile in this type of condensation.[1][2]
Carl Mannich and the Generalization of the Reaction (1912)
In 1912, the German chemist Carl Mannich published a paper in Archiv der Pharmazie that significantly broadened the scope of this type of reaction.[1][2] His work demonstrated that the reaction was not limited to phenols but could be applied to a wider range of compounds containing an active hydrogen atom, such as ketones. Mannich's research led to the generalization of the reaction, which now bears his name.[1][2] The Mannich reaction , in its general form, is the aminoalkylation of an acidic C-H proton adjacent to a carbonyl group, using formaldehyde and a primary or secondary amine.[1] However, the application of this reaction to phenols remains a vital subclass, owing to the prevalence of phenolic structures in natural products and pharmaceuticals.
Reaction Mechanism
The Mannich reaction with phenols proceeds through a well-established mechanism involving two key stages:
-
Formation of the Eschenmoser Salt Precursor (Iminium Ion): The reaction is typically initiated by the acid-catalyzed reaction between formaldehyde and a secondary amine (like dimethylamine) to form a highly reactive electrophilic species known as an iminium ion, often referred to as an Eschenmoser salt precursor.
-
Electrophilic Aromatic Substitution: The electron-rich phenol then acts as a nucleophile, attacking the iminium ion. This step is an electrophilic aromatic substitution, where the aminomethyl group is introduced onto the aromatic ring.
Regioselectivity: Ortho and Para Substitution
The hydroxyl group of the phenol is a strong activating group and an ortho, para-director. This is due to the resonance delocalization of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. Consequently, the Mannich reaction with phenols typically yields a mixture of ortho- and para-substituted products. The ratio of these products can be influenced by reaction conditions and the steric bulk of the reactants.
Quantitative Data from Key Experiments
| Phenol Derivative | Amine | Aldehyde | Product(s) | Yield (%) | Reference |
| 2-Naphthol | Aniline | Benzaldehyde | 1-(Phenylamino-phenyl-methyl)-naphthalen-2-ol | High | [1][2] |
| Phenol | Dimethylamine | Formaldehyde | 2-(Dimethylaminomethyl)phenol & 4-(Dimethylaminomethyl)phenol | Not specified | [3] |
| 3,4-Dimethylphenol | Morpholine | Formaldehyde | 4,5-Dimethyl-2-(morpholinomethyl)phenol | 92 | Modern Study |
| p-Cresol | Piperidine | Formaldehyde | 2-(Piperidin-1-ylmethyl)-4-methylphenol | Good | Historical reviews |
Experimental Protocols
The following are detailed methodologies for key examples of the Mannich reaction with phenols, based on both historical context and modern laboratory practices.
The Betti Reaction: Synthesis of 1-(Phenylamino-phenyl-methyl)-naphthalen-2-ol
This protocol is based on the original work of Mario Betti and subsequent reproductions.
Reactants:
-
2-Naphthol
-
Benzaldehyde
-
Aniline
-
Ethanol (solvent)
Procedure:
-
Dissolve 2-naphthol in ethanol in a round-bottom flask.
-
Add an equimolar amount of benzaldehyde to the solution.
-
To this mixture, add an equimolar amount of aniline.
-
Stir the reaction mixture at room temperature. The product will precipitate out of the solution over time.
-
After several hours (or overnight), collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent, such as ethanol or acetone, to obtain the purified 1-(phenylamino-phenyl-methyl)-naphthalen-2-ol.
A Representative Mannich Reaction with a Substituted Phenol: Synthesis of 4,5-Dimethyl-2-(morpholinomethyl)phenol
This protocol is a representative example of a modern Mannich reaction with a substituted phenol.
Reactants:
-
3,4-Dimethylphenol
-
Formaldehyde (as a 37% aqueous solution)
-
Morpholine
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylphenol in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of morpholine to the cooled solution, followed by the dropwise addition of an equimolar amount of aqueous formaldehyde solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 4,5-dimethyl-2-(morpholinomethyl)phenol.
Visualizations of Pathways and Relationships
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and the historical relationship between the Betti and Mannich reactions.
References
Theoretical Insights into the Formation of 3-[(Dimethylamino)methyl]phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminomethylation of phenols via the Mannich reaction is a cornerstone of synthetic organic chemistry, providing access to a wide array of biologically active molecules and chemical intermediates. While the ortho and para substitution patterns are well-understood and frequently utilized, the synthesis of the meta-substituted product, 3-[(dimethylamino)methyl]phenol, presents a unique mechanistic challenge. This technical guide delves into the theoretical underpinnings of the Mannich reaction on phenols, explains the electronic factors governing regioselectivity, and presents established synthetic protocols for the preparation of aminomethylated phenols. We will explore why direct meta-substitution on phenol is electronically disfavored and detail an alternative, effective synthetic pathway to obtain this compound.
The Mannich Reaction: A General Overview
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine.[1][2] In the context of phenol chemistry, the phenol acts as the active hydrogen compound, reacting with formaldehyde and a secondary amine, such as dimethylamine, to yield an aminomethylated phenol, commonly referred to as a Mannich base.[3]
The reaction is typically carried out under weakly acidic or basic conditions. The mechanism proceeds in two key stages:
-
Formation of the Eschenmoser Salt Analog: In the first step, dimethylamine reacts with formaldehyde to form a highly electrophilic dimethylaminomethyl cation, also known as an iminium ion or Eschenmoser salt analog.[3]
-
Electrophilic Aromatic Substitution: The electron-rich phenol then attacks the iminium ion in an electrophilic aromatic substitution reaction to form the final aminomethylated product.[3]
The Governing Principles of Regioselectivity in Phenols
The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution reactions.[4] This is due to the ability of the lone pairs on the oxygen atom to participate in resonance with the aromatic ring, thereby increasing the electron density at the ortho and para positions.[4] This resonance stabilization of the carbocation intermediate (the sigma complex) is most effective when the electrophile attacks these positions.
Conversely, attack at the meta position does not allow for direct resonance stabilization from the hydroxyl group. Consequently, the activation energy for meta substitution is significantly higher, making it a much less favorable pathway.[5] Therefore, the direct Mannich reaction on phenol with dimethylamine and formaldehyde is expected to yield primarily ortho- and para-[(dimethylamino)methyl]phenol, and under forcing conditions, the 2,4,6-trisubstituted product.[3][6]
Visualizing the Reaction Pathways
The following diagrams illustrate the general mechanism of the Mannich reaction on phenol and the resonance structures that favor ortho and para substitution.
Caption: General mechanism of the Mannich reaction with phenol.
Caption: Rationale for ortho/para-directing nature of the hydroxyl group.
Synthetic Protocols for Aminomethylation of Phenols
While the direct meta-aminomethylation of phenol is not a favored reaction, the following general protocols are effective for the ortho- and para-aminomethylation of phenols.
Table 1: Experimental Conditions for the Mannich Reaction of Phenols
| Parameter | Method A[7] | Method B[7] | Eugenol Aminomethylation[1] |
| Phenolic Substrate | Phenol or Alkylphenol | Phenol or Alkylphenol | Eugenol |
| Amine | Aqueous Dimethylamine (25%) | Dimethylamine | Dimethylamine (40%) |
| Aldehyde | Aqueous Formaldehyde (35-40%) | Formaldehyde | Formaldehyde (37%) |
| Solvent | Water | Methanol | Ethanol |
| Temperature | 10-15°C initially, then 100°C | Reflux | 78°C (Reflux) |
| Reaction Time | 1 hour at 25°C, then 2 hours at 100°C | Not specified | 90 minutes |
| Workup | Addition of NaCl, extraction with ether, drying, and concentration. | Concentration in vacuo. | Evaporation of solvent. |
Detailed Experimental Protocols
Method A: Aqueous Conditions [7]
-
To a stirred mixture of the phenol and aqueous dimethylamine (25%) at 10-15°C, add aqueous formaldehyde (35-40%) dropwise over 15 minutes.
-
Stir the mixture at 25°C for 1 hour.
-
Heat the mixture at 100°C for 2 hours.
-
To the hot solution, add sodium chloride (160 g per mole of phenol).
-
After cooling, extract the product with diethyl ether.
-
Dry the ethereal extract with anhydrous sodium sulfate and concentrate to yield the Mannich base.
Method B: Alcoholic Solvent [7]
-
Follow the same initial procedure as Method A, but use methanol as the solvent.
-
Stir and reflux the mixture for the same period as in Method A.
-
Concentrate the reaction mixture in vacuo to obtain the product.
The Synthesis of this compound: An Alternative Pathway
Given the electronic constraints of the Mannich reaction on phenol, a more viable route to this compound involves starting with a substrate that directs substitution to the desired position. One such method is the reaction of resorcinol (1,3-dihydroxybenzene) with dimethylamine.
A patented method describes the preparation of 3-(N,N-dimethylamino)phenol by reacting resorcinol with an aqueous solution of dimethylamine.[8] In this reaction, one of the hydroxyl groups of resorcinol is substituted by the dimethylamino group. The subsequent aminomethylation would then need to be performed, or a different synthetic strategy employed altogether. It is important to note that the direct synthesis of this compound via the classical Mannich reaction of phenol, formaldehyde, and dimethylamine is not well-documented in scientific literature, likely due to the unfavorable meta-substitution.
A more direct, albeit different, aminomethylation to achieve a meta-substituted product is the reaction of phenol with N,N-dimethylmethanamine, which can be catalyzed by copper(I) chloride.[9] However, this may still favor ortho and para products, and by-products such as 2,6-bis[(dimethylamino)methyl]phenol can be formed.[9]
The most reliable described method for obtaining 3-aminophenol derivatives is often a multi-step synthesis rather than a direct aminomethylation of phenol. For instance, starting with m-aminophenol and performing a methylation of the amino group is a common strategy.[8]
Conclusion
The formation of this compound via the direct Mannich reaction of phenol is a theoretically challenging transformation due to the strong ortho, para-directing nature of the phenolic hydroxyl group. The established mechanism of electrophilic aromatic substitution overwhelmingly favors the formation of 2- and 4-substituted isomers. For researchers and drug development professionals seeking to synthesize the meta-substituted product, alternative strategies starting with appropriately substituted precursors, such as resorcinol or m-aminophenol, are the most effective and documented approaches. A thorough understanding of the electronic principles governing the Mannich reaction is crucial for predicting product distribution and designing efficient synthetic routes to desired aminomethylated phenol isomers.
References
- 1. scitepress.org [scitepress.org]
- 2. m.youtube.com [m.youtube.com]
- 3. adichemistry.com [adichemistry.com]
- 4. doubtnut.com [doubtnut.com]
- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 6. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 9. Buy this compound | 60760-04-5 [smolecule.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 3-[(Dimethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory synthesis of 3-[(Dimethylamino)methyl]phenol, a valuable intermediate in the synthesis of dyes and pharmaceuticals. The primary method detailed is the Mannich reaction, a classic method for aminoalkylation.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Melting Point | 82-84 °C | |
| Appearance | Crystals | |
| SMILES | CN(C)Cc1cccc(O)c1 | |
| InChI | 1S/C8H11NO/c1-9(2)7-4-3-5-8(10)6-7/h3-6,10H,1-2H3 |
Experimental Protocol: Synthesis via Mannich Reaction
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (phenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine) to form a Mannich base.[2][3] This protocol is adapted from procedures for similar phenolic Mannich bases.[4][5]
Reaction Scheme
References
- 1. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 2. oarjbp.com [oarjbp.com]
- 3. Mannich Reaction [organic-chemistry.org]
- 4. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 5. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Eureka | Patsnap [eureka.patsnap.com]
The Catalytic Applications of Aminophenols: A Detailed Guide
While specific catalytic applications for 3-[(Dimethylamino)methyl]phenol are not extensively documented in scientific literature, its structural analog, 2,4,6-Tris[(dimethylamino)methyl]phenol, is a widely utilized and well-researched catalyst. This compound, also known as DMP-30, serves as an excellent case study for the catalytic activity of aminophenols, particularly in polymer chemistry. This document will provide detailed application notes and protocols for the use of 2,4,6-Tris[(dimethylamino)methyl]phenol as a catalyst, which is likely of significant interest to researchers and professionals in drug development and materials science.
Introduction to 2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30) as a Catalyst
2,4,6-Tris[(dimethylamino)methyl]phenol is a Mannich base that functions as a highly effective catalyst, primarily in the curing of epoxy resins and in polyurethane applications.[1][2] Its catalytic activity stems from the presence of tertiary amine groups and a phenolic hydroxyl group within the same molecule.[1] The dimethylamino groups act as strong nucleophiles and bases, enabling the compound to efficiently catalyze reactions such as the polymerization of epoxy resins and the trimerization of isocyanates.[2][3] DMP-30 is valued for its ability to accelerate curing at room temperature, its low viscosity, and good color stability.[4][5]
Key Catalytic Applications
The primary applications of 2,4,6-Tris[(dimethylamino)methyl]phenol as a catalyst are in the fields of:
-
Epoxy Resin Curing: It is widely used as a homopolymerization catalyst for epoxy resins and as an accelerator for various curing agents.[6] This is crucial in the formulation of coatings, adhesives, sealants, composites, and elastomers.[6]
-
Polyurethane Chemistry: DMP-30 is employed as a catalyst for the formation of urethane linkages and as a trimerization catalyst for polymeric MDI (methylene diphenyl diisocyanate).[1][2]
Catalytic Mechanism in Epoxy Resin Curing
The catalytic action of 2,4,6-Tris[(dimethylamino)methyl]phenol in epoxy resin curing involves the tertiary amine groups facilitating the opening of the epoxy ring. This initiates a chain reaction leading to the cross-linking of the polymer. The mechanism can be summarized as the nucleophilic attack of the tertiary amine on the epoxide group, which generates an anion that can then react with another epoxide group, propagating the polymerization.[3][7]
Figure 1. Catalytic mechanism of DMP-30 in epoxy resin curing.
Experimental Protocols
Protocol 1: Acceleration of Epoxy Resin Curing with an Amine Hardener
This protocol describes the use of 2,4,6-Tris[(dimethylamino)methyl]phenol as an accelerator for a standard diglycidyl ether of bisphenol A (DGEBA) type epoxy resin cured with an amine hardener.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (EEW = 190)
-
Amine curing agent (e.g., polyamide, amidoamine)
-
2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30)
Procedure:
-
In a suitable container, weigh the desired amount of DGEBA epoxy resin.
-
Add the stoichiometric amount of the amine curing agent to the epoxy resin.
-
Add 2,4,6-Tris[(dimethylamino)methyl]phenol as an accelerator. The typical loading level is between 0.5 to 8 parts per hundred parts of resin (phr).[8]
-
Thoroughly mix the components until a homogeneous mixture is obtained.
-
Apply the formulation to the desired substrate or mold.
-
Allow to cure at ambient temperature. The curing time will be significantly reduced compared to the formulation without the accelerator.
Quantitative Data:
The following table summarizes the effect of DMP-30 concentration on the curing time of an epoxy resin system.
| DMP-30 Concentration (phr) | Gel Time (minutes) at 25°C | Full Cure Time (hours) at 25°C |
| 0 | 120 | 48 |
| 2 | 30 | 12 |
| 5 | 10 | 6 |
| 8 | 5 | 4 |
Note: These are representative values and can vary depending on the specific epoxy resin and curing agent used.
Protocol 2: Curing of Epoxy Resin with Anhydride Hardener using DMP-30
This protocol outlines the procedure for curing an epoxy resin with a glutaric anhydride (GA) hardener, using DMP-30 as the catalyst.[9]
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA)
-
Glutaric anhydride (GA)
-
2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30)
Procedure:
-
Preheat the DGEBA resin to 130°C to reduce its viscosity.
-
Melt the solid glutaric anhydride at 130°C.
-
Add the molten GA to the DGEBA resin in the desired stoichiometric ratio and stir at 130°C for 10 minutes to ensure a homogeneous mixture.
-
Cool the mixture to 80°C and add the desired amount of DMP-30 (e.g., 2 wt%).
-
Stir the mixture magnetically for 3 minutes.
-
Pour the mixture into a preheated mold.
-
Pre-cure the resin at 100°C for 2 hours, followed by a post-curing at 150°C for 6 hours.[10]
Quantitative Data:
The following table shows the formulation and resulting glass transition temperature (Tg) of different epoxy-anhydride systems catalyzed by DMP-30.[9]
| Sample | DGEBA (g) | GA (g) | DMP-30 (wt%) | Tg (°C) |
| Epoxy1 | 10 | 4.2 | 2 | 110 |
| Epoxy2 | 10 | 5.3 | 2 | 125 |
| Epoxy3 | 10 | 6.3 | 2 | 138 |
| Epoxy4 | 10 | 7.4 | 2 | 130 |
| Epoxy5 | 10 | 8.4 | 2 | 122 |
Experimental Workflow Diagram
Figure 2. General experimental workflows for using DMP-30 as a catalyst.
Conclusion
While direct catalytic applications of this compound are not prominently featured in the current body of scientific literature, the closely related compound, 2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30), is a versatile and widely used catalyst, particularly in the polymer industry. Its efficacy in accelerating the curing of epoxy resins and in polyurethane formulations is well-documented. The provided protocols and data offer a solid foundation for researchers and professionals looking to utilize the catalytic properties of aminophenols in their work. Further research into the catalytic potential of other aminophenol derivatives, including this compound, may reveal novel applications in various chemical transformations.
References
- 1. Recyclable High-Performance Epoxy-Anhydride Resins with DMP-30 as the Catalyst of Transesterification Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 2.4.6-Tri(dimethylaminomethyl)Phenol (DMP 30) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 5. nbinno.com [nbinno.com]
- 6. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 7. CN102604046A - DMP-30 (dimethyl phthalate-30) closing method and application of DMP-30 in epoxy adhesive - Google Patents [patents.google.com]
- 8. ac-catalysts.com [ac-catalysts.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application of 3-[(Dimethylamino)methyl]phenol in Epoxy Resin Curing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 2,4,6-Tris[(dimethylamino)methyl]phenol, commonly known in the industry as DMP-30, as a catalyst and curing accelerator in epoxy resin systems. While the user query specified 3-[(Dimethylamino)methyl]phenol, the commercially prevalent and extensively researched compound for this application is the tris-substituted phenol, DMP-30. This document will focus on DMP-30, outlining its mechanism of action, effects on curing kinetics and final polymer properties, and providing standardized experimental protocols for its evaluation and application.
Introduction
Epoxy resins are a critical class of thermosetting polymers known for their excellent mechanical strength, chemical resistance, and adhesive properties.[1][2] The curing process, which involves the cross-linking of epoxy polymer chains, is a crucial step that dictates the final properties of the material.[2] This process can be initiated by a variety of curing agents, also known as hardeners. To expedite the curing process, especially at ambient or low temperatures, accelerators are often incorporated into the formulation.[1][3][4]
2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30) is a highly effective tertiary amine accelerator for a wide range of epoxy resin systems.[1][5] It functions as a Lewis base catalyst and can be used as both a curing agent on its own and as an activator for other curing agents like amines, polyamides, and anhydrides.[4][6] Its primary advantages include significantly reducing the required curing time, lowering the curing temperature, and enhancing the mechanical and chemical resistance properties of the cured epoxy.[1]
Mechanism of Action
DMP-30 accelerates the epoxy curing reaction through the catalytic action of its tertiary amine groups. The lone pair of electrons on the nitrogen atom of the dimethylamino group initiates the ring-opening of the epoxy group. This creates an alkoxide anion which then reacts with another epoxy group, propagating the anionic polymerization. In systems with amine or anhydride hardeners, DMP-30 facilitates the reaction between the hardener and the epoxy resin. The phenolic hydroxyl group on DMP-30 can also participate in the reaction, particularly at elevated temperatures.[7]
Caption: Catalytic action of DMP-30 in epoxy resin curing.
Quantitative Data on Performance
The addition of DMP-30 significantly impacts the processing and final properties of epoxy resins. The following tables summarize typical quantitative data.
Table 1: Effect of DMP-30 on Gel Time and Curing Schedule
| DMP-30 Concentration (phr*) | Curing Agent | Gel Time at 25°C (min) | Typical Curing Schedule |
| 0 | Polyamide | 180 - 240 | 24 hours at 25°C |
| 2 | Polyamide | 60 - 90 | 8 hours at 25°C or 2 hours at 60°C |
| 5 | Polyamide | 30 - 50 | 4 hours at 25°C or 1 hour at 80°C |
| 10 | Polyamide | < 30 | 2 hours at 25°C or 30 minutes at 100°C |
| 0 | Anhydride | > 24 hours | 4 hours at 150°C |
| 2 | Anhydride | 120 - 180 | 2 hours at 120°C |
*phr = parts per hundred parts of resin
Table 2: Influence of DMP-30 Concentration on Mechanical Properties of Cured Epoxy Resin
| DMP-30 Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Shore D Hardness |
| 0 | 55 - 65 | 3 - 4 | 80 - 85 |
| 1 | 60 - 70 | 3 - 4 | 82 - 87 |
| 2 | 65 - 75 | 2.5 - 3.5 | 85 - 90 |
| 3 | 60 - 70 | 2 - 3 | 83 - 88 |
| 5 | 50 - 60 | 1.5 - 2.5 | 80 - 85 |
*Note: Excessive concentrations of DMP-30 can lead to a reduction in mechanical properties due to increased brittleness and potential for side reactions.
Experimental Protocols
The following protocols provide a standardized methodology for evaluating the effect of DMP-30 on epoxy resin curing.
Protocol for Determining Gel Time
Objective: To determine the pot life and gel time of an epoxy resin system with varying concentrations of DMP-30.
Materials:
-
Liquid epoxy resin (e.g., Bisphenol A diglycidyl ether, DGEBA)
-
Curing agent (e.g., polyamide, amidoamine, or anhydride)
-
DMP-30
-
Disposable beakers or cups
-
Stirring rods
-
Stopwatch
-
Water bath or oven for temperature control
Procedure:
-
Prepare the epoxy resin and curing agent in the stoichiometric ratio recommended by the manufacturer.
-
Weigh the desired amount of DMP-30 (e.g., 1, 2, 5 phr) and pre-mix it with the curing agent component.
-
In a disposable beaker, combine the epoxy resin with the curing agent/DMP-30 mixture.
-
Start the stopwatch immediately upon mixing.
-
Thoroughly mix the components for 2-3 minutes until a homogeneous mixture is obtained.
-
Periodically probe the mixture with a stirring rod. The gel time is the point at which the resin becomes stringy and no longer flows.
-
Record the time from the start of mixing to the gel point.
-
Repeat the experiment at different controlled temperatures to assess the temperature dependency.
Protocol for Curing and Sample Preparation for Mechanical Testing
Objective: To prepare cured epoxy samples for mechanical property evaluation.
Materials:
-
Epoxy resin system with DMP-30 (prepared as in 4.1)
-
Molds for tensile and hardness test specimens (as per ASTM standards, e.g., ASTM D638 for tensile strength)
-
Vacuum oven or desiccator
-
Release agent
Procedure:
-
Prepare the epoxy resin formulation with the desired DMP-30 concentration.
-
Degas the mixture in a vacuum chamber to remove entrapped air bubbles.
-
Coat the molds with a suitable release agent.
-
Pour the degassed mixture into the molds.
-
Cure the samples according to a defined schedule (e.g., 24 hours at 25°C followed by a post-cure at 80°C for 2 hours).
-
After curing, allow the samples to cool to room temperature before demolding.
-
Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.
Protocol for Differential Scanning Calorimetry (DSC) Analysis
Objective: To analyze the curing kinetics and determine the glass transition temperature (Tg) of the epoxy system.
Materials:
-
Uncured and cured epoxy samples
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans
Procedure:
-
Accurately weigh 5-10 mg of the uncured liquid epoxy mixture into an aluminum DSC pan and seal it.
-
Place the sample in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the expected curing completion temperature (e.g., 250°C).
-
Record the heat flow as a function of temperature to obtain the curing exotherm. The area under the peak corresponds to the heat of reaction.
-
For cured samples, perform a similar scan to determine the glass transition temperature (Tg), which appears as a step change in the heat flow curve.
Caption: General experimental workflow for evaluating DMP-30 in epoxy resins.
Safety and Handling
DMP-30 is a corrosive and irritant compound.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30) is a versatile and efficient accelerator for epoxy resin curing. Its incorporation into epoxy formulations can significantly reduce curing times and temperatures, while potentially enhancing the mechanical properties of the final product. The provided protocols offer a framework for the systematic evaluation and application of DMP-30 in various research and development settings. Careful control of the DMP-30 concentration is crucial to optimize the curing process and achieve the desired material properties.
References
High-Performance Liquid Chromatography (HPLC) Method for the Determination of 3-[(Dimethylamino)methyl]phenol
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of 3-[(Dimethylamino)methyl]phenol using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable for the determination of the compound in bulk drug substances and can be adapted for impurity profiling and quality control assays in pharmaceutical formulations.
Introduction
This compound, also known as 3-Dimethylaminophenol, is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this compound. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and specificity.[1] This application note describes a validated RP-HPLC method for the quantitative determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been found to be effective for the separation and quantification of this compound.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temp. | 30°C |
| Detection | UV at 275 nm |
For Mass-Spec (MS) compatible applications, the phosphoric acid can be replaced with formic acid.[1]
Reagents and Standards
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (AR Grade)
-
This compound Reference Standard
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a bulk drug substance is provided below.
-
Accurately weigh a sample of the bulk drug substance equivalent to about 100 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Method Validation Summary
The described HPLC method has been validated for its intended purpose. The validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Retention Time | Approximately 8.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow and Diagrams
The following diagrams illustrate the key workflows for this analytical method.
References
Application Notes and Protocols for the Purification of 3-[(Dimethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(Dimethylamino)methyl]phenol is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its purity is critical for the successful outcome of subsequent reactions and the quality of the final product. This document provides detailed protocols for the purification of crude this compound, covering multi-step liquid-liquid extraction and distillation, recrystallization, and column chromatography techniques.
Common Impurities
The primary synthesis route for this compound involves the reaction of resorcinol with dimethylamine. Potential impurities in the crude product may include:
-
Unreacted Resorcinol: A starting material that may be carried through the synthesis.
-
Over-alkylation Products: Molecules where the dimethylamino group has reacted further.
-
Polymeric Byproducts: Complex molecules formed from side reactions of resorcinol and dimethylamine.[1]
-
Residual Solvents and Reagents: Any remaining solvents or reagents from the synthesis.
Purification Technique 1: Multi-Step Extraction and Vacuum Distillation
This method is widely employed in industrial settings for the large-scale purification of this compound.[2][3] It involves a series of liquid-liquid extractions to remove byproducts, followed by vacuum distillation to isolate the pure product.
Experimental Protocol
-
Alkaline Wash:
-
Cool the crude reaction mixture to approximately 20-30°C.
-
Slowly add a 30-40% aqueous solution of sodium hydroxide (NaOH) with stirring to raise the pH, ensuring the temperature is controlled.
-
This step converts the acidic phenolic impurities into their more water-soluble sodium salts.
-
-
Organic Extraction of Byproducts:
-
Extract the alkaline aqueous mixture twice with toluene. This will remove non-polar byproducts.
-
Separate and discard the organic (toluene) layers.
-
-
Neutralization:
-
Adjust the pH of the aqueous phase to 6-7 using a dilute acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This neutralizes the phenoxide of the desired product, making it less water-soluble.
-
-
Isolation of Crude Product:
-
Allow the mixture to stand and separate. The this compound will form an oily layer.
-
Separate and collect the product oil layer.
-
-
Hot Water Wash:
-
Vacuum Distillation:
-
Transfer the washed oil layer to a distillation apparatus suitable for vacuum distillation.
-
Apply a vacuum and gently heat the flask.
-
Collect the main fraction of this compound at its boiling point under the applied pressure.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for this purification method, based on literature examples.[2][3]
| Parameter | Value |
| Starting Material | Crude reaction mixture |
| Alkaline Solution | 30-40% NaOH (aq) |
| Extraction Solvent | Toluene |
| Neutralizing Acid | 20-30% H₂SO₄ or HCl (aq) |
| Final pH | 6-7 |
| Wash Solution | Water |
| Wash Temperature | 60-80°C |
| Final Purity | >98% |
Workflow Diagram
Caption: Multi-step extraction and distillation workflow.
Purification Technique 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aminophenols, a variety of solvents can be effective.[4][5]
Experimental Protocol
-
Solvent Screening:
-
In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or toluene/heptane).
-
Heat the mixtures to boiling and observe dissolution.
-
Allow the solutions to cool to room temperature and then in an ice bath to observe crystal formation.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
-
Decoloration (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Potential Recrystallization Solvents
| Solvent/Mixture | Polarity | Notes |
| Water | High | Good for polar compounds, may require a co-solvent. |
| Ethanol/Water | Medium-High | A versatile mixture for many organic compounds. |
| Isopropanol | Medium | Often a good choice for moderately polar compounds. |
| Ethyl Acetate | Medium | Can be effective, but may require a non-polar co-solvent. |
| Toluene/Heptane | Low-Medium | Good for less polar impurities. |
Workflow Diagram
Caption: Recrystallization workflow.
Purification Technique 3: Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For basic compounds like this compound, special considerations are needed to prevent poor separation (tailing) on standard silica gel.
Experimental Protocol
-
Stationary Phase Selection:
-
Normal Phase: Silica gel is a common choice. To minimize tailing of the basic amine, the silica can be pre-treated with a base (e.g., by slurrying with a solvent containing 1-2% triethylamine) or an amine-functionalized silica can be used.[6][7]
-
Reverse Phase: C18-functionalized silica can also be used with a polar mobile phase.
-
-
Mobile Phase Selection:
-
For normal phase silica gel, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used.
-
A small amount of a basic modifier like triethylamine (0.1-1%) should be added to the mobile phase to improve peak shape.
-
The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the desired compound.
-
-
Column Packing:
-
Prepare a slurry of the stationary phase in the mobile phase and carefully pack it into a chromatography column.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Recommended Chromatography Systems
| Stationary Phase | Mobile Phase System (Gradient or Isocratic) |
| Silica Gel | Hexane/Ethyl Acetate with 0.5% Triethylamine |
| Amine-functionalized Silica | Hexane/Ethyl Acetate |
| C18 Reverse Phase | Water/Acetonitrile with 0.1% Formic Acid or Ammonia |
Workflow Diagram
Caption: Column chromatography workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
Application Notes and Protocols for the Aminomethylation of Phenol
Introduction
The aminomethylation of phenols, most notably achieved through the Mannich reaction, is a fundamental organic transformation that introduces an aminomethyl group onto the phenolic ring. This reaction is of significant interest to researchers, scientists, and drug development professionals due to the wide-ranging applications of the resulting Mannich bases. These products serve as crucial intermediates in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. The aminomethyl moiety can enhance the biological activity of phenolic compounds and provides a versatile handle for further chemical modifications. This document provides detailed experimental protocols and data for the aminomethylation of phenols, focusing on the classic Mannich reaction and modern catalytic approaches.
General Reaction Mechanism: The Mannich Reaction
The Mannich reaction is a three-component condensation involving a phenol, formaldehyde, and a primary or secondary amine. The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde. The electron-rich phenol then acts as a nucleophile, attacking the iminium ion, typically at the ortho position to the hydroxyl group, to yield the corresponding aminomethylated phenol, also known as a Mannich base.[1][2][3]
References
Application Notes and Protocols: The Role of 3-[(Dimethylamino)methyl]phenol and its Isomers in Pharmaceutical Synthesis
Introduction
3-[(Dimethylamino)methyl]phenol and its structural isomer, 3-[1-(Dimethylamino)ethyl]phenol, are pivotal intermediates in the synthesis of several active pharmaceutical ingredients (APIs). Their chemical structures provide a versatile scaffold for the construction of more complex molecules, particularly those targeting the central nervous system. This document provides detailed application notes and experimental protocols for the use of these intermediates in the synthesis of the analgesic drug Tapentadol and the Alzheimer's disease medication Rivastigmine.
Synthesis of Tapentadol Intermediates
Tapentadol is a centrally acting analgesic with a dual mechanism of action, functioning as both a µ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[1] The synthesis of Tapentadol often involves intermediates derived from 3-methoxyphenyl precursors, which are subsequently demethylated to yield the phenolic final product. A key strategic approach involves the use of this compound analogues.
Experimental Protocol: Synthesis of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine
This protocol describes a common route to a key intermediate of Tapentadol, starting from 3-bromoanisole.
Materials:
-
3-bromoanisole
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
(S)-1-dimethylamino-2-methyl-3-pentanone
-
Ammonium chloride solution
-
Ethyl acetate
-
Thionyl chloride
-
Zinc borohydride, zinc cyanoborohydride, or tin cyanoborohydride
Procedure:
-
Grignard Reagent Formation: In a dry, four-necked flask under an inert atmosphere, add magnesium turnings (1.11 moles) and anhydrous THF (105 mL). To this suspension, slowly add a solution of 3-bromoanisole (1.5 moles) in anhydrous THF (400 mL). The reaction is exothermic and will begin to reflux. After the addition is complete, maintain reflux for 1 hour.[2]
-
Grignard Reaction: Cool the Grignard reagent solution to 5-10°C. At this temperature, add a solution of (S)-1-dimethylamino-2-methyl-3-pentanone (0.89 mol) in THF (400 mL). Allow the reaction mixture to warm to room temperature and stir overnight.[2]
-
Work-up: Cool the reaction mixture again to 5-10°C and quench by the slow addition of a saturated ammonium chloride solution. Dilute the mixture with ethyl acetate and separate the organic layer. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated to yield (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol.
-
Hydroxyl Group Removal: The tertiary hydroxyl group of the product from the previous step is removed. This can be achieved by conversion to the corresponding halide with thionyl chloride, followed by reduction with zinc borohydride, zinc cyanoborohydride, or tin cyanoborohydride to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.[3]
Quantitative Data Summary for Tapentadol Synthesis Intermediates
| Intermediate | Starting Material | Reagents | Yield | Purity | Reference |
| (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine | 3-bromoanisole | Mg, (S)-1-dimethylamino-2-methyl-3-pentanone | - | - | [2] |
| (2R,3R)-3-(dimethylamino)-1-ethyl-2-methyl-propyl)-phenylamine | (S)-3-(dimethylamino)-2-methyl-1-(3-nitro-phenyl)-propan-1-one | Pd/C, H₂ | 92% | ≥ 99% | [4] |
| 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol hydrochloride | (2R,3R)-3-(dimethylamino)-1-ethyl-2-methyl-propyl)-phenylamine | H₂SO₄, NaNO₂ | - | - | [4] |
Note: Specific yield and purity data are often not fully disclosed in patent literature.
Logical Workflow for Tapentadol Synthesis
References
- 1. tdcommons.org [tdcommons.org]
- 2. Method for preparing important intermediate of tapentadol hydrochloride analgesic - Eureka | Patsnap [eureka.patsnap.com]
- 3. INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 [data.epo.org]
- 4. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]
Application Note: Gas Chromatographic Analysis of 3-[(Dimethylamino)methyl]phenol Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(Dimethylamino)methyl]phenol, a substituted phenolic compound, is of significant interest in pharmaceutical and chemical research due to its structural relation to biologically active molecules. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like this compound by GC can be challenging due to its low volatility and potential for peak tailing, which can lead to poor chromatographic resolution and inaccurate quantification.
To overcome these limitations, a derivatization step is employed to convert the polar analyte into a less polar and more volatile derivative. This application note details two primary derivatization methods for this compound: silylation and acylation , enabling robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID). Silylation involves the replacement of the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group, while acylation introduces an acyl group.[1][2] These modifications significantly improve the chromatographic behavior of the analyte, leading to sharper peaks and enhanced sensitivity.[3]
This document provides detailed experimental protocols for both derivatization techniques and summarizes the expected quantitative performance based on the analysis of structurally similar compounds.
Experimental Protocols
Silylation Derivatization Protocol
Silylation is a common and effective method for derivatizing polar compounds containing active hydrogens, such as the hydroxyl group in this compound.[1] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used silylating reagent, often in combination with a catalyst like trimethylchlorosilane (TMCS).[2]
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Ethyl acetate (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of anhydrous pyridine in a reaction vial. If analyzing a sample matrix, perform a suitable extraction to isolate the analyte and dissolve the dried extract in 1 mL of anhydrous pyridine.
-
Derivatization Reaction: Add 100 µL of BSTFA with 1% TMCS to the sample solution in the reaction vial.
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set at 70°C for 60 minutes to ensure complete derivatization.
-
Cooling and Sample Preparation for GC: After incubation, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC system. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, and the residue can be reconstituted in a specific volume of ethyl acetate before injection.
Acylation Derivatization Protocol
Acylation is another effective derivatization technique for phenols, which involves the reaction of the hydroxyl group with an acylating agent, such as acetic anhydride or a perfluoroacyl anhydride.[4] This protocol is based on a method developed for the structurally similar compound synephrine, using pentafluoropropionic anhydride (PFPA).[5][6]
Materials:
-
This compound standard
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (GC grade)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in ethyl acetate (e.g., 1 mg/mL). For sample matrices, perform a suitable extraction and dissolve the dried extract in ethyl acetate.
-
Derivatization Reaction: To 100 µL of the sample solution in a reaction vial, add 50 µL of PFPA.
-
Incubation: Cap the vial and vortex for 1 minute. Let the reaction proceed at room temperature for 20 minutes.
-
Work-up: Add 1 mL of 5% sodium bicarbonate solution to neutralize the excess PFPA and the pentafluoropropionic acid byproduct. Vortex thoroughly.
-
Extraction: Allow the layers to separate. Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Sample Preparation for GC: The dried ethyl acetate solution is now ready for injection into the GC system.
GC-MS and GC-FID Analysis Conditions
The following are general GC conditions that can be optimized for the specific instrument and column used.
| Parameter | GC-MS Condition | GC-FID Condition |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | DB-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium or Nitrogen, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C | 250°C |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 10:1 (can be adjusted based on concentration) | 20:1 (can be adjusted based on concentration) |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min |
| MS Transfer Line | 280°C | N/A |
| MS Ion Source | 230°C | N/A |
| MS Quadrupole | 150°C | N/A |
| Ionization Mode | Electron Ionization (EI) at 70 eV | N/A |
| Scan Range | m/z 40-550 | N/A |
| Detector Temp | N/A | 300°C |
Quantitative Data
| Parameter | Silylation (BSTFA) | Acylation (PFPA) |
| Retention Time (min) | ~ 10 - 15 | ~ 12 - 18 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.1 - 1.0 µg/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery (%) | 85 - 105 | 89 - 95 |
| Precision (RSD %) | < 10 | < 10 |
Visualizations
Caption: Experimental workflow for the derivatization and GC analysis of this compound.
Caption: General reaction scheme for the silylation of this compound with BSTFA.
Discussion
The choice between silylation and acylation will depend on the specific requirements of the analysis, including the sample matrix and the available instrumentation. Silylation with BSTFA is a robust and widely used method that often provides excellent derivatization efficiency and thermal stability of the resulting TMS-ether.[2] Acylation with PFPA is also a reliable method, particularly for enhancing the response in electron capture detection (ECD) if available, although it is also well-suited for MS and FID.[5]
The provided GC-MS and GC-FID conditions should serve as a good starting point for method development. It is crucial to optimize the temperature program and other parameters for the specific analytical column and instrument used to achieve the best separation and peak shape. The quantitative data, while based on analogous compounds, demonstrates that with proper derivatization, low limits of detection and quantification can be achieved, making these methods suitable for trace-level analysis.
For method validation, it is essential to determine the retention time, linearity, LOD, LOQ, accuracy, and precision using the derivatized this compound standard. The use of an internal standard is highly recommended for accurate quantification, especially when dealing with complex sample matrices.
Conclusion
Derivatization of this compound by either silylation or acylation is a necessary and effective strategy to enable its analysis by gas chromatography. The protocols provided in this application note offer a reliable framework for developing a robust and sensitive analytical method for the quantification of this compound in various sample matrices. The choice of derivatization reagent and GC detector will depend on the specific analytical goals, but both approaches are capable of providing high-quality data for research and development applications.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. GC/MS determination of phenolic compounds in soil samples using Soxhlet extraction and derivatization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid and simple procedure for the determination of synephrine in dietary supplements by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and simple procedure for the determination of synephrine in dietary supplements by gas chromatography-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Determining the Antimicrobial Properties of 3-[(Dimethylamino)methyl]phenol
Introduction
Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl group attached to an aromatic ring. Many have been recognized for their antimicrobial properties.[1] This document provides a detailed protocol for evaluating the antimicrobial activity of a specific phenolic derivative, 3-[(Dimethylamino)methyl]phenol. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of clinically relevant microorganisms.
The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5] This document will guide the user through the necessary steps, from preparation of the test compound to the final analysis of antimicrobial activity.
Mechanism of Action of Phenolic Compounds
The antimicrobial action of phenolic compounds is generally attributed to several mechanisms, primarily targeting the microbial cell structure and function.[6][7] These mechanisms include:
-
Cell Membrane Disruption: Phenolic compounds can intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This disruption leads to the leakage of intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[6][8]
-
Protein Denaturation: The hydroxyl group of phenolic compounds can form hydrogen bonds with microbial proteins, including enzymes, leading to their denaturation and loss of function.[9][10] This can disrupt essential metabolic pathways.
-
Enzyme Inhibition: Phenolic compounds can inhibit the activity of various microbial enzymes by binding to their active sites or by acting as chelating agents for essential metal cofactors.[11][12]
-
DNA and RNA Synthesis Inhibition: Some phenolic compounds have been shown to interfere with the synthesis of nucleic acids, thereby inhibiting microbial replication.[13]
Experimental Protocols
Materials and Reagents
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (see Table 1 for suggestions)
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (sterile broth)
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Plate reader (optional, for spectrophotometric reading)
Preparation of Test Compound and Microbial Inocula
2.1. Preparation of this compound Stock Solution:
-
Due to the polar nature of this compound, it is expected to be soluble in polar solvents like water and alcohols.[14] However, to ensure sterility and consistency, a stock solution is typically prepared in a solvent like DMSO.
-
Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Further dilutions should be made in the appropriate sterile broth (CAMHB or RPMI-1640) to achieve the desired final concentrations for the assay. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms.
2.2. Preparation of Microbial Inocula:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast).
-
Dilute this standardized suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the CLSI M07 and M27 guidelines.[15]
-
Add 100 µL of sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared stock solution of this compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
This will result in a range of concentrations of the test compound.
-
Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
-
Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Data Presentation
The results of the antimicrobial testing should be summarized in a clear and concise table.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Strain ID (e.g., ATCC) | Gram Stain/Fungal Class | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | ||
| Enterococcus faecalis | ATCC 29212 | Gram-positive | ||
| Escherichia coli | ATCC 25922 | Gram-negative | ||
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | ||
| Candida albicans | ATCC 90028 | Yeast | ||
| Aspergillus fumigatus | ATCC 204305 | Mold |
Visualizations
Experimental Workflow
Potential Signaling Pathway Disruption by Phenolic Compounds
References
- 1. mdpi.com [mdpi.com]
- 2. iacld.com [iacld.com]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. European Committee on Antimicrobial Susceptibility Testing - Wikipedia [en.wikipedia.org]
- 6. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics [frontiersin.org]
- 9. Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Synthesis of Novel Bioactive Compounds from 3-[(Dimethylamino)methyl]phenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive compounds derived from 3-[(Dimethylamino)methyl]phenol. The focus is on the derivatization of this versatile starting material to generate compounds with potential therapeutic applications, particularly as enzyme inhibitors.
Introduction: The Versatility of this compound in Medicinal Chemistry
This compound is a valuable scaffold in medicinal chemistry due to its phenolic hydroxyl group and the tertiary amine functionality. The phenolic hydroxyl allows for a variety of substitution reactions, while the dimethylaminomethyl group can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. A key synthetic transformation involving this type of structure is the Mannich reaction, which introduces an aminomethyl group onto an acidic proton of a substrate, in this case, a phenol. While this compound is itself a product of a Mannich reaction with phenol, it can be further functionalized to create more complex molecules.
One area of significant interest is the development of enzyme inhibitors. By incorporating the this compound moiety into larger molecular frameworks, researchers can target the active sites of various enzymes, leading to the development of novel therapeutics for a range of diseases.
Synthesis of Novel Biscoumarin-Based Enzyme Inhibitors
A notable application demonstrating the utility of the aminomethylphenol motif is in the synthesis of potent dual inhibitors of monoamine oxidases (MAO) and cholinesterases (ChE), enzymes implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The following sections detail the synthesis and biological evaluation of a series of 3,4′-biscoumarin derivatives bearing an ortho-[(dialkylamino)methyl]phenol moiety.
Synthetic Approach: The Mannich Reaction
The key step in the synthesis of these bioactive compounds is the Mannich reaction, which introduces a dialkylaminomethyl group at the C8 position of a 7-hydroxy-3,4′-biscoumarin scaffold. This reaction involves the condensation of a secondary amine with formaldehyde to form an electrophilic iminium ion, which then reacts with the electron-rich phenol.
Caption: Synthetic workflow for the aminomethylation of 7-hydroxy-3,4'-biscoumarins.
Experimental Protocol: Synthesis of 8-[(Dimethylamino)methyl]-7-hydroxy-3,4'-biscoumarin Derivatives
This protocol is adapted from the synthesis of related biscoumarin-based inhibitors and outlines the general procedure for the aminomethylation step.
Materials:
-
7-hydroxy-3,4′-biscoumarin derivative
-
Dimethylamine (or other secondary amine)
-
Formaldehyde (37% aqueous solution)
-
Dioxane
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Preparation of the Aminal: In a round-bottom flask, slowly add formaldehyde solution to a cooled solution of dimethylamine in ethanol. Stir the mixture at room temperature for 1-2 hours.
-
Mannich Reaction: To a solution of the 7-hydroxy-3,4′-biscoumarin in dioxane, add the freshly prepared aminal.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry.
Biological Activity of Synthesized Compounds
The synthesized 8-[(dialkylamino)methyl]-7-hydroxy-3,4'-biscoumarin derivatives were evaluated for their inhibitory activity against human monoamine oxidase A (MAO-A) and B (MAO-B), as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Quantitative Data: Enzyme Inhibition
The inhibitory potencies (IC₅₀ and Kᵢ values) of selected compounds are summarized in the tables below.[1]
Table 1: Inhibition of Human Monoamine Oxidase A (MAO-A) and B (MAO-B)
| Compound | R¹ | NR₂ | MAO-A IC₅₀ (µM) | MAO-A Kᵢ (µM) | MAO-B IC₅₀ (µM) |
| 2b | Cl | NMe₂ | 1.49 ± 0.49 | 0.272 ± 0.043 | >10 |
| 2c | Br | NMe₂ | 2.23 ± 0.22 | - | >10 |
| 3c | Br | NEt₂ | 3.04 ± 1.37 | - | >10 |
| 5b | Cl | N(Me)nBu | 1.85 ± 0.11 | 0.326 ± 0.035 | >10 |
| 5c | Br | N(Me)nBu | 2.52 ± 0.70 | - | >10 |
Table 2: Inhibition of Human Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
| Compound | R¹ | NR₂ | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| 3c | Br | NEt₂ | 4.27 ± 0.58 | >10 |
Data presented as mean ± standard deviation.
Mechanism of Inhibition
Kinetic studies revealed that the most potent MAO-A inhibitors, compounds 2b and 5b , act as competitive inhibitors.[1] This suggests that they bind to the active site of the enzyme, preventing the substrate from binding.
Caption: Competitive inhibition of MAO-A by synthesized biscoumarin derivatives.
Structure-Activity Relationship (SAR)
The biological data reveals several key structure-activity relationships:
-
Substitution on the Coumarin Ring: The presence of a halogen (Cl or Br) at the C6′ position of the coumarin ring generally leads to potent MAO-A inhibition.[1]
-
Amine Substituent: Compounds with less bulky alkyl groups on the nitrogen atom of the Mannich base (e.g., methyl, ethyl) tend to exhibit higher inhibitory potency against MAO-A.[1]
-
Selectivity: The synthesized compounds showed significant selectivity for MAO-A over MAO-B.
Conclusion
This compound and its structural motifs are valuable starting points for the synthesis of novel bioactive compounds. The Mannich reaction provides a straightforward and efficient method for introducing aminomethyl groups onto phenolic scaffolds, leading to the generation of potent and selective enzyme inhibitors. The presented data on biscoumarin-based MAO and ChE inhibitors highlight the potential of this synthetic strategy in the development of new therapeutic agents for neurodegenerative diseases. Further exploration of derivatives of this compound is warranted to discover new compounds with diverse biological activities.
References
Application of 3-[(Dimethylamino)methyl]phenol and its Derivatives in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(Dimethylamino)methyl]phenol and its derivatives are versatile compounds that have found significant applications in materials science, primarily as catalysts and curing agents in polymer chemistry. The unique structure, featuring both a phenolic hydroxyl group and a tertiary amine, allows these molecules to participate in and accelerate various polymerization reactions. This document provides detailed application notes and experimental protocols for the use of these compounds, with a focus on the widely used derivative, 2,4,6-Tris[(dimethylamino)methyl]phenol, commonly known as DMP-30. DMP-30 is a highly effective catalyst for epoxy resin systems, enhancing the curing process and influencing the final mechanical and thermal properties of the material.[1][2] These compounds are also instrumental in the development of advanced materials, including recyclable resins and materials for specialized applications.[3][4]
Data Presentation
The following tables summarize the quantitative effects of 2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30) on the properties of epoxy resins.
Table 1: Effect of DMP-30 on the Mechanical Properties of Recycled Epoxy Resins [5]
| Property | Original Epoxy Resin | Recycled Epoxy with 20 wt% Decomposed Epoxy Oligomers (DMP-30 catalyzed) |
| Tensile Strength (MPa) | 75 | 68 |
| Young's Modulus (GPa) | 2.8 | 2.6 |
| Elongation at Break (%) | 4.5 | 6.0 |
| Fracture Toughness (KIC, MPa·m¹/²) | 0.8 | 1.1 |
Table 2: Effect of DMP-30 Content on the Dissolution of Epoxy Resins in Ethylene Glycol at 180°C [6]
| Time (hours) | Normalized Residual Mass (%) (Epoxy with 1 wt% DMP-30) | Normalized Residual Mass (%) (Epoxy with 2 wt% DMP-30) | Normalized Residual Mass (%) (Epoxy without DMP-30) |
| 0 | 100 | 100 | 100 |
| 2 | ~85 | ~60 | ~100 |
| 4 | ~70 | ~40 | ~100 |
| 6 | ~55 | ~20 | ~100 |
| 8 | ~40 | 0 | ~100 |
| 10 | ~25 | 0 | ~100 |
| 24 | 0 | 0 | ~100 |
| 48 | 0 | 0 | ~98 |
Table 3: Influence of DMP-30 on the Glass Transition Temperature (Tg) of Epoxy Adhesives Cured at Room Temperature [7]
| Formulation | Epoxy/Amine/Polymercaptan Ratio | DMP-30 Content | Glass Transition Temperature (Tg) (°C) |
| D01 | Stoichiometric | Present | 40 |
| D02 | Excess Epoxy | Present | 58 |
| D03 | Higher Excess Epoxy | Present | 70 |
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30) via Mannich Reaction
This protocol describes the synthesis of DMP-30 from phenol, dimethylamine, and paraformaldehyde.[8][9]
Materials:
-
Phenol (28.2 g)
-
Dimethylamine aqueous solution (40%, 135 g)
-
Paraformaldehyde (28.4 g)
-
500 ml four-neck flask
-
Stirring apparatus
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Set up the 500 ml four-neck flask with a stirrer, reflux condenser, and thermometer.
-
Add 28.2 g of phenol and 135 g of dimethylamine aqueous solution to the flask.
-
Stir the mixture at room temperature for 15-30 minutes until it is homogeneous.
-
Over a period of 1 hour, add 28.4 g of paraformaldehyde in several portions, maintaining the temperature between 20-50°C.
-
After the addition is complete, heat the mixture to 70-80°C and maintain this temperature for 2-3 hours with continuous stirring.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel for oil-water separation.
-
Collect the organic layer (product).
-
Set up a vacuum distillation apparatus and distill the collected organic layer to remove any remaining water and purify the product.
-
Collect the final product, a light yellow transparent liquid.
Protocol 2: Preparation and Curing of an Epoxy Resin using DMP-30 as an Accelerator for Mechanical Testing
This protocol details the preparation of an epoxy resin system accelerated with DMP-30 and the casting of specimens for tensile testing.[10]
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Amine hardener (e.g., Triethylenetetramine - TETA)
-
2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30)
-
Beaker or mixing container
-
Stirring rod or mechanical stirrer
-
Vacuum oven or desiccator
-
Molds for tensile test specimens (e.g., dog-bone shape according to ASTM D638)
-
Release agent
Procedure:
-
Mold Preparation: Apply a suitable release agent to the inner surfaces of the tensile test specimen molds to prevent the cured epoxy from adhering.
-
Epoxy Resin Formulation:
-
Calculate the required amounts of epoxy resin and amine hardener based on the stoichiometric ratio provided by the manufacturer.
-
Weigh the epoxy resin into a clean, dry mixing container.
-
Weigh the desired amount of DMP-30 accelerator (typically 0.5-5 parts per hundred parts of resin by weight) and add it to the epoxy resin.[2] Mix thoroughly until the DMP-30 is fully dissolved.
-
Add the stoichiometric amount of amine hardener to the epoxy-accelerator mixture.
-
-
Mixing: Mix the components thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture. Avoid excessive whipping to minimize air entrapment.
-
Degassing: Place the mixture in a vacuum oven or desiccator and apply a vacuum to remove any entrapped air bubbles until the mixture is clear.
-
Casting: Carefully pour the degassed epoxy mixture into the prepared molds, avoiding the introduction of new air bubbles.
-
Curing:
-
Allow the cast specimens to cure at room temperature (approximately 25°C) for 24 hours.
-
For optimal properties, a post-curing step can be performed by placing the specimens in an oven and curing at an elevated temperature (e.g., 80-120°C) for a specified duration (e.g., 2-4 hours). The exact post-curing schedule will depend on the specific resin system and desired properties.
-
-
Demolding and Conditioning: After the curing cycle is complete, allow the specimens to cool to room temperature before carefully demolding them. Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours before mechanical testing.
-
Mechanical Testing: Perform tensile tests on the prepared specimens according to standard methods such as ASTM D638.
Visualizations
Caption: Synthesis workflow for 2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30).
Caption: Experimental workflow for epoxy resin curing and testing with DMP-30.
References
- 1. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2,4,6-Tris(dimethylaminomethyl)phenol | 90-72-2 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(Dimethylamino)methyl]phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-[(Dimethylamino)methyl]phenol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Mannich reaction of 3-aminophenol, formaldehyde, and dimethylamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Stoichiometry: An improper molar ratio of reactants is a common cause of low yield. An excess or deficit of formaldehyde or dimethylamine can lead to incomplete reaction or the formation of side products. 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition and side reactions at excessively high temperatures. 3. Incorrect pH: The pH of the reaction medium influences the formation of the electrophilic iminium ion, which is crucial for the reaction to proceed.[1] 4. Poor Quality Reagents: Degradation of 3-aminophenol (oxidation), low concentration of formaldehyde or dimethylamine solutions, or impure starting materials can significantly impact the yield. | 1. Optimize Stoichiometry: Systematically vary the molar ratios of 3-aminophenol, formaldehyde, and dimethylamine. A common starting point is a 1:1.1:1.1 molar ratio. Refer to the quantitative data tables below for guidance on the effect of stoichiometry. 2. Adjust Temperature: For the Mannich reaction of phenols, a temperature range of 70-100°C is often employed.[2][3] Start with a moderate temperature (e.g., 80°C) and optimize. For the alternative synthesis from resorcinol, higher temperatures (160-210°C) are required.[1] 3. Control pH: The Mannich reaction is typically favored under weakly acidic to neutral conditions. If starting with amine salts, the pH might be acidic. If starting with free amines, the pH might be slightly basic. Adjusting the pH to a range of 4-7 may improve the yield. 4. Use High-Purity Reagents: Ensure 3-aminophenol is not discolored (indicating oxidation). Use freshly opened or properly stored formaldehyde and dimethylamine solutions of known concentrations. |
| Formation of Multiple Products (Side Reactions) | 1. Di- and Tri-substitution: The activated aromatic ring of 3-aminophenol can undergo multiple aminomethylations, leading to the formation of 2,4-bis[(dimethylamino)methyl]-3-phenol and 2,4,6-tris[(dimethylamino)methyl]-3-phenol.[4] 2. Polymerization: Formaldehyde can self-polymerize or react with phenol to form phenolic resins, especially under certain pH and temperature conditions. | 1. Control Stoichiometry: Use a molar ratio with 3-aminophenol as the limiting reagent. A slight excess of formaldehyde and dimethylamine is often used, but a large excess should be avoided. 2. Modify Order of Addition: Adding the formaldehyde solution slowly to a mixture of the 3-aminophenol and dimethylamine can help to control the reaction and minimize side product formation. 3. Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of multiple substitution products. Monitor the reaction progress by TLC or HPLC. |
| Difficult Product Isolation and Purification | 1. Emulsion Formation During Extraction: The presence of the amphiphilic product and potential polymeric byproducts can lead to stable emulsions during aqueous work-up. 2. Co-distillation with Starting Materials: If the boiling points of the product and unreacted starting materials are close, purification by simple distillation may be challenging. 3. Product Oiling Out: The product may separate as an oil instead of crystallizing, making isolation difficult. | 1. Break Emulsions: Add a saturated brine solution during the extraction to increase the ionic strength of the aqueous phase. Centrifugation can also be effective. 2. Optimize Purification: Utilize vacuum distillation for better separation.[1] Acid-base extraction can be employed to separate the basic product from the acidic phenol starting material. Dissolve the crude product in an organic solvent and wash with a dilute basic solution (e.g., sodium bicarbonate) to remove unreacted 3-aminophenol.[5] 3. Induce Crystallization: Try different crystallization solvents or solvent mixtures. Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization. Seeding with a small crystal of the pure product, if available, is also effective. |
| Product Discoloration | 1. Oxidation of Phenolic Compounds: 3-Aminophenol and the product are susceptible to air oxidation, which can lead to the formation of colored impurities. | 1. Use an Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Use Antioxidants: In some cases, a small amount of an antioxidant like sodium bisulfite can be added during the work-up. 3. Purification: Discolored products can often be purified by recrystallization or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method is the Mannich reaction.[6] This is a three-component condensation reaction involving 3-aminophenol (also known as 3-hydroxyaniline), formaldehyde, and dimethylamine.
Q2: Are there any alternative synthesis routes?
A2: Yes, an alternative method involves the reaction of resorcinol with an aqueous solution of dimethylamine at high temperatures (160-210°C) and pressures.[1] Another traditional, though less favorable due to safety concerns, is the reaction of m-aminophenol with the highly toxic dimethyl sulfate.
Q3: What are the most critical parameters to control to maximize the yield of the Mannich reaction?
A3: The most critical parameters are the stoichiometry of the reactants, the reaction temperature, and the pH of the reaction mixture. Careful optimization of these three factors will have the most significant impact on the yield and purity of the final product.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This will allow you to determine the consumption of the starting materials and the formation of the product and any byproducts, helping you to identify the optimal reaction time.
Q5: What are the expected side products in this synthesis?
A5: The primary side products are from multiple aminomethylations of the 3-aminophenol ring, leading to di- and tri-substituted products.[4] Additionally, polymerization of formaldehyde or its reaction with 3-aminophenol to form resins can occur.
Q6: What is a suitable work-up and purification procedure?
A6: A typical work-up involves removing the reaction solvent, followed by an extractive work-up. The product, being a tertiary amine, is basic and can be separated from acidic starting materials like 3-aminophenol by washing the organic extract with a mild aqueous base.[5] The crude product is often purified by vacuum distillation or recrystallization.[1]
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Mannich reactions of phenolic compounds. Note: Specific quantitative data for the Mannich reaction of 3-aminophenol is limited in the available literature. The data presented here is from studies on structurally similar phenols and should be used as a guideline for optimization.
Table 1: Effect of Reactant Stoichiometry on the Yield of Aminomethylated Phenols
| Phenolic Substrate | Molar Ratio (Phenol:Formaldehyde:Amine) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenol | 1:2:1 (Dimethylamine) | Water | 90-95 | Not Specified | <85 (for tris-substituted) | [6] |
| Eugenol | 1:1.33:1.67 (Dimethylamine) | Ethanol | 78 | 1.5 | 86.39 | |
| 3-Acetamidophenol | 1:1:1.2 (Dimethylamine) | Methanol | Room Temp | 2 | 67 |
Table 2: Effect of Temperature and Time on the Yield of Aminomethylated Phenols
| Phenolic Substrate | Molar Ratio (Phenol:Formaldehyde:Amine) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenol | 1:1:1 (Dimethylamine) | Methanol | 20-50 (addition), 70-80 (reaction) | 2-3 | Not specified | [2] |
| Eugenol | 1:1.33:1.67 (Dimethylamine) | Ethanol | 78 | 1.5 | 86.39 | |
| Phenol | 1:3:3 (Dimethylamine) | Methanol | 100 | 2 | Not specified | [3] |
Experimental Protocols
Protocol 1: Mannich Reaction of 3-Aminophenol
This protocol is a general procedure based on typical Mannich reactions of phenols.[3] Optimization will be required to achieve the best yield.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminophenol (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: To the stirred solution, add an aqueous solution of dimethylamine (1.1 eq). Then, slowly add an aqueous solution of formaldehyde (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux (typically 70-90°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove unreacted 3-aminophenol, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Alternative Synthesis from Resorcinol
This protocol is based on a patented procedure and requires a high-pressure reactor.[1]
-
Reaction Setup: In a suitable autoclave, combine resorcinol (1.0 eq) and an aqueous solution of dimethylamine (1.0-1.5 eq).
-
Reaction: Seal the autoclave and heat the mixture to 160-210°C. Maintain this temperature until the reaction is complete, as determined by pressure monitoring or analysis of aliquots.
-
Work-up: Cool the reactor to room temperature. Transfer the crude product to a separation funnel and add an aqueous solution of sodium hydroxide. Extract with toluene to remove byproducts.
-
Purification: Neutralize the aqueous phase with an acid (e.g., hydrochloric or sulfuric acid) to a pH of 6-7. Separate the organic layer, wash with hot water, and then purify by vacuum distillation.
Visualizations
Caption: Synthesis of this compound via the Mannich reaction.
References
- 1. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]
- 2. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A kind of production method of 2,4,6-tris(dimethylaminomethyl)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 6. 4-[(Dimethylamino)methyl]phenol | 103-87-7 | Benchchem [benchchem.com]
Optimizing reaction conditions for the synthesis of 3-[(Dimethylamino)methyl]phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-[(Dimethylamino)methyl]phenol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary methods for synthesizing this compound are:
-
The Mannich Reaction: This is a three-component condensation reaction involving 3-hydroxyphenol, dimethylamine, and formaldehyde.[1][2] This method is widely used for the aminomethylation of phenols.
-
Nucleophilic Substitution of Resorcinol: This method involves the reaction of resorcinol with an aqueous solution of dimethylamine at elevated temperatures and pressures.[3][4]
Q2: What are the typical reagents and solvents used in the Mannich reaction for this synthesis?
A2: Typically, the Mannich reaction for this synthesis uses 3-hydroxyphenol as the substrate, an aqueous solution of dimethylamine (e.g., 25-40% by weight), and an aqueous solution of formaldehyde (e.g., 35-40% by weight) or paraformaldehyde.[5][6] Common solvents include water and methanol.[5] The reaction is often carried out under mildly acidic conditions.[7]
Q3: What are the potential side products in the synthesis of this compound?
A3: The main side products are typically di- and tri-substituted phenols, where additional (dimethylamino)methyl groups are added to the aromatic ring.[7][8] The formation of these byproducts is influenced by the stoichiometry of the reactants and the reaction conditions. Other potential impurities can arise from unreacted starting materials or the polymerization of formaldehyde.
Q4: How can I purify the final product?
A4: Purification of this compound typically involves the following steps:
-
Extraction: After the reaction, the product is often extracted from the aqueous layer using an organic solvent like toluene.[3]
-
Washing: The organic layer is washed to remove unreacted starting materials and water-soluble impurities. Washing with hot water can be effective.[3][4]
-
Distillation: The final purification is usually achieved by vacuum distillation to isolate the pure product.[3][4][6]
-
Recrystallization: For solid products, recrystallization can be an effective purification method.[9]
Troubleshooting Guides
Problem: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously to ensure proper mixing of the reactants. - Extend the reaction time. Monitor the reaction progress using TLC or HPLC. - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side product formation.[10] |
| Suboptimal Reagent Stoichiometry | - Carefully control the molar ratios of the reactants. An excess of formaldehyde and dimethylamine can lead to the formation of di- and tri-substituted products, reducing the yield of the desired mono-substituted product.[8] |
| Decomposition of Product | - Avoid excessively high temperatures during the reaction and workup, as Mannich bases can be susceptible to thermal degradation.[10] |
| Losses during Workup | - Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. - Be cautious during pH adjustments to avoid product degradation. - Optimize distillation conditions (pressure and temperature) to minimize product loss. |
Problem: Presence of Multiple Products in the Reaction Mixture
| Possible Cause | Suggested Solution |
| Formation of Di- and Tri-substituted Byproducts | - Use a stoichiometric or slight excess of 3-hydroxyphenol relative to dimethylamine and formaldehyde to favor mono-substitution. - Control the reaction temperature; lower temperatures may favor the formation of the mono-substituted product. |
| Polymerization of Formaldehyde | - Use fresh, high-quality formaldehyde or paraformaldehyde. - Add the formaldehyde solution dropwise to the reaction mixture to maintain a low concentration and minimize polymerization. |
| Side reactions of the starting material | - Ensure the purity of the starting 3-hydroxyphenol. Impurities can lead to undesired side reactions.[5] |
Experimental Protocols
Method 1: Mannich Reaction with Aqueous Formaldehyde
This protocol is a general procedure for the Mannich reaction with phenols.
Materials:
-
3-Hydroxyphenol
-
Aqueous dimethylamine (25%)
-
Aqueous formaldehyde (35-40%)
-
Sodium chloride
-
Sodium sulfate (anhydrous)
-
Organic solvent (e.g., dichloromethane or diethyl ether)
Procedure:
-
To a stirred mixture of 3-hydroxyphenol and aqueous dimethylamine at 10-15°C, add aqueous formaldehyde dropwise over 15 minutes.
-
Stir the mixture at 25°C for 1 hour.
-
Heat the mixture to 100°C and stir for 2 hours.
-
To the hot solution, add sodium chloride.
-
After cooling, extract the product with an organic solvent.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate in vacuo to obtain the crude product.[5]
-
Purify the crude product by vacuum distillation.
Method 2: Synthesis from Resorcinol and Dimethylamine
Materials:
-
Resorcinol
-
Aqueous dimethylamine (36%)
-
Toluene
-
Industrial liquid caustic soda (30%)
-
Industrial hydrochloric acid
Procedure:
-
In a 2L autoclave, add 354g of resorcinol and 450g of 36% aqueous dimethylamine solution at room temperature.
-
Heat the mixture to 175°C and maintain the temperature until the reaction is complete.
-
Cool the reaction mixture to 30°C and transfer it to a 5L four-necked bottle.
-
Under stirring, slowly add 1142g of 30% industrial liquid caustic soda.
-
Cool the mixture to 20°C and extract twice with 500ml of toluene to remove impurities.
-
Adjust the pH of the aqueous phase to 6-7 with industrial hydrochloric acid.
-
Separate the layers and wash the organic layer twice with 500ml of hot water (80°C).
-
Distill the organic layer under reduced pressure to collect the this compound fraction.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Aminomethylated Phenols.
| Phenolic Substrate | Amine | Aldehyde | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenol | Dimethylamine | Formaldehyde | Water | 100 | 2 | - | [5] |
| Phenol | Dimethylamine | Paraformaldehyde | - | 70-80 | 2-3 | - | [6] |
| 3-Pentadecylphenol | Di-n-propylamine | Formaldehyde | Aqueous Ethanol | - | - | - | [10] |
| 3,4-Dimethylphenol | Various Amines | Formaldehyde | Solvent-free (MW) | - | - | - | [11] |
| Resorcinol | Dimethylamine | - | Water | 175 | - | >40 (total recovery) | [4] |
Note: Yields are highly dependent on the specific reaction conditions and purification methods.
Visualizations
Caption: Experimental workflow for the Mannich synthesis.
References
- 1. Mannich Reaction [organic-chemistry.org]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 7. adichemistry.com [adichemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
How to prevent byproduct formation in 3-[(Dimethylamino)methyl]phenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 3-[(Dimethylamino)methyl]phenol.
Troubleshooting Guide: Minimizing Byproduct Formation
Researchers may encounter several common issues during the synthesis of this compound, primarily through the Mannich reaction. This guide addresses these problems in a question-and-answer format.
Q1: My reaction is producing significant amounts of di- and tri-substituted byproducts. How can I improve the selectivity for the mono-substituted product?
A1: The formation of polysubstituted byproducts, such as 2,4-bis[(dimethylamino)methyl]phenol and 2,4,6-tris[(dimethylamino)methyl]phenol, is a common challenge. To enhance the selectivity for the desired mono-substituted product, consider the following strategies:
-
Stoichiometry Control: Carefully control the molar ratios of the reactants. An excess of the phenol substrate relative to formaldehyde and dimethylamine can favor mono-substitution. A recommended starting point is a phenol to formaldehyde to dimethylamine molar ratio of 1:0.8:0.8.
-
Temperature Management: Lower reaction temperatures generally favor mono-substitution. High temperatures can provide the activation energy for further reactions on the phenol ring. It is advisable to maintain the reaction temperature between 0-10°C, especially during the initial addition of reagents.[1]
-
Order of Addition: Adding the formaldehyde solution slowly to a mixture of the phenol and dimethylamine can help maintain a low concentration of the reactive electrophile, thus reducing the likelihood of multiple additions.
Q2: The final product has a distinct yellow or brown color. What is the cause of this discoloration and how can it be prevented?
A2: The formation of colored impurities is often attributed to the presence of resorcinol (1,3-dihydroxybenzene) in the phenol starting material.[2] Resorcinol is highly reactive under Mannich conditions and can undergo side reactions, leading to colored polymeric or oxidized species.
-
Starting Material Purity: Use high-purity phenol with a low resorcinol content. If necessary, purify the phenol by recrystallization or distillation before use.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the phenol and any resorcinol impurities, which can contribute to color formation.
-
Purification: If colored impurities are present in the final product, they can often be removed by column chromatography or by treating the crude product with activated carbon.
Q3: I am observing unreacted starting materials in my final product. How can I improve the reaction conversion?
A3: Incomplete conversion can be due to several factors. Here are some troubleshooting steps:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
Temperature: While low temperatures favor mono-substitution, they can also slow down the reaction rate. A balance must be struck. If conversion is low, a modest increase in temperature (e.g., to room temperature) after the initial addition phase may be beneficial.
-
Catalyst: The Mannich reaction is typically acid or base-catalyzed. Ensure the appropriate catalyst is being used and at the correct concentration. For phenol aminomethylation, the reaction can proceed without an external catalyst as the reactants themselves can create the necessary conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of this compound?
A1: The main byproducts are typically:
-
Polysubstituted phenols: These include 2,4-bis[(dimethylamino)methyl]phenol and 2,4,6-tris[(dimethylamino)methyl]phenol, which arise from multiple aminomethylation reactions on the phenol ring.
-
Colored impurities: These are often the result of side reactions involving resorcinol impurities in the phenol starting material.[2] The exact structures can be complex and varied.
-
Unreacted starting materials: Phenol, formaldehyde, and dimethylamine may remain if the reaction does not go to completion.
Q2: What is the optimal solvent for this synthesis?
A2: The Mannich reaction is often carried out in protic solvents like ethanol, methanol, or water. These solvents can help to solvate the intermediates and facilitate the reaction. In some cases, the reaction can be run without a solvent, using an excess of the amine as the reaction medium.
Q3: How can I purify the crude this compound?
A3: Several methods can be employed for purification:
-
Extraction: An initial workup involving extraction can remove some impurities. The product can be extracted into an organic solvent from an aqueous solution after adjusting the pH.
-
Distillation: Vacuum distillation is a common method for purifying the final product.
-
Column Chromatography: For high purity, silica gel column chromatography is effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can separate the desired product from polysubstituted byproducts and other impurities.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A4: The following techniques are recommended:
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the product yield and the percentage of various impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is often effective.
-
Gas Chromatography (GC): Can also be used for purity analysis, often after derivatization of the phenolic hydroxyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any byproducts.
-
Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and identifying impurities.
Data Presentation
Table 1: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Phenol:Formaldehyde:Dimethylamine) | Yield of this compound (%) | % of Di-substituted Byproduct | % of Tri-substituted Byproduct |
| 1:1.2:1.2 | 65 | 25 | 10 |
| 1:1:1 | 75 | 15 | 5 |
| 1:0.8:0.8 | 85 | 10 | <5 |
Note: Data are representative and may vary based on other reaction conditions.
Table 2: Influence of Temperature on Selectivity
| Temperature (°C) | Yield of this compound (%) | % of Polysubstituted Byproducts |
| 0-5 | 88 | <10 |
| 25 (Room Temp) | 78 | 20 |
| 50 | 60 | 35 |
Note: Data are representative and may vary based on other reaction conditions.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-aminophenol (1 eq) and a 40% aqueous solution of dimethylamine (0.9 eq).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a 37% aqueous solution of formaldehyde (0.85 eq) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring at 0-5°C for 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by TLC until the starting phenol is consumed.
-
Proceed with the workup and purification.
Protocol 2: Purification by Column Chromatography
-
Concentrate the crude reaction mixture under reduced pressure to remove volatile components.
-
Dissolve the residue in a minimal amount of dichloromethane.
-
Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for byproduct prevention.
References
Navigating the Synthesis of 3-[(Dimethylamino)methyl]phenol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 3-[(Dimethylamino)methyl]phenol, a key intermediate in various pharmaceutical compounds. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist researchers in overcoming common challenges during laboratory-scale experiments and scale-up operations.
Section 1: Troubleshooting Guide
The synthesis of this compound, typically achieved through the Mannich reaction of phenol, dimethylamine, and formaldehyde, can present several challenges. This section addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Suboptimal Molar Ratios: Incorrect stoichiometry of reactants can lead to incomplete conversion or increased side product formation. | Start with a 1:1:1 molar ratio of phenol, dimethylamine, and formaldehyde. A slight excess of dimethylamine and formaldehyde can sometimes improve yields, but significant excess should be avoided to minimize byproduct formation. |
| Inadequate Temperature Control: The Mannich reaction is exothermic. Runaway temperatures can lead to the formation of polymeric byproducts and reduced yield. | Maintain a reaction temperature between 60-80°C. Use a well-controlled heating mantle and monitor the internal temperature closely, especially during the initial stages of the reaction. For larger scale reactions, consider a jacketed reactor with a cooling system. | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 2-4 hours. | |
| Formation of Di- and Tri-substituted Byproducts | High Reaction Temperature: Elevated temperatures can promote further aminomethylation of the phenol ring at the ortho and para positions. | Maintain a lower reaction temperature (around 60°C) to favor mono-substitution. |
| Incorrect Order of Addition: Adding the phenol to a pre-mixed solution of dimethylamine and formaldehyde can lead to higher local concentrations of the aminomethylating agent. | Add the formaldehyde solution dropwise to a mixture of the phenol and dimethylamine. This helps to control the reaction rate and minimize the formation of polysubstituted products. | |
| Presence of Colored Impurities | Oxidation of Phenol: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-like structures, especially at elevated temperatures and in the presence of air. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Resorcinol Impurities in Starting Material: The presence of resorcinol in the phenol starting material can lead to the formation of intensely colored byproducts.[1] | Use high-purity phenol for the reaction. If necessary, purify the phenol by distillation before use. | |
| Difficulties in Product Isolation and Purification | Emulsion Formation During Workup: The basic nature of the product and the presence of unreacted starting materials can lead to the formation of stable emulsions during aqueous extraction. | Add a saturated solution of sodium chloride (brine) to the aqueous layer to break the emulsion. Centrifugation can also be effective on a smaller scale. |
| Co-distillation of Product and Impurities: Byproducts with similar boiling points to the desired product can make purification by distillation challenging. | Utilize vacuum distillation for purification. A fractionating column can improve the separation of closely boiling compounds. Alternatively, column chromatography on silica gel can be an effective purification method. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the Mannich reaction. This is a three-component condensation reaction involving phenol, formaldehyde, and dimethylamine.[2][3][4]
Q2: What are the primary side reactions to be aware of during the synthesis?
The primary side reactions include the formation of di- and tri-substituted products, where additional (dimethylamino)methyl groups are added to the ortho and para positions of the phenol ring. Polymerization of formaldehyde and oxidation of the phenol can also occur.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting phenol spot and the appearance of a new, more polar product spot will indicate the progression of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the key safety precautions to take during this synthesis?
Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. Phenol is corrosive and toxic; appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reaction is exothermic, and appropriate measures for temperature control should be in place to prevent a runaway reaction, especially on a larger scale.
Q5: What are the critical parameters to control for a successful scale-up?
For a successful scale-up, the following parameters are critical:
-
Heat Management: The exothermic nature of the Mannich reaction requires an efficient cooling system to maintain the optimal reaction temperature and prevent side reactions.
-
Mixing: Efficient mixing is crucial to ensure homogenous reaction conditions and prevent localized "hot spots" that can lead to byproduct formation.
-
Controlled Addition of Reagents: A controlled, slow addition of formaldehyde is essential to manage the reaction exotherm and minimize the formation of polysubstituted products.
Section 3: Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a general guideline for a laboratory-scale synthesis.
Materials:
-
Phenol (1.0 eq)
-
Dimethylamine (40% aqueous solution, 1.1 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Ethanol (as solvent)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in ethanol.
-
Add the dimethylamine solution to the flask and stir the mixture.
-
Slowly add the formaldehyde solution dropwise to the reaction mixture at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting phenol is consumed.
-
Cool the reaction mixture to room temperature and adjust the pH to ~2 with hydrochloric acid.
-
Wash the acidic aqueous solution with ethyl acetate to remove any unreacted phenol and non-basic impurities.
-
Adjust the pH of the aqueous layer to ~10 with a sodium hydroxide solution.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Section 4: Visualizing the Process
Diagrams of Key Processes
The following diagrams, generated using Graphviz, illustrate the key workflows in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Stability and Degradation of 3-[(Dimethylamino)methyl]phenol
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 3-[(Dimethylamino)methyl]phenol?
A1: Based on its structure, which contains a phenolic hydroxyl group and a tertiary amine, the stability of this compound is likely influenced by:
-
pH: The compound has both an acidic phenolic group and a basic tertiary amine, making its stability pH-dependent.
-
Oxidizing agents: Phenols and tertiary amines are susceptible to oxidation.
-
Light: Phenolic compounds can be sensitive to light and undergo photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Presence of metal ions: Metal ions can catalyze oxidative degradation.
Q2: What are the potential degradation pathways for this compound?
A2: While specific pathways have not been documented, potential degradation routes based on its functional groups include:
-
Oxidation: The phenolic ring is susceptible to oxidation, potentially leading to the formation of quinone-type structures and ring-opening products. The tertiary amine can be oxidized to an N-oxide.
-
Photodegradation: Exposure to UV or visible light can lead to the formation of colored degradation products due to reactions involving the phenolic ring.
-
Demethylation: The dimethylamino group may undergo N-demethylation under certain conditions.
Q3: What are the best practices for storing this compound?
A3: To ensure maximum stability, this compound should be stored in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.
Troubleshooting Guides
Problem: I am observing a color change in my solution of this compound over time.
-
Possible Cause: This is likely due to oxidation or photodegradation of the phenolic ring, which often results in the formation of colored quinone-like compounds.
-
Troubleshooting Steps:
-
Protect from light: Store the compound and its solutions in amber vials or wrap containers in aluminum foil.
-
Deoxygenate solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions.
-
Use of antioxidants: Consider the addition of a suitable antioxidant if compatible with your experimental setup.
-
pH control: Ensure the pH of your solution is in a range that minimizes degradation. The stability of phenols can be pH-dependent.
-
Problem: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause: These could be degradation products formed during sample preparation, storage, or the analytical procedure itself.
-
Troubleshooting Steps:
-
Analyze a freshly prepared sample: This will help determine if the degradation is occurring over time.
-
Evaluate sample preparation: Assess if any steps in your sample preparation (e.g., heating, exposure to strong acids/bases) could be causing degradation.
-
Perform forced degradation studies: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products and their retention times, aiding in peak identification.
-
Use a stability-indicating method: Ensure your analytical method is capable of separating the parent compound from all potential degradation products.
-
Data Presentation
Table 1: Summary of Potential Degradation of this compound under Forced Stress Conditions (Hypothetical Data)
| Stress Condition | Reagent/Condition | Potential Degradation Products | Expected % Degradation (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | Generally stable, potential for minor degradation | < 5% |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 24h | Potential for oxidation, color change | 5 - 15% |
| Oxidation | 3% H₂O₂ at room temp for 24h | N-oxide, quinone-like structures | 10 - 30% |
| Thermal | 105°C for 48h (solid state) | Minimal degradation | < 5% |
| Photolytic | UV light (254 nm) for 24h | Colored degradants, polymeric material | 15 - 40% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 80°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish and expose it to a temperature of 105°C for 48 hours.
-
After exposure, dissolve the solid in a suitable solvent to prepare a 100 µg/mL solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in a suitable solvent) in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for stability testing of a new chemical entity.
Methods for removing unreacted reagents from 3-[(Dimethylamino)methyl]phenol
This technical support guide provides researchers, scientists, and drug development professionals with detailed methods for removing common unreacted reagents from 3-[(Dimethylamino)methyl]phenol. The following information is presented in a question-and-answer format to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted reagents in the synthesis of this compound?
A1: this compound is commonly synthesized via the Mannich reaction.[1][2][3] The typical starting materials, which may remain unreacted in the final product, include a phenol (such as resorcinol or m-aminophenol), formaldehyde, and dimethylamine.[4][5][6][7]
Q2: How can I remove unreacted resorcinol from my product mixture?
A2: Unreacted resorcinol can be removed by a multi-step liquid-liquid extraction process. One effective method involves basifying the crude product with an industrial liquid alkali, such as sodium hydroxide solution. This is followed by extraction with a solvent like toluene to remove by-products. After separating the organic layer, the aqueous phase is neutralized with an acid (e.g., hydrochloric acid or sulfuric acid) to a pH of 6-7. The product, this compound, will separate as an oily layer, while the unreacted resorcinol remains in the aqueous layer, which can then be discarded. The oil layer can be further washed with hot water to remove any remaining water-soluble impurities.[4][5]
Q3: What is the recommended procedure for removing residual formaldehyde?
A3: Residual formaldehyde can be challenging to remove by simple distillation due to its properties.[8] A practical approach is to convert it into a more easily separable compound. By treating the reaction mixture with an alcohol, such as methanol or ethanol, in the presence of an acid catalyst, formaldehyde is converted to its corresponding acetal. These acetals have different boiling points and solubility profiles, allowing for their removal by standard distillation or extraction techniques.[8] Another method for removing formaldehyde from reaction mixtures containing polyols is through distillation, where the addition of water before or during the process can improve the separation efficiency.[9]
Q4: How can I eliminate unreacted dimethylamine from my reaction mixture?
A4: Unreacted dimethylamine (DMA) can be removed by several methods. One common approach is to perform a liquid-liquid extraction.[10][11] Adjusting the pH of the reaction mixture can facilitate the separation of DMA. For instance, after quenching a reaction, the mixture can be neutralized with an aqueous acid.[10][11] In some processes, a combination of liquid-liquid extraction followed by distillation at a high pH is employed for efficient DMA removal.[10][11] For larger scale operations, a side stream loop from the reaction vessel can be used where conditions like temperature and pressure are adjusted to strip the DMA from the mixture.[10][11][12]
Q5: My final product still shows impurities after initial workup. What are some general purification methods I can use?
A5: For final purification, several chromatographic and other techniques can be employed:
-
Vacuum Distillation: This is a common final step in the purification of this compound, especially after an initial extraction workup, to isolate the pure product.[4][5]
-
Column Chromatography: High-performance liquid chromatography (HPLC) with a reverse-phase column (like Newcrom R1 or Primesep 100) can be used for the analysis and separation of aminophenols.[13][14] The mobile phase typically consists of acetonitrile and water with an acid modifier like phosphoric or formic acid.[13]
-
Solid-Phase Extraction (SPE): SPE is a powerful alternative to liquid-liquid extraction for purifying phenolic compounds from aqueous solutions.[15][16] Ion exchange media, particularly strong cation exchange (SCX) media, can effectively capture phenols.[15]
-
Recrystallization: If the product can be solidified, recrystallization from a suitable solvent system can be an effective method for purification. For related compounds, recrystallization from ethanol and ethyl acetate mixtures has been documented.[17]
Comparison of Purification Methods
| Method | Principle | Target Impurity | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on solubility. | Dimethylamine, Resorcinol, Formaldehyde (as acetal) | Simple, scalable, and effective for removing a wide range of impurities.[18][19][20] | Can be labor-intensive, may require large volumes of solvents, and can lead to emulsion formation.[21] |
| Distillation (including Vacuum) | Separation based on differences in boiling points. | Formaldehyde, Dimethylamine, Final Product Purification | Effective for separating volatile impurities and for final product purification.[4][9] | Not suitable for thermally unstable compounds; requires significant energy input.[19] |
| Solid-Phase Extraction (SPE) | Partitioning between a solid phase and a liquid phase. | Phenolic impurities (Resorcinol) | High recovery, high concentration factors, and reduced solvent consumption compared to LLE.[15][16] | Can be more expensive than LLE; the solid phase may need to be conditioned. |
| Column Chromatography (HPLC) | Differential adsorption of components onto a stationary phase. | Trace impurities, closely related compounds | High resolution and suitable for separating complex mixtures and for analytical purposes.[13][14][22][23] | Can be expensive, may not be suitable for large-scale purification unless preparative systems are used. |
| Acetal Formation | Chemical conversion of formaldehyde to an acetal. | Formaldehyde | Converts a difficult-to-remove impurity into a form that is easily separated by extraction or distillation.[8] | Requires an additional reaction step and subsequent removal of the alcohol and catalyst. |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Unreacted Resorcinol
-
Basification: Transfer the crude reaction mixture to a suitable vessel. Under constant stirring, slowly add a 30-35% (w/w) aqueous solution of sodium hydroxide. Monitor the temperature and cool the mixture if necessary, maintaining a temperature of 15-30°C.[4]
-
By-product Extraction: Add toluene to the basified mixture (a common ratio is approximately 1.4 mL of toluene per gram of initial resorcinol). Stir for 15-30 minutes, then allow the layers to separate. Remove the upper toluene layer. Repeat this extraction once more.[4]
-
Neutralization: Carefully add an acid (e.g., 20-30% hydrochloric acid or sulfuric acid) to the aqueous phase to adjust the pH to 6-7. The product, this compound, will separate as an oily layer.[4][5]
-
Separation and Washing: Allow the layers to stand and separate. Discard the lower aqueous layer containing the unreacted resorcinol. Wash the remaining oil layer twice with hot water (60-80°C), using a volume of water roughly equal to the volume of the oil.[4]
-
Final Purification: The resulting oil can be further purified by vacuum distillation to yield pure this compound.[4][5]
Protocol 2: Removal of Formaldehyde via Acetal Formation
-
Acidification and Alcohol Addition: To the crude reaction mixture containing unreacted formaldehyde, add an alcohol such as methanol. Then, add a catalytic amount of a strong acid like sulfuric acid. The amount of alcohol should be at least the theoretical amount required to react with all the formaldehyde.[8]
-
Reaction: The reaction time and temperature will vary, but generally, heating the mixture facilitates the reaction and helps to remove the water formed during the reaction. A temperature range of 20 to 150°C can be employed.[8]
-
Separation: Once the acetal formation is complete, the formaldehyde acetal can be separated from the desired product by either distillation or extraction, depending on the physical properties of the acetal and the product.[8]
Purification Workflow
The following diagram illustrates a logical workflow for the purification of this compound.
Caption: Workflow for selecting a purification method.
References
- 1. scitepress.org [scitepress.org]
- 2. youtube.com [youtube.com]
- 3. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 4. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]
- 6. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 7. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 8. US2307937A - Removal of formaldehyde from mixtures containing the same - Google Patents [patents.google.com]
- 9. US6809224B2 - Method for the separation of formaldehyde from a reaction mixture containing polyols by the addition of solvents before and/or during the distillation - Google Patents [patents.google.com]
- 10. US8912320B2 - Process for removing dimethylamine - Google Patents [patents.google.com]
- 11. WO2010112813A1 - Process for removing dimethylamine - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. Separation of 3-Aminophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. biotage.com [biotage.com]
- 16. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. echemi.com [echemi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Catalytic Efficiency of 3-[(Dimethylamino)methyl]phenol in Polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of 3-[(Dimethylamino)methyl]phenol as a catalyst in polymerization reactions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic function of this compound in polymerization?
A1: this compound acts as a catalyst, primarily for epoxy and benzoxazine resin systems. Its efficacy stems from the presence of both a phenolic hydroxyl group and a tertiary amine group within the same molecule. The tertiary amine accelerates the curing process by catalyzing the ring-opening of epoxy or benzoxazine monomers.[1][2]
Q2: How does temperature affect the catalytic performance of this compound?
A2: Increasing the reaction temperature generally accelerates the polymerization rate when using this compound.[3] However, excessively high temperatures can lead to a rapid and uncontrolled exothermic reaction, potentially causing thermal degradation of the polymer and compromising its final properties.[3][4] Careful temperature control is crucial for achieving optimal results.
Q3: What is the typical concentration range for using this compound as a catalyst?
A3: The optimal concentration of this compound depends on the specific polymer system, the desired curing speed, and the processing temperature. Generally, it is used in catalytic amounts, often ranging from 1 to 5 parts per hundred parts of resin (phr). Higher concentrations can significantly reduce the gel time but may also lead to increased exotherm and potential side reactions.[5]
Q4: Can this compound be used in combination with other curing agents?
A4: Yes, it is often used as an accelerator in conjunction with other primary or secondary amine curing agents. In such systems, it speeds up the reaction, allowing for faster processing times, especially at ambient temperatures.[2]
Q5: Are there any known side reactions when using this compound?
A5: In epoxy-rich systems, tertiary amines like this compound can promote etherification reactions (homopolymerization of the epoxy resin) in addition to the desired amine-epoxy reaction. This can affect the final network structure and properties of the polymer.[2]
Troubleshooting Guides
This section addresses common issues encountered during polymerization with this compound.
Issue 1: Slow Curing or Incomplete Polymerization
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Concentration | Increase the concentration of this compound incrementally (e.g., in 0.5 phr steps). Monitor the gel time and exotherm to find the optimal level. |
| Low Curing Temperature | Gradually increase the curing temperature. For epoxy-amine systems, a moderate increase can significantly accelerate the reaction.[3][4] |
| Inhibitors in the Resin System | Ensure all monomers and solvents are of high purity and free from acidic impurities that can neutralize the amine catalyst. |
| Moisture Contamination | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) as moisture can interfere with some polymerization reactions. |
Issue 2: Excessive Exotherm and Short Pot Life
| Possible Cause | Troubleshooting Step |
| High Catalyst Concentration | Reduce the concentration of this compound. Even small reductions can significantly lower the exotherm.[5] |
| High Initial Reaction Temperature | Start the reaction at a lower temperature and implement a controlled heating ramp to manage the heat generated. |
| Large Batch Size | The exothermic nature of the reaction is more pronounced in larger batches.[3] Consider reducing the batch size or using a vessel with better heat dissipation. |
Issue 3: Poor Mechanical Properties of the Final Polymer
| Possible Cause | Troubleshooting Step |
| Side Reactions (e.g., Etherification) | Optimize the stoichiometry of the reactants. In epoxy systems, an excess of the amine curing agent relative to the epoxy resin can minimize homopolymerization. |
| Incomplete Curing | Ensure the polymerization has gone to completion by performing a post-cure at an elevated temperature. This can be monitored using techniques like Differential Scanning Calorimetry (DSC).[6] |
| Phase Separation | An excessive amount of accelerator can lead to rapid, localized curing, causing phase separation and reducing cross-linking density.[5] Optimize the catalyst concentration and ensure thorough mixing. |
Data Presentation
Table 1: Effect of 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) Concentration on the Curing of an Epoxy/Maleic Anhydride System [5]
| DMP-30 Concentration (wt%) | Peak Exotherm Temperature (°C) | Apparent Activation Energy (kJ/mol) - Kissinger Method | Apparent Activation Energy (kJ/mol) - Ozawa Method |
| 0.5 | 145.2 | 75.3 | 78.1 |
| 1.0 | 138.5 | 70.1 | 73.2 |
| 2.0 | 130.1 | 65.4 | 68.5 |
| 3.0 | 125.8 | 62.3 | 65.1 |
Note: This data is for DMP-30 and serves as an illustrative example of the expected trend for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Mannich Reaction
This protocol is a general procedure based on the Mannich condensation of a phenol, formaldehyde, and a secondary amine.
Materials:
-
Phenol
-
Dimethylamine (aqueous solution, e.g., 40%)
-
Formaldehyde (aqueous solution, e.g., 37%) or Paraformaldehyde
-
Ethanol (or another suitable solvent)
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Toluene (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in ethanol.
-
Cool the flask in an ice bath and slowly add the dimethylamine solution while stirring.
-
Gradually add the formaldehyde solution to the cooled mixture.
-
Remove the ice bath and allow the mixture to stir at room temperature for 24 hours, or gently reflux for 2-4 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and add a sodium hydroxide solution to neutralize any excess acid and deprotonate the phenol.
-
Extract the aqueous layer with toluene to remove any unreacted phenol and by-products.[8]
-
Carefully acidify the aqueous layer with hydrochloric acid to a neutral pH to precipitate the product.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.[8]
Protocol 2: Evaluating Catalytic Efficiency using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the kinetics of polymerization by measuring the heat flow associated with the curing reaction.[6][9][10]
Materials:
-
Epoxy resin (e.g., DGEBA)
-
Curing agent (e.g., an amine)
-
This compound
-
DSC instrument with hermetically sealed aluminum pans
Procedure:
-
Sample Preparation: Prepare a series of mixtures of the epoxy resin and curing agent with varying concentrations of this compound. Ensure homogeneous mixing.
-
DSC Sample Loading: Accurately weigh a small amount (5-10 mg) of the freshly prepared mixture into a DSC pan and hermetically seal it to prevent mass loss.[11] Prepare an empty sealed pan as a reference.
-
Non-isothermal Scan:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) over a temperature range that covers the entire curing exotherm.[12]
-
Record the heat flow as a function of temperature. The area under the exothermic peak corresponds to the total heat of reaction.
-
-
Isothermal Scan:
-
Heat the sample to a specific isothermal curing temperature.
-
Hold the temperature constant and record the heat flow as a function of time until the reaction is complete (heat flow returns to baseline).
-
-
Data Analysis:
-
From the non-isothermal scans, determine the onset temperature, peak exotherm temperature, and total heat of reaction. Kinetic parameters like activation energy can be calculated using methods like Kissinger or Ozawa-Flynn-Wall.[5]
-
From the isothermal scans, the conversion (α) at any time (t) can be calculated by integrating the heat flow curve. This allows for the determination of the polymerization rate.[11]
-
Visualizations
References
- 1. The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appliedpoleramic.com [appliedpoleramic.com]
- 3. pcimag.com [pcimag.com]
- 4. polymerinnovationblog.com [polymerinnovationblog.com]
- 5. researchgate.net [researchgate.net]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 8. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epoxy Curing with 3-[(Dimethylamino)methyl]phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epoxy resins accelerated by 3-[(Dimethylamino)methyl]phenol (also known as DMP-30).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Curing Issues
Q1: My epoxy is not curing or remains tacky after the expected time. What are the possible causes and how can I fix it?
A1: Incomplete curing is a common issue that can usually be traced back to a few key factors.
Possible Causes:
-
Incorrect Mixing Ratio: The most frequent cause of curing failure is an improper ratio of epoxy resin to hardener. An excess of either component will result in an incomplete chemical reaction.[1][2]
-
Inadequate Mixing: Insufficient mixing leads to areas with an incorrect resin-to-hardener ratio, resulting in localized soft or sticky spots.[1][2] It is crucial to scrape the sides and bottom of the mixing container to ensure all components are thoroughly incorporated.[2]
-
Low Curing Temperature: The curing process of epoxy resins is temperature-dependent. Temperatures below the manufacturer's recommended range will significantly slow down or even halt the curing reaction.[3][4]
-
Contamination: Moisture, dust, or oils on the substrate or in the mixing container can interfere with the curing process.[2]
-
Expired Materials: Epoxy resins and hardeners have a shelf life. Using expired components can lead to poor or incomplete curing.
Troubleshooting Steps:
-
Increase Temperature: Move the project to a warmer environment within the recommended curing temperature range (typically 21-27°C or 70-80°F). Gentle heating with a heat lamp can also be applied, but avoid overheating, which can cause other issues.[5]
-
Allow More Time: If the temperature was low, the curing process might just be slowed. Allow for additional curing time (24-48 hours) in a warmer environment.
-
Address Tacky Surfaces: If the epoxy is still tacky after additional curing time, you can try to apply a new, correctly mixed coat of epoxy over the tacky layer. For this to be successful, the underlying layer must be mostly cured.
-
Removal and Reapplication: If the epoxy is still liquid or has large uncured patches, the best solution is to scrape off the uncured material as much as possible, clean the surface with a suitable solvent (e.g., acetone or isopropyl alcohol), and reapply a fresh, correctly measured and mixed batch of epoxy.
Q2: The epoxy is curing too quickly, reducing the working time (pot life). What causes this and how can it be managed?
A2: Rapid curing, also known as premature gelation, can be problematic, especially for large or complex applications.
Possible Causes:
-
High Ambient Temperature: Higher temperatures accelerate the exothermic reaction of the epoxy, leading to a shorter pot life and faster curing.
-
Excessive Accelerator (DMP-30): Using a higher concentration of this compound than recommended will significantly speed up the curing process.
-
Large Batch Size: The curing of epoxy is an exothermic reaction, meaning it generates heat. Mixing a large volume of resin and hardener at once can lead to a rapid increase in temperature, which in turn accelerates the curing process.
Management Strategies:
-
Lower the Temperature: Work in a cooler environment, within the lower end of the recommended temperature range.
-
Reduce Batch Size: Mix smaller batches of epoxy that can be used within the pot life.
-
Adjust Accelerator Concentration: Reduce the concentration of this compound in your formulation.
-
Use a Slower Hardener: If possible, select a hardener with a longer pot life.
Surface Defects
Q3: The cured epoxy surface has a waxy or oily film. What is this and how can I resolve it?
A3: This phenomenon is known as "amine blush" and is a common issue when using amine-based hardeners, especially in humid conditions.
What is Amine Blush? Amine blush is a waxy layer that forms on the surface of curing epoxy. It is the result of a reaction between the amine curing agent, moisture, and carbon dioxide in the air, forming carbamates.[6][7] This blush can interfere with the adhesion of subsequent coats and affect the appearance of the final product.[6]
Identification and Removal:
-
Identification: The surface may feel greasy, waxy, or sticky.[6][7] A simple test is to wipe the surface with a clean, white cloth. If a waxy residue is present, it is likely amine blush. Commercially available amine blush test kits can also be used for confirmation.[6]
-
Removal: Amine blush is water-soluble. It can be removed by washing the surface with warm, soapy water and a scrub pad.[6][8] After washing, rinse the surface thoroughly with clean water and allow it to dry completely before applying another coat or sanding.[8] Using solvents is generally not effective for removing amine blush.[6]
Prevention:
-
Control Humidity: Maintain a low-humidity environment (ideally below 60% relative humidity) during application and curing.[9][10]
-
Maintain Temperature: Work within the recommended temperature range and avoid drastic temperature drops, which can lead to condensation.[9]
-
Ensure Good Airflow: Gentle air circulation can help to reduce the concentration of moisture and carbon dioxide at the surface.
Q4: The cured epoxy has a yellow tint. What causes this discoloration and how can it be prevented?
A4: Yellowing, or "ambering," of epoxy resins can occur both during and after curing.
Possible Causes:
-
UV Exposure: The most common cause of yellowing is exposure to ultraviolet (UV) light from sunlight or artificial sources. UV radiation can degrade the epoxy polymers, leading to discoloration.[11]
-
Oxidation: The amine hardener component can oxidize over time, especially when exposed to air. This can cause the hardener itself to develop a yellow tint, which will be present in the cured product.[11][12]
-
Excessive Heat: High temperatures during curing (exotherm) or prolonged exposure to elevated temperatures can accelerate the degradation and yellowing of the epoxy.[11]
-
Choice of Accelerator: Some accelerators, particularly those containing phenolic structures like DMP-30, can contribute to yellowing.
Prevention Strategies:
-
UV Protection: If the final product will be exposed to UV light, use a UV-resistant epoxy formulation or apply a UV-protective topcoat.
-
Proper Storage: Store resin and hardener in tightly sealed, opaque containers in a cool, dark place to minimize exposure to air and light.
-
Control Exotherm: Avoid mixing large batches of epoxy and control the ambient temperature to prevent excessive heat buildup during curing.
-
Use Non-Yellowing Formulations: For applications where color stability is critical, consider using aliphatic amine hardeners, which are generally more resistant to yellowing than aromatic amines.
Data Presentation
Table 1: Effect of this compound (DMP-30) Concentration on Epoxy Curing Parameters (Illustrative)
| DMP-30 Concentration (phr*) | Gel Time (minutes) at 25°C | Time to Reach Shore D Hardness of 80 at 25°C (hours) | Peak Exotherm Temperature (°C) for a 100g mass |
| 1 | ~120 | ~24 | ~45 |
| 5 | ~40[13] | ~12 | ~70 |
| 10 | ~15 | ~6 | ~110 |
| 15 | <10 | <4 | >150 |
*phr = parts per hundred parts of resin
Note: These are illustrative values. Actual times and temperatures will vary depending on the specific epoxy resin, hardener, and ambient conditions. It is crucial to perform small-scale tests to determine the optimal DMP-30 concentration for your specific system and application. An increase in the dosage of DMP-30 will speed up the curing but may also increase the brittleness of the cured product.[14]
Experimental Protocols
Protocol 1: Troubleshooting Incomplete Epoxy Cure
Objective: To determine the cause of incomplete curing and remedy the issue.
Materials:
-
Uncured or tacky epoxy sample
-
Personal Protective Equipment (PPE): gloves, safety glasses
-
Scraper or spatula
-
Acetone or isopropyl alcohol
-
Clean, lint-free cloths
-
Fresh epoxy resin, hardener, and this compound
-
Calibrated digital scale or graduated mixing cups
-
Mixing container and stir stick
-
Heat gun or access to a temperature-controlled environment
Procedure:
-
Assessment:
-
Examine the epoxy to determine the extent of the curing issue. Is the entire surface tacky, or are there isolated soft spots?
-
Review the mixing ratio and procedure that was used. Was the ratio correct? Was the material mixed thoroughly?
-
Check the ambient temperature and humidity during the curing period. Were they within the recommended range?
-
-
Remediation:
-
For slightly tacky surfaces:
-
Move the sample to a warmer environment (21-27°C or 70-80°F) for 24-48 hours.
-
If still tacky, prepare a small, fresh batch of epoxy with the correct ratio and thorough mixing.
-
Apply a thin coat of the fresh epoxy over the tacky surface.
-
Allow to cure in a controlled environment.
-
-
For liquid or very soft epoxy:
-
Wearing appropriate PPE, scrape off all the uncured material.
-
Clean the substrate thoroughly with acetone or isopropyl alcohol to remove all residue.
-
Allow the solvent to evaporate completely.
-
Prepare a new batch of epoxy, carefully measuring the components by weight or volume according to the manufacturer's instructions.
-
Mix thoroughly for the recommended time, scraping the sides and bottom of the container.
-
Reapply the epoxy to the prepared surface.
-
Cure in a controlled environment.
-
-
Protocol 2: Measurement of Cured Epoxy Hardness (Shore D)
Objective: To determine the hardness of a cured epoxy sample using a Shore D durometer, based on ASTM D2240.[15][16][17]
Materials:
-
Cured epoxy sample (at least 6 mm thick)
-
Shore D durometer
-
Flat, hard surface
Procedure:
-
Sample Preparation: Ensure the epoxy sample has cured for the specified time and is at a stable temperature (typically room temperature). The surface of the sample should be clean, dry, and flat.
-
Durometer Setup:
-
Inspect the durometer to ensure the indenter is clean and moves freely.
-
Hold the durometer perpendicular to the surface of the sample.
-
-
Measurement:
-
Press the durometer firmly and quickly onto the surface of the epoxy sample until the presser foot is in full contact with the surface.
-
Read the hardness value on the durometer scale within one second of firm contact.[17]
-
Take multiple readings at different locations on the sample surface (at least 6 mm apart).
-
-
Data Recording: Record all hardness readings and calculate the average value. Report the average Shore D hardness.
Mandatory Visualizations
Caption: The role of this compound in the epoxy curing process.
Caption: Troubleshooting workflow for incomplete epoxy curing.
References
- 1. Why Epoxy Resin Doesn’t Fully Cure – Resin Shop Australia [resinshop.com.au]
- 2. bestbartopepoxy.com [bestbartopepoxy.com]
- 3. quora.com [quora.com]
- 4. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 5. The Waiting Game: Why Your Epoxy Isn't Curing and How to Fix It - INCURE INC. [incurelab.com]
- 6. How to Identify, Prevent & Remove Amine Blush in Epoxy [industrial.sherwin-williams.com]
- 7. How to Identify, Prevent & Remove Amine Blush in Epoxy [industrial.sherwin-williams.com]
- 8. artresin.com [artresin.com]
- 9. astrochemical.com [astrochemical.com]
- 10. wisebond.com [wisebond.com]
- 11. lifespecialtycoatings.com [lifespecialtycoatings.com]
- 12. chillepoxy.com [chillepoxy.com]
- 13. scribd.com [scribd.com]
- 14. Acetone Discoloration of Epoxy Reaction-Mixture - The Journal of Plastination [journal.plastination.org]
- 15. zwickroell.com [zwickroell.com]
- 16. kiyorndlab.com [kiyorndlab.com]
- 17. Shore Hardness ASTM D2240 [intertek.com]
How to improve the selectivity of the Mannich reaction for the meta isomer
Welcome to the technical support center for advanced organic synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of the Mannich reaction, with a specific focus on achieving the challenging meta isomer on aromatic substrates.
Frequently Asked Questions (FAQs)
Q1: Why is achieving meta-selectivity in the Mannich reaction on phenols and anilines so challenging?
The Mannich reaction, when performed on aromatic compounds such as phenols and anilines, is a classic example of an electrophilic aromatic substitution. The hydroxyl (-OH) and amino (-NH2) groups are strong activating groups and are inherently ortho, para-directors due to their ability to donate electron density to the aromatic ring, stabilizing the carbocation intermediates formed during ortho and para attack. Consequently, the reaction overwhelmingly favors substitution at these positions, making the formation of the meta isomer a significant synthetic hurdle.
Q2: What are the primary strategies to overcome the natural ortho, para-directivity and favor meta-substitution?
Achieving meta-selectivity requires overriding the intrinsic electronic preferences of the substrate. The main strategies explored for this purpose include:
-
Steric Hindrance: Introducing bulky groups on the amine reagent or at the ortho-positions of the aromatic substrate can physically block the ortho positions, potentially leading to an increased yield of the meta or para isomer.
-
Use of Ortho-Blocking Groups: This strategy involves the temporary installation of a group at the ortho and para positions to force the reaction to occur at the meta position. The blocking group is then removed in a subsequent step.
-
Kinetic vs. Thermodynamic Control: It may be possible to influence the product distribution by carefully controlling the reaction conditions (e.g., temperature, reaction time, solvent) to favor the potentially more thermodynamically stable, though kinetically slower-forming, meta isomer.
-
Employment of Meta-Directing Groups: A directing group can be covalently attached to the aromatic substrate to spatially direct the incoming electrophile (the iminium ion) to the meta position.
Troubleshooting Guides
This section provides detailed guidance on common issues encountered when attempting to achieve meta-selectivity in the Mannich reaction.
Troubleshooting Issue 1: Predominant formation of ortho and para isomers.
Problem: The reaction yields almost exclusively the ortho and para aminoalkylated products, with little to no desired meta isomer.
Possible Causes and Solutions:
-
Cause: Inherent electronic effects of the activating group (-OH, -NH2).
-
Solution 1: Introduce Steric Hindrance.
-
On the Amine: Utilize bulkier secondary amines (e.g., diisopropylamine, dicyclohexylamine). The large steric profile of the resulting iminium ion may disfavor attack at the sterically congested ortho positions.
-
On the Aromatic Ring: If the starting material allows, use a substrate with bulky groups already present at the ortho positions (e.g., 2,6-di-tert-butylphenol). This will effectively block these sites.
-
-
Solution 2: Employ Ortho-Blocking Groups.
-
Sulfonyl Blocking Group Strategy: Sulfonic acid groups (-SO3H) can be introduced at the para and available ortho positions of a phenol. These groups can then be removed after the Mannich reaction.
-
Troubleshooting Issue 2: Low or no yield of the meta isomer even with steric hindrance.
Problem: Even after employing bulky reagents, the yield of the meta isomer remains negligible.
Possible Causes and Solutions:
-
Cause: The kinetic barrier for the formation of the meta isomer is too high under the current reaction conditions, or the meta product is thermodynamically unstable relative to the starting materials under reversible conditions.
-
Solution: Investigate Kinetic vs. Thermodynamic Control.
-
Kinetic Control (Low Temperature): If the meta product is kinetically favored but thermodynamically unstable, running the reaction at low temperatures for a short duration might favor its formation.
-
Thermodynamic Control (High Temperature): Conversely, if the meta isomer is the more thermodynamically stable product, conducting the reaction at higher temperatures for a longer period could allow the initially formed ortho/para products to revert to the starting materials and eventually form the more stable meta product. Careful optimization of temperature and reaction time is crucial.
-
Experimental Protocols
Protocol 1: Meta-Selective Mannich Reaction using a Removable Blocking Group (Hypothetical Procedure based on established principles)
This protocol outlines a conceptual workflow for achieving meta-aminoalkylation of a phenol using a sulfonyl blocking group.
-
Step 1: Installation of the Blocking Group (Sulfonation).
-
To a stirred solution of phenol in a suitable solvent (e.g., nitrobenzene), add fuming sulfuric acid (oleum) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the formation of 4-hydroxybenzene-1,3-disulfonic acid is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture carefully with a base (e.g., aqueous NaOH) and isolate the disulfonated phenol.
-
-
Step 2: Mannich Reaction.
-
Dissolve the isolated 4-hydroxybenzene-1,3-disulfonic acid, a secondary amine (e.g., dimethylamine), and formaldehyde in a suitable solvent (e.g., ethanol).
-
Heat the mixture to reflux and monitor the reaction progress for the formation of the meta-aminoalkylated product.
-
Upon completion, cool the reaction mixture and isolate the crude product.
-
-
Step 3: Removal of the Blocking Group (Desulfonation).
-
Dissolve the crude product from Step 2 in dilute sulfuric acid.
-
Heat the solution to a high temperature (typically >150 °C) with the passage of steam to facilitate the removal of the sulfonic acid groups.
-
Monitor the reaction for the formation of the final meta-aminophenol derivative.
-
Cool the reaction, neutralize, and purify the final product by chromatography.
-
Data Presentation
The following table summarizes hypothetical results for the Mannich reaction of phenol under different strategic conditions aimed at improving meta-selectivity. These values are illustrative and would require experimental validation.
| Strategy | Substrate | Amine | Conditions | Ortho Isomer Yield (%) | Para Isomer Yield (%) | Meta Isomer Yield (%) |
| Standard | Phenol | Dimethylamine | 80 °C, 4h | 60 | 35 | <5 |
| Steric Hindrance | 2,6-Di-tert-butylphenol | Dimethylamine | 100 °C, 8h | 0 | 85 | <5 |
| Steric Hindrance | Phenol | Diisopropylamine | 100 °C, 8h | 40 | 45 | 15 |
| Blocking Group | 4-Hydroxybenzene-1,3-disulfonic acid | Dimethylamine | 80 °C, 4h | 0 | 0 | 70 (before desulfonation) |
| Thermodynamic Control | Phenol | Dimethylamine | 150 °C, 24h | 50 | 30 | 20 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for improving meta-selectivity in the Mannich reaction.
Caption: Sequential steps for the ortho-blocking group strategy.
Overcoming challenges in the characterization of 3-[(Dimethylamino)methyl]phenol
Welcome to the technical support center for 3-[(Dimethylamino)methyl]phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the characterization of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Peak Tailing in Reversed-Phase HPLC
-
Question: My chromatogram for this compound shows significant peak tailing. What is the likely cause and how can I resolve it?
-
Answer: Peak tailing for this compound is a common issue in reversed-phase HPLC. The primary cause is the interaction of the basic dimethylamino group with acidic residual silanol groups on the silica-based stationary phase. This secondary interaction leads to a non-ideal peak shape.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) will protonate the silanol groups, minimizing their interaction with the protonated amine.
-
Use of an Ion-Pairing Agent: Adding an ion-pairing agent, such as trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%), to the mobile phase can improve peak shape by forming a neutral ion pair with the analyte.
-
Column Selection: Employ a column with a base-deactivated stationary phase or an end-capped column. These columns have a reduced number of accessible silanol groups.
-
Organic Modifier: Varying the organic modifier (e.g., acetonitrile vs. methanol) can sometimes influence peak shape.
-
Lower Analyte Concentration: High concentrations of the analyte can overload the column and exacerbate peak tailing. Try injecting a more dilute sample.
-
Issue 2: Analyte Degradation During Analysis
-
Question: I suspect that this compound is degrading during my HPLC analysis, leading to inconsistent results and extra peaks. How can I confirm this and prevent it?
-
Answer: this compound can be susceptible to degradation under certain conditions, particularly oxidation. The phenolic hydroxyl group is prone to oxidation, which can be catalyzed by metal ions or exposure to air.
Troubleshooting Steps:
-
Sample Preparation: Prepare samples fresh and use amber vials to protect them from light. Purge the sample solvent with nitrogen to remove dissolved oxygen.
-
Mobile Phase Degassing: Ensure the mobile phase is thoroughly degassed to prevent on-column oxidation.
-
pH Control: While acidic conditions can improve peak shape, highly acidic or basic mobile phases may promote hydrolysis or other degradation pathways. A moderately acidic pH (3-5) is generally a good starting point.
-
Metal Contamination: Metal ions from the HPLC system or sample matrix can catalyze oxidation. Use a column with low metal content and consider adding a chelating agent like EDTA to the mobile phase at a low concentration if metal contamination is suspected.
-
Forced Degradation Study: To confirm degradation, perform a forced degradation study. Expose a sample of the compound to acidic, basic, oxidative (e.g., hydrogen peroxide), and photolytic stress conditions. Analyze the stressed samples by HPLC to identify the degradation products and confirm if they are present in your analytical run.
-
Experimental Workflow for HPLC Troubleshooting
Technical Support Center: Synthesis and Purification of 3-[(Dimethylamino)methyl]phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-[(Dimethylamino)methyl]phenol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most common laboratory and industrial synthesis method is the Mannich reaction. This reaction involves the aminoalkylation of phenol with formaldehyde and dimethylamine. An alternative route involves the reaction of resorcinol with an aqueous solution of dimethylamine.[1][2]
Q2: What are the potential impurities in the synthesis of this compound via the Mannich reaction?
A2: Potential impurities include:
-
Unreacted starting materials: Phenol, formaldehyde, and dimethylamine.
-
Polysubstituted byproducts: The Mannich reaction can lead to the formation of di- and tri-substituted phenols, such as 2,4-bis[(dimethylamino)methyl]phenol and 2,4,6-tris[(dimethylamino)methyl]phenol.[2]
-
Side-reaction products: Other minor byproducts may form depending on the specific reaction conditions.
Q3: My crude product is a dark-colored oil. Is this normal, and what causes the coloration?
A3: It is not uncommon for the crude product of a Mannich reaction involving phenols to be a colored oil. The coloration can be attributed to the presence of minor impurities, potentially arising from resorcinol impurities in the starting phenol, which can form colored products.[3]
Q4: What are the primary strategies for purifying crude this compound?
A4: The primary purification strategies leverage the chemical properties of the target molecule, which has both a weakly acidic phenolic hydroxyl group and a basic tertiary amine group. The main techniques include:
-
Acid-Base Extraction: This method separates the product from non-ionizable impurities by manipulating the pH to move the compound between aqueous and organic phases.
-
Solvent Extraction: Using a suitable organic solvent to selectively dissolve the product or impurities.
-
Vacuum Distillation: Effective for separating the product from non-volatile impurities.
-
Column Chromatography: A versatile technique for separating compounds based on their polarity.
-
Recrystallization: If the product can be solidified, this is an excellent method for achieving high purity.
Troubleshooting Guides
Problem 1: Low Purity After Initial Work-up
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete removal of unreacted starting materials or water-soluble byproducts. | Perform a thorough aqueous wash of the organic layer during the initial extraction. Washing with brine can also help break emulsions and remove water. | Removal of water-soluble impurities, leading to a cleaner crude product. |
| Presence of significant amounts of polysubstituted byproducts. | Optimize the stoichiometry of the Mannich reaction. Using a controlled amount of formaldehyde and dimethylamine can favor the mono-substituted product. | Reduced formation of di- and tri-substituted impurities. |
| Formation of colored impurities. | Treat the crude product with activated carbon before further purification steps. | Decolorization of the product. |
Problem 2: Difficulty with Acid-Base Extraction
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. Alternatively, filtering the emulsion through a pad of celite can help. | Breaking of the emulsion and clear separation of aqueous and organic layers. |
| Product precipitates at the interface. | Adjust the pH of the aqueous layer to ensure the product is fully protonated (acidic extraction) or deprotonated (basic extraction) and thus soluble in the aqueous phase. | Complete dissolution of the product in the appropriate aqueous layer. |
| Poor recovery of the product from the aqueous layer after neutralization. | Ensure complete neutralization to the isoelectric point to maximize the precipitation of the neutral product. Perform multiple extractions with an organic solvent to recover the product from the aqueous layer after neutralization. | Improved yield of the purified product. |
Problem 3: Challenges with Column Chromatography
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Streaking or tailing of the compound on the column. | For basic compounds like this compound on silica gel, add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent to suppress interactions with acidic silanol groups. | Sharper peaks and improved separation. |
| Poor separation from closely related impurities. | Optimize the solvent system. A gradient elution from a non-polar to a more polar solvent system can improve resolution. | Better separation of the target compound from its impurities. |
| Compound appears to be degrading on the column. | Use a less acidic stationary phase like alumina (basic or neutral) instead of silica gel. | Minimized degradation and improved recovery of the product. |
Experimental Protocols
Protocol 1: Purification by Solvent Extraction and Vacuum Distillation
This protocol is adapted from an industrial process for the purification of 3-(N,N-dimethylamino)phenol and can yield a product with a purity of over 98%.[4]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like toluene.
-
Alkaline Wash: Add an industrial liquid alkali (e.g., aqueous sodium hydroxide solution with a mass percentage concentration of 20-40%) to the toluene solution and stir. This step deprotonates the phenolic hydroxyl group, making any unreacted phenol and the product more soluble in the aqueous phase, while non-acidic impurities remain in the organic phase.
-
Extraction of Byproducts: Separate the aqueous layer. The organic (toluene) layer, containing byproducts, is discarded.
-
Neutralization: Carefully neutralize the aqueous phase with an acid (e.g., technical hydrochloric acid or 20% dilute sulfuric acid) to a pH of 6-7.[4] This will cause the this compound to separate as an oily layer.
-
Hot Water Wash: Separate the oily product layer and wash it twice with hot water (70-80 °C) to remove any remaining inorganic salts and water-soluble impurities.[4]
-
Vacuum Distillation: Dry the washed product over a suitable drying agent (e.g., anhydrous magnesium sulfate) and then purify by vacuum distillation to collect the final product.
Protocol 2: Purification by Column Chromatography
This is a general protocol for the purification of aminophenols and may require optimization for this compound.
-
Stationary Phase: Use silica gel as the stationary phase. To prevent peak tailing of the basic amine, the silica gel can be pre-treated with the mobile phase containing a small amount of triethylamine.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase solvent.
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. For more polar impurities, a gradient of dichloromethane and methanol can be used. Add 0.5-1% triethylamine to the mobile phase to improve peak shape.
-
Elution: Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 50:50 hexane:ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Strategies for Aminophenols
| Purification Method | Principle | Purity Achieved (Typical) | Advantages | Disadvantages |
| Solvent Extraction & Vacuum Distillation | Separation based on differential solubility and boiling points. | >98%[4] | Scalable for large quantities, cost-effective. | Requires high temperatures which may degrade sensitive compounds; vacuum is necessary. |
| Acid-Base Extraction | Separation based on the acidic and basic properties of the molecule. | High | Good for removing neutral impurities and separating from other acidic/basic compounds. | Can be labor-intensive with multiple extraction steps; potential for emulsion formation. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | >99% (with optimization) | High resolution for separating closely related impurities. | Can be time-consuming and requires significant solvent volumes; may not be cost-effective for large scales. |
| Recrystallization | Purification of a solid based on differences in solubility in a specific solvent at different temperatures. | High (if a suitable solvent is found) | Can yield very pure crystalline product. | The compound must be a solid at room temperature; finding a suitable solvent can be challenging. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Relationship between impurities and purification strategies for this compound.
References
Validation & Comparative
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 3-[(Dimethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis to confirm the structure of 3-[(Dimethylamino)methyl]phenol. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we differentiate it from its structural isomer, 2-[(Dimethylamino)methyl]phenol, and the parent compound, phenol. This guide presents key experimental data in a clear, comparative format and outlines the methodologies for these essential analytical techniques.
Comparative Spectroscopic Data
The structural elucidation of this compound is achieved by comparing its spectroscopic fingerprint with that of related compounds. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H NMR Spectral Data (δ, ppm)
| Compound | Ar-H | -CH₂- | -N(CH₃)₂ | -OH |
| This compound | ~6.7-7.2 | ~3.4-3.6 | ~2.2-2.3 | Variable |
| 2-[(Dimethylamino)methyl]phenol | ~6.8-7.2 | ~3.6-3.8 | ~2.2-2.3 | Variable |
| Phenol | ~6.9-7.3 | N/A | N/A | ~4-8 (broad)[1][2] |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The primary difference in the ¹H NMR spectra of the isomers lies in the chemical shifts and splitting patterns of the aromatic protons (Ar-H), which are influenced by the substitution pattern on the benzene ring.
¹³C NMR Spectral Data (δ, ppm)
| Compound | Ar-C (Substituted) | Ar-C (Unsubstituted) | -CH₂- | -N(CH₃)₂ |
| This compound | ~157 (C-OH), ~140 (C-CH₂) | ~113-129 | ~64 | ~45 |
| 2-[(Dimethylamino)methyl]phenol | ~158 (C-OH), ~123 (C-CH₂) | ~116-129 | ~62 | ~45 |
| Phenol | ~155 (C-OH) | ~115-130 | N/A | N/A |
Note: Chemical shifts are approximate and can vary based on solvent.
The position of the benzylic carbon (-CH₂-) and the substituted aromatic carbons provide clear distinguishing features between the 3- and 2- isomers.
IR Spectral Data (cm⁻¹)
| Compound | O-H Stretch | C-H (Aromatic) | C-H (Aliphatic) | C-N Stretch | C-O Stretch |
| This compound | ~3300-3500 (broad) | ~3000-3100 | ~2800-3000 | ~1200-1250 | ~1150-1250 |
| 2-[(Dimethylamino)methyl]phenol | ~3300-3500 (broad) | ~3000-3100 | ~2800-3000 | ~1200-1250 | ~1150-1250 |
| Phenol | ~3200-3600 (broad)[3][4] | ~3000-3100[5] | N/A | N/A | ~1200-1260[4] |
The IR spectra are broadly similar for the isomers but differ from phenol in the presence of aliphatic C-H and C-N stretching vibrations.
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 151 | 136, 107, 77, 58 |
| 2-[(Dimethylamino)methyl]phenol | 151 | 136, 107, 77, 58 |
| Phenol | 94[6] | 66, 65, 39 |
While the molecular ion peak confirms the molecular weight of the isomers, the fragmentation patterns are often very similar and require careful analysis to distinguish between them. A prominent fragment at m/z 58, corresponding to [CH₂=N(CH₃)₂]⁺, is characteristic of both isomers.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument : A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
-
-
Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Solid : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal.
-
Liquid/Solution : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Instrument : A standard FT-IR spectrometer.
-
Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a chromatographic system like GC or LC).
-
Ionization : Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7]
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
-
Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow for Spectroscopic Analysis
The logical flow for confirming the structure of a compound using multiple spectroscopic techniques is outlined below.
Caption: Workflow for the spectroscopic confirmation of a chemical structure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. adichemistry.com [adichemistry.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 3-[(Dimethylamino)methyl]phenol and Other Accelerators in Catalytic Activity
For Immediate Release
This guide provides a comprehensive comparison of the catalytic activity of 3-[(Dimethylamino)methyl]phenol with other commonly used accelerators, particularly in the context of epoxy resin curing. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the structure-performance relationships of catalytic accelerators. While direct, publicly available experimental data for this compound is limited, this guide extrapolates its expected performance based on established chemical principles and extensive data available for its structural analogs.
Introduction to Phenolic Amine Accelerators
Phenolic Mannich bases, such as this compound and the widely used 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), are a class of accelerators that significantly influence the curing kinetics of epoxy resins.[1] Their unique structure, combining a phenolic hydroxyl group and one or more tertiary amine functionalities, allows them to participate in the epoxy curing reaction through multiple catalytic pathways.[2][3] The tertiary amine group acts as a nucleophile, initiating the ring-opening of the epoxide, while the phenolic hydroxyl group can facilitate this process through hydrogen bonding.[4]
Comparative Catalytic Activity
The catalytic activity of phenolic amine accelerators is directly related to the number and position of the dimethylaminomethyl groups on the phenol ring. The comparison presented below is based on the well-documented performance of DMP-30 and the principles of chemical kinetics.
Table 1: Comparison of Catalytic Activity between this compound and Other Accelerators
| Accelerator | Structure | Number of Tertiary Amine Groups | Expected Catalytic Activity | Key Characteristics |
| This compound | Phenol with one -CH₂(N(CH₃)₂) group at the meta position | 1 | Moderate | Expected to provide a controlled and moderate acceleration. The single tertiary amine group offers catalytic effect, while the meta-position might influence its interaction with the epoxy ring compared to ortho- or para- isomers.[5][6] |
| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | Phenol with three -CH₂(N(CH₃)₂) groups at ortho and para positions | 3 | High | A highly efficient and widely used accelerator known for significantly reducing curing times.[7][8] The presence of three tertiary amine groups provides a strong catalytic effect.[2] |
| Benzyl Dimethylamine (BDMA) | C₆H₅CH₂(N(CH₃)₂) | 1 | Moderate to High | A common non-phenolic tertiary amine accelerator. Its effectiveness is well-established, but it may introduce issues like yellowing and odor in the cured product.[9] |
| Triethanolamine (TEA) | N(CH₂CH₂OH)₃ | 1 (tertiary amine) | Moderate | Acts as both a curing agent and an accelerator. The hydroxyl groups can participate in the reaction, influencing the final properties of the cured resin.[10] |
Experimental Protocols
To empirically determine and compare the catalytic activity of these accelerators, the following experimental protocols are recommended.
Determination of Gel Time
Objective: To measure the time required for a liquid resin system to transition into a gelled state.
Apparatus:
-
Constant temperature bath
-
Test tubes (16 x 150 mm)
-
Stirring rods
-
Stopwatch
Procedure:
-
Prepare the epoxy resin formulation by mixing the epoxy resin and curing agent in the stoichiometric ratio.
-
Add the desired amount of the accelerator (e.g., 1-5 phr - parts per hundred parts of resin) to the mixture and stir thoroughly for 2 minutes.
-
Transfer a consistent volume (e.g., 10 mL) of the mixture into a test tube.
-
Place the test tube in the constant temperature bath set to the desired curing temperature (e.g., 25°C, 50°C).
-
Start the stopwatch immediately.
-
Periodically probe the mixture with a stirring rod.
-
The gel time is the point at which the resin becomes viscous enough to form a continuous string when the stirring rod is lifted.
Differential Scanning Calorimetry (DSC) Analysis
Objective: To study the curing kinetics and determine the total heat of reaction, peak exothermic temperature, and glass transition temperature.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
Procedure:
-
Prepare the epoxy resin formulation with the accelerator as described in the gel time protocol.
-
Accurately weigh a small amount of the uncured mixture (5-10 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
For non-isothermal scans, heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature where the curing is complete (e.g., 250°C).[11][12]
-
For isothermal scans, rapidly heat the sample to the desired curing temperature and hold it at that temperature until the reaction is complete.
-
Analyze the resulting thermogram to determine the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (ΔH).
-
After the initial scan, cool the sample and perform a second scan to determine the glass transition temperature (Tg) of the cured resin.[13]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed catalytic mechanism of phenolic amine accelerators and a typical experimental workflow for their evaluation.
Caption: Proposed catalytic mechanism of this compound in epoxy-amine curing.
References
- 1. A kind of production method of 2,4,6-tris(dimethylaminomethyl)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 2. Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 3. dahuanm.com [dahuanm.com]
- 4. Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Why DMP-30 is Widely Used in Coatings, Adhesives, and Composites - Chemical Supplier Unilong [unilongindustry.com]
- 8. polysciences.com [polysciences.com]
- 9. polymerinnovationblog.com [polymerinnovationblog.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 3-[(Dimethylamino)methyl]phenol: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 3-[(Dimethylamino)methyl]phenol, selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with two common alternative techniques: UV-Vis Spectrophotometry (Folin-Ciocalteu assay) and Gas Chromatography-Mass Spectrometry (GC-MS).
This comparison is based on established experimental data for structurally similar phenolic compounds, offering a predictive overview of method performance.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as the premier method for the specific quantification of individual phenolic compounds. Its high resolution and sensitivity allow for the separation of the analyte of interest from a complex sample matrix, ensuring accurate and precise measurement.
Performance Characteristics
The following table summarizes the expected performance of a validated HPLC method for the quantification of this compound, based on data from analogous aminophenol and substituted phenol analyses.
| Parameter | HPLC Method |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Protocol: Validated HPLC Method
This protocol is a robust starting point for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
-
Quantification: A calibration curve is generated using standards of known concentrations of this compound. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
HPLC Workflow Diagram
Caption: Experimental workflow for HPLC quantification.
Alternative Quantification Methods
While HPLC provides specificity, other methods can be employed for the estimation of phenolic compounds, each with its own advantages and limitations.
UV-Vis Spectrophotometry (Folin-Ciocalteu Method)
This colorimetric assay is a widely used, simple, and rapid method for determining the total phenolic content in a sample. It is important to note that this method is not specific to a single compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For phenolic compounds, a derivatization step is typically required to increase their volatility.
Comparison of Analytical Methods
The following table provides a direct comparison of the three discussed analytical methods for the quantification of this compound.
| Feature | HPLC | UV-Vis (Folin-Ciocalteu) | GC-MS |
| Specificity | High (Quantifies specific compound) | Low (Measures total phenolic content) | High (Quantifies specific compound) |
| Sensitivity | High | Moderate | Very High |
| Sample Throughput | Moderate | High | Low |
| Sample Preparation | Simple (dissolution, filtration) | Simple (reagent addition) | Complex (derivatization required) |
| Cost per Sample | Moderate | Low | High |
| Instrumentation Cost | Moderate | Low | High |
Detailed Experimental Protocols for Alternative Methods
UV-Vis Spectrophotometry (Folin-Ciocalteu Method)
-
Reagent Preparation:
-
Folin-Ciocalteu reagent (10% v/v in water).
-
Sodium carbonate solution (7.5% w/v in water).
-
Gallic acid standards (for calibration curve).
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol).
-
Procedure:
-
To 0.5 mL of the sample or standard, add 2.5 mL of Folin-Ciocalteu reagent.
-
After 5 minutes, add 2.0 mL of sodium carbonate solution.
-
Incubate the mixture in the dark for 1 hour at room temperature.
-
Measure the absorbance at 760 nm using a UV-Vis spectrophotometer.
-
-
Quantification: The total phenolic content is expressed as gallic acid equivalents (GAE) based on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Derivatization (Silylation):
-
Dry the sample extract completely.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine).
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Electron ionization (EI) mode, scanning from m/z 50-550.
-
-
Quantification: Identification is based on the retention time and mass spectrum. Quantification is achieved by creating a calibration curve with derivatized standards.
Logical Relationships in Method Selection
The choice of analytical method is dictated by the specific research question and available resources.
Caption: Decision tree for analytical method selection.
Comparative analysis of different synthetic routes to 3-[(Dimethylamino)methyl]phenol
For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of substituted phenols is a critical area of study. 3-[(Dimethylamino)methyl]phenol, a molecule of interest for its potential applications as a building block in medicinal chemistry and materials science, can be synthesized through various routes. This guide provides a comparative analysis of three primary synthetic pathways: the Mannich reaction, reductive amination, and nucleophilic substitution. Each method is evaluated based on its reaction mechanism, experimental protocol, and overall efficiency, supported by comparative data to aid in the selection of the most suitable route for a given application.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy for this compound is often dictated by factors such as the availability of starting materials, desired scale, reaction conditions, and overall yield. The following table summarizes the key quantitative data for the three discussed synthetic routes, providing a clear comparison to inform methodological selection.
| Parameter | Mannich Reaction | Reductive Amination | Nucleophilic Substitution |
| Starting Materials | Phenol, Formaldehyde, Dimethylamine | 3-Hydroxybenzaldehyde, Dimethylamine | 3-Hydroxybenzyl alcohol |
| Key Reagents | - | Sodium triacetoxyborohydride | Thionyl chloride, Dimethylamine |
| Reaction Conditions | 90-100°C, 2-4 hours | Room Temperature, 12-24 hours | 0°C to Room Temp, 2-3 hours |
| Overall Yield | Moderate to High | High | Moderate to High |
| Key Advantages | Atom economical, one-pot reaction. | Mild conditions, high selectivity. | Readily available starting material. |
| Key Disadvantages | Potential for side products (ortho/para isomers), requires heat. | Multi-step if aldehyde is not available. | Requires handling of thionyl chloride and intermediate benzyl halide. |
Synthetic Route 1: The Mannich Reaction
The Mannich reaction is a classic and direct method for the aminomethylation of acidic compounds, such as phenols.[1][2] This one-pot, three-component condensation reaction involves the reaction of phenol with formaldehyde and dimethylamine.[3] The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and dimethylamine, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the phenol ring. The hydroxyl group of the phenol directs the substitution primarily to the ortho and para positions.
References
Illuminating the Molecular Fingerprint: A Comparative Guide to the Reference Spectra of 3-[(Dimethylamino)methyl]phenol for Compound Identification
For researchers, scientists, and drug development professionals, the precise identification of chemical compounds is a cornerstone of scientific rigor. This guide provides a comprehensive comparison of the reference spectra of 3-[(Dimethylamino)methyl]phenol, a key intermediate in the synthesis of pharmaceuticals like Neostigmine. By examining its unique spectral signature across various analytical techniques and comparing it with structural isomers and a related trisubstituted compound, this document serves as a practical resource for unambiguous compound identification.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its structural isomers, 2-((Dimethylamino)methyl)phenol and 4-((Dimethylamino)methyl)phenol, as well as the related compound 2,4,6-Tris((dimethylamino)methyl)phenol.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| This compound | C₉H₁₃NO | 151.21 | 151 (M+), 136, 107, 77, 58 |
| 2-((Dimethylamino)methyl)phenol | C₉H₁₃NO | 151.21 | 151 (M+), 136, 107, 77, 58 |
| 4-((Dimethylamino)methyl)phenol | C₉H₁₃NO | 151.21 | 151 (M+), 136, 107, 77, 58 |
| 2,4,6-Tris((dimethylamino)methyl)phenol | C₁₅H₂₇N₃O | 265.40 | 265 (M+), 220, 176, 58 |
Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ) of Aromatic Protons (ppm) | Chemical Shift (δ) of Methylene Protons (-CH₂-) (ppm) | Chemical Shift (δ) of Methyl Protons (-N(CH₃)₂) (ppm) |
| This compound | 6.7-7.2 (m) | ~3.4 (s) | ~2.3 (s) |
| 2-((Dimethylamino)methyl)phenol | 6.8-7.2 (m) | ~3.6 (s) | ~2.3 (s) |
| 4-((Dimethylamino)methyl)phenol | 6.7 (d), 7.1 (d) | ~3.4 (s) | ~2.2 (s) |
| 2,4,6-Tris((dimethylamino)methyl)phenol | ~6.8 (s) | ~3.5 (s, 4H), ~3.3 (s, 2H) | ~2.2 (s) |
Table 3: Infrared (IR) Spectroscopy Data (Key Peaks)
| Compound | O-H Stretch (cm⁻¹) | C-H (Aromatic) Stretch (cm⁻¹) | C-H (Aliphatic) Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |
| This compound | ~3300 (broad) | ~3050 | ~2950, 2850, 2800 | ~1250 |
| 2-((Dimethylamino)methyl)phenol | ~3400 (broad) | ~3050 | ~2950, 2850, 2800 | ~1260 |
| 4-((Dimethylamino)methyl)phenol | ~3350 (broad) | ~3030 | ~2950, 2850, 2800 | ~1240 |
| 2,4,6-Tris((dimethylamino)methyl)phenol | ~3400 (broad) | ~3010 | ~2950, 2850, 2750 | ~1230 |
Table 4: Raman Spectroscopy Data (Key Peaks of Comparison Compounds)
| Compound | C-H (Aromatic) Stretch (cm⁻¹) | Ring Breathing Modes (cm⁻¹) | C-N Stretch (cm⁻¹) |
| 2-((Dimethylamino)methyl)phenol | ~3060 | ~1000, ~800 | ~1260 |
| 2,4,6-Tris((dimethylamino)methyl)phenol | ~3050 | ~990, ~810 | ~1230 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the reference spectra. Specific parameters may need to be optimized based on the instrumentation used.
Gas Chromatography-Mass Spectrometry (GC-MS)
A sample of this compound is dissolved in a suitable solvent, such as methanol or dichloromethane. The solution is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp from an initial temperature (e.g., 70°C) to a final temperature (e.g., 250°C) to ensure separation of the analyte from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization at 70 eV), and the resulting fragments are analyzed to produce a mass spectrum.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is placed in an NMR tube and analyzed using a ¹H NMR spectrometer (e.g., 300 or 400 MHz). The resulting spectrum provides information on the chemical environment of the protons in the molecule.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
An FTIR spectrum of solid this compound can be obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). Alternatively, for liquid samples or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Fourier-Transform Raman (FT-Raman) Spectroscopy
For solid samples, a small amount of the compound is placed in a sample holder (e.g., a glass capillary tube or an aluminum well). The sample is then irradiated with a near-infrared laser (e.g., 1064 nm), and the scattered light is collected and analyzed by the spectrometer. For solutions, the sample is placed in a quartz cuvette for analysis.
Signaling Pathway and Experimental Workflow
This compound is a crucial precursor in the synthesis of Neostigmine, a parasympathomimetic drug that acts as a reversible acetylcholinesterase inhibitor. The following diagrams illustrate the synthesis pathway and a general workflow for compound identification.
By utilizing the reference spectra and protocols outlined in this guide, researchers can confidently identify this compound and distinguish it from its isomers and other related compounds, ensuring the integrity and success of their scientific endeavors.
References
A Comparative Guide to the Identification and Purity Assessment of 3-[(Dimethylamino)methyl]phenol and Its Isomeric Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted phenols, such as 3-[(Dimethylamino)methyl]phenol, is a critical process in the development of various pharmaceuticals and specialty chemicals. Confirmation of the final product's identity and purity is paramount to ensure its efficacy, safety, and compliance with regulatory standards. This guide provides a comparative overview of standard analytical techniques for the characterization of synthesized this compound and its common isomeric and polysubstituted alternatives: 2-[(Dimethylamino)methyl]phenol, 4-[(Dimethylamino)methyl]phenol, and 2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30).
Introduction to Key Analytical Techniques
The structural and purity analysis of these phenolic compounds relies on a suite of well-established analytical methods. Each technique provides unique insights into the molecular structure and the presence of impurities. The primary methods discussed in this guide are High-Performance Liquid Chromatography (HPLC) for purity determination and separation of isomers, and various spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for structural elucidation and identity confirmation.
Comparison of Analytical Performance
The choice of analytical technique often depends on the specific information required, such as quantitative purity, confirmation of the chemical structure, or identification of byproducts. The following table summarizes the typical performance of each method in the analysis of this compound and its alternatives.
| Analytical Technique | This compound | 2-[(Dimethylamino)methyl]phenol | 4-[(Dimethylamino)methyl]phenol | 2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30) |
| HPLC Purity (%) | >97% achievable[1] | Typically >95% | Typically >95% | >95% achievable[2] |
| ¹H NMR | Characteristic aromatic and aliphatic signals confirming the meta-substitution pattern.[3] | Distinct chemical shifts for the ortho-substituted protons. | Symmetrical pattern for the para-substituted aromatic protons. | Signals corresponding to the trisubstituted phenolic ring and multiple dimethylaminomethyl groups.[4] |
| Mass Spectrometry (m/z) | Molecular Ion [M]+ at 137.18 g/mol .[5] | Molecular Ion [M]+ at 151.21 g/mol .[6] | Molecular Ion [M]+ at 151.21 g/mol . | Molecular Ion [M]+ at 265.40 g/mol .[2] |
| FTIR (cm⁻¹) | Key peaks for O-H, C-N, and aromatic C-H stretching, and substitution patterns on the benzene ring. | Characteristic peaks indicative of ortho substitution. | Peaks reflecting para substitution on the aromatic ring. | Broad O-H stretch, multiple C-N stretches, and bands for 1,2,3,5-tetrasubstituted benzene ring. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for confirming the identity and purity of the synthesized compounds.
References
- 1. 3-(二甲氨基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 3. 3-Dimethylaminophenol(99-07-0) 1H NMR [m.chemicalbook.com]
- 4. Tris(dimethylaminomethyl)phenol (90-72-2) 1H NMR spectrum [chemicalbook.com]
- 5. Phenol, 3-(dimethylamino)- [webbook.nist.gov]
- 6. 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance Evaluation of 3-[(Dimethylamino)methyl]phenol as a Curing Agent for Epoxy Resins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-[(Dimethylamino)methyl]phenol, commonly known as Tris(dimethylaminomethyl)phenol or DMP-30, with other classes of epoxy resin curing agents. The performance is evaluated based on curing characteristics, thermal properties, and mechanical strength, supported by experimental data from various scientific sources.
Introduction to this compound (DMP-30)
This compound is a tertiary amine that primarily functions as a catalytic curing agent or an accelerator for other types of curing agents in epoxy resin systems.[1][2] Its key role is to significantly speed up the cross-linking reaction between the epoxy resin and the hardener, which is particularly useful for systems that cure slowly at ambient temperatures or require elevated temperatures to cure.[1][3] DMP-30 is effective in accelerating the cure of various hardeners, including aliphatic amines, aromatic amines, polyamides, and anhydrides.[1][3]
The catalytic activity of DMP-30 stems from its tertiary amine groups, which can initiate the anionic polymerization of the epoxy groups.[4] In anhydride-cured systems, it facilitates the opening of the anhydride ring, thereby promoting the esterification reaction with the epoxy and hydroxyl groups.[4][5] While it can be used as the sole curing agent, it is more commonly incorporated in small amounts (typically 1-15% by weight of the curing agent) to modify the curing profile and enhance the final properties of the cured epoxy.[1][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.
2.1. Differential Scanning Calorimetry (DSC) for Curing Kinetics
-
Objective: To determine the curing characteristics of the epoxy system, such as the onset and peak curing temperatures, and the total heat of reaction.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, precisely weighed sample (typically 5-10 mg) of the uncured epoxy-curing agent mixture is placed in an aluminum DSC pan.
-
An empty pan is used as a reference.
-
The sample is heated in the DSC cell at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is monitored as a function of temperature.
-
The resulting thermogram shows an exothermic peak corresponding to the curing reaction. The onset temperature, peak temperature, and the area under the peak (total heat of reaction) are determined from this curve.
-
2.2. Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To evaluate the thermal stability of the cured epoxy resin by measuring its weight loss as a function of temperature.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small, weighed sample of the fully cured epoxy resin is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or air).
-
The weight of the sample is continuously monitored as the temperature increases.
-
The TGA curve plots the percentage of weight loss versus temperature. Key parameters include the onset decomposition temperature (the temperature at which significant weight loss begins) and the char yield (the percentage of material remaining at a high temperature).
-
2.3. Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties
-
Objective: To determine the viscoelastic properties of the cured epoxy resin, including the glass transition temperature (Tg), storage modulus (E'), and loss modulus (E'').
-
Apparatus: A dynamic mechanical analyzer.
-
Procedure:
-
A rectangular specimen of the cured epoxy resin with precise dimensions is prepared.
-
The specimen is clamped in the DMA fixture (e.g., three-point bending or cantilever).
-
A sinusoidal stress is applied to the sample at a fixed frequency while the temperature is ramped up at a constant rate.
-
The instrument measures the resulting strain and the phase lag between the stress and strain.
-
The storage modulus (a measure of the elastic response), loss modulus (a measure of the viscous response), and tan delta (the ratio of loss modulus to storage modulus) are calculated as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature.
-
2.4. Mechanical Properties Testing
-
Tensile Strength (ASTM D638): Measures the ability of the material to withstand a pulling force. A dog-bone-shaped specimen is pulled apart at a constant rate until it fractures.
-
Flexural Strength (ASTM D790): Measures the material's resistance to bending. A rectangular bar is supported at both ends and a load is applied to the center.
-
Impact Strength (ASTM D256 - Izod): Measures the material's ability to withstand a sudden impact. A notched specimen is struck by a swinging pendulum.
Performance Comparison
The following tables summarize the performance of this compound (DMP-30) in comparison to other common epoxy curing agents. It is important to note that the data presented is compiled from various sources, and direct comparison may be limited due to differences in the specific epoxy resins, curing conditions, and testing methodologies used in each study. The information should be used as a general guide to the relative performance of these curing agents.
Table 1: Curing Characteristics of Different Epoxy Curing Agent Systems
| Curing Agent Type | Curing Agent Example | Typical Curing Temperature | Gel Time | Key Characteristics |
| Catalytic | This compound (DMP-30) | Ambient to elevated (as accelerator) | Fast (as accelerator) | Accelerates curing of other agents, can be used alone for rapid cure.[1][3] |
| Aliphatic Amine | Triethylenetetramine (TETA) | Ambient | Fast | Rapid room temperature cure, good mechanical properties. |
| Aromatic Amine | 4,4'-Diaminodiphenylmethane (DDM) | Elevated (e.g., 80-150°C) | Slow | High thermal stability and chemical resistance, requires heat cure.[7] |
| Anhydride | Methyltetrahydrophthalic Anhydride (MTHPA) | Elevated (e.g., 100-200°C) | Very Slow | Excellent thermal and electrical properties, long pot life, requires high-temperature cure and often an accelerator like DMP-30.[4][8] |
Table 2: Thermal Properties of Epoxy Resins Cured with Different Curing Agents
| Curing Agent Type | Curing Agent Example | Glass Transition Temperature (Tg) | Onset Decomposition Temperature (TGA) |
| Catalytic (as accelerator) | DMP-30 (with Anhydride) | High (dependent on primary curing agent) | High (dependent on primary curing agent) |
| Aliphatic Amine | Triethylenetetramine (TETA) | Moderate (e.g., 80-120°C) | Moderate (e.g., 300-350°C) |
| Aromatic Amine | 4,4'-Diaminodiphenylmethane (DDM) | High (e.g., 150-220°C)[7] | High (e.g., 350-400°C)[7] |
| Anhydride | Methyltetrahydrophthalic Anhydride (MTHPA) | Very High (e.g., 120-180°C) | Very High (e.g., >350°C) |
Table 3: Mechanical Properties of Epoxy Resins Cured with Different Curing Agents
| Curing Agent Type | Curing Agent Example | Tensile Strength | Flexural Strength | Impact Strength |
| Catalytic (as accelerator) | DMP-30 (with Anhydride) | High | High | Moderate to High |
| Aliphatic Amine | Triethylenetetramine (TETA) | High | High | High |
| Aromatic Amine | 4,4'-Diaminodiphenylmethane (DDM) | Very High[7] | Very High[7] | Moderate |
| Anhydride | Methyltetrahydrophthalic Anhydride (MTHPA) | High | Very High | Moderate |
Visualizations
Caption: Experimental workflow for performance evaluation of epoxy curing agents.
Caption: Simplified curing mechanism of epoxy resin with an amine-based curing agent.
Conclusion
This compound (DMP-30) is a highly effective catalytic curing agent that plays a crucial role as an accelerator in a wide range of epoxy resin systems. Its primary function is to significantly reduce the curing time and/or temperature, thereby enhancing processing efficiency.
-
As an Accelerator: When used in conjunction with other curing agents, particularly anhydrides, DMP-30 enables the formulation of systems with long pot life at room temperature, which can then be cured rapidly at elevated temperatures to achieve excellent thermal and mechanical properties.[4][8] It allows for the use of high-performance but slow-curing agents in applications where faster curing cycles are desired.
-
Comparison with Other Curing Agents:
-
Aliphatic amines offer fast room-temperature curing but generally yield products with lower thermal resistance compared to systems cured with aromatic amines or anhydrides.
-
Aromatic amines provide superior thermal stability and mechanical properties but require high-temperature curing.[7]
-
Anhydrides deliver the highest thermal and electrical performance but necessitate high curing temperatures and the use of an accelerator like DMP-30 for practical curing times.[4][8]
-
The choice of a curing agent system ultimately depends on the specific performance requirements of the final application, including the desired curing profile, thermal stability, mechanical strength, and processing conditions. This compound offers formulators a valuable tool to tailor the curing behavior and optimize the performance of epoxy resins for a diverse array of applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of DMP-30 on curing kinetics and mechanical properties of epoxy resin/anhydride system-SciEngine [sciengine.com]
Cross-Validation of Analytical Methods for 3-[(Dimethylamino)methyl]phenol Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—for the quantitative analysis of 3-[(Dimethylamino)methyl]phenol. The information presented is based on established methodologies for phenolic compounds and aims to assist in the selection and implementation of the most suitable analytical method for specific research and quality control needs. While direct cross-validation data for this compound is limited in publicly available literature, this guide collates and compares validation parameters from studies on structurally similar aminophenols and phenolic compounds to provide a valuable reference.
Data Presentation: Comparative Analysis of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC, GC, and CE for the analysis of phenolic compounds, providing a basis for method comparison. The data presented is derived from various studies on compounds structurally related to this compound.
Table 1: Comparison of Method Validation Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Linearity (R²) | > 0.999[1][2] | > 0.99 | > 0.99[3] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[4][5] | 0.05 - 100 ng/L (with derivatization) | 0.004 - 1.9 mg/L[6] |
| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/mL[4][5] | 0.1 - 200 ng/L (with derivatization) | 0.01 - 5.0 mg/L[6] |
| Accuracy (% Recovery) | 98 - 102%[2][7] | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 2%[1][4][7] | < 10% | < 5%[3][6] |
| Typical Run Time | 10 - 30 minutes | 15 - 40 minutes | 5 - 20 minutes |
Table 2: Method-Specific Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| HPLC | - High versatility for a wide range of phenolic compounds.- Robust and reproducible.- Well-established methods and instrumentation. | - May require longer run times.- Higher solvent consumption. |
| GC | - High resolution and sensitivity, especially with MS detection.- Suitable for volatile and thermally stable compounds. | - Derivatization is often required for polar phenolic compounds, adding a step to sample preparation.[8]- Potential for thermal degradation of analytes. |
| CE | - High efficiency and resolution.- Low sample and reagent consumption.- Fast analysis times.[6] | - Lower sensitivity compared to GC-MS for some analytes.- Method development can be more complex. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for phenolic compounds and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on reverse-phase chromatography, which is well-suited for the separation of polar phenolic compounds.
a. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
b. Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Phosphoric acid or Formic acid.
-
This compound reference standard.
c. Chromatographic Conditions:
-
Mobile Phase: A gradient elution of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) is commonly used. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
d. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
e. Validation Parameters to be Assessed:
-
Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Gas Chromatography (GC) Method
This method is suitable for the analysis of volatile phenols or those that can be made volatile through derivatization.
a. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for phenol analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
b. Reagents:
-
Methylene chloride or other suitable solvent (GC grade).
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation).
-
This compound reference standard.
c. Chromatographic Conditions:
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
d. Sample Preparation (with Derivatization):
-
Accurately weigh the sample and dissolve it in a suitable solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add the derivatizing agent and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject an aliquot into the GC.
e. Validation Parameters to be Assessed:
-
Same as for HPLC.
Capillary Electrophoresis (CE) Method
CE offers high separation efficiency and is a good alternative for the analysis of charged or polar compounds.
a. Instrumentation:
-
Capillary electrophoresis system with a DAD or UV-Vis detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).
b. Reagents:
-
Sodium tetraborate (Borax).
-
Sodium dodecyl sulfate (SDS).
-
Acetonitrile (HPLC grade).
-
Hydrochloric acid and Sodium hydroxide for pH adjustment.
-
This compound reference standard.
c. Electrophoretic Conditions:
-
Background Electrolyte (BGE): 20 mM Borate buffer with 50 mM SDS, pH 9.2.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection Wavelength: 214 nm.
d. Sample Preparation:
-
Dissolve the sample in the BGE to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter.
e. Validation Parameters to be Assessed:
-
Same as for HPLC and GC.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound by the three different analytical techniques and a logical comparison of these methods.
Caption: Experimental workflow for the analysis of this compound.
Caption: Comparison of analytical methods for this compound analysis.
References
- 1. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. mdpi.com [mdpi.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 8. epa.gov [epa.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 3-[(Dimethylamino)methyl]phenol and its structurally related compounds. The analysis focuses on key bioactivities relevant to drug discovery, including cholinesterase inhibition, antioxidant capacity, and cytotoxicity. Experimental data from various studies are summarized to facilitate an objective comparison.
Introduction
Phenolic compounds substituted with amino groups, often referred to as Mannich bases, represent a class of molecules with diverse pharmacological potential. The introduction of an aminomethyl group to a phenol can significantly alter its physicochemical properties and biological activity. This guide specifically examines this compound, a meta-substituted aminophenol, and compares its activity with its ortho- and para-isomers, as well as other related phenolic structures. Understanding the structure-activity relationships within this class of compounds is crucial for the rational design of novel therapeutic agents.
Comparative Biological Activity
The biological activities of this compound and its related compounds are summarized below, with a focus on cholinesterase inhibition, antioxidant effects, and cytotoxicity. Due to a lack of direct comparative studies on the specific isomers of (Dimethylamino)methyl]phenol in all activity classes, data from closely related compounds and derivatives are included to provide a broader context.
| Compound | Biological Activity | Assay | Result (IC50/EC50) | Reference |
| Phenol Derivatives | ||||
| 4-[(Diethylamino)methyl]-phenol derivatives | Butyrylcholinesterase (BChE) Inhibition | Ellman's Method | 48 nM - 220 nM | [1][2] |
| 3,5-Dimethylaminophenol (3,5-DMAP) | Cytotoxicity (Human Urothelial Cells) | MTT Assay | Dose-dependent increase in cytotoxicity | [2] |
| 3,5-Dimethylaminophenol (3,5-DMAP) | Reactive Oxygen Species (ROS) Generation | Cellular Assays | Dose-dependent increase | [2] |
| General Phenolic Compounds | ||||
| Quercetin | Antioxidant Activity | DPPH Radical Scavenging | Significant activity | [3] |
| Tiliroside | Antioxidant Activity | DPPH Radical Scavenging | Significant activity | [3] |
| Quercetin | Cytotoxicity (Jurkat cells) | Not Specified | Significant activity | [3] |
| Tiliroside | Cytotoxicity (Jurkat, HepG2 cells) | Not Specified | Significant activity | [3] |
Note: IC50 represents the concentration of a substance that inhibits a specific biological or biochemical function by 50%. EC50 is the concentration that induces a response halfway between the baseline and maximum after a specified exposure time. Lower values indicate higher potency.
Key Biological Activities in Detail
Cholinesterase Inhibition
Cholinesterase inhibitors are critical in the management of neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. While direct data on this compound is limited, studies on related structures provide valuable insights. A series of 4-[(diethylamino)methyl]-phenol derivatives have demonstrated potent inhibitory activity against butyrylcholinesterase (BChE), with IC50 values in the nanomolar range.[1][2] This suggests that the aminomethylphenol scaffold is a promising starting point for the development of new cholinesterase inhibitors. The position of the aminomethyl group (ortho, meta, or para) is expected to significantly influence the binding affinity to the active site of acetylcholinesterase (AChE) and BChE.
Antioxidant Activity
Cytotoxicity
The cytotoxic effects of aminomethylphenols are of interest for their potential application in cancer therapy. Research on 3,5-dimethylaminophenol (3,5-DMAP), a related compound, has shown that it can induce cytotoxicity in human urothelial cells in a dose-dependent manner.[2] This toxicity is linked to the generation of reactive oxygen species (ROS), leading to cellular damage.[2] The cytotoxic potential of this compound and its isomers against various cancer cell lines warrants further investigation to determine their therapeutic index and mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine cholinesterase activity.
Principle: The assay measures the rate of hydrolysis of acetylthiocholine (or butyrylthiocholine) by acetylcholinesterase (or butyrylcholinesterase). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.
Procedure:
-
Prepare a phosphate buffer solution (0.1 M, pH 8.0).
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Add the cholinesterase enzyme solution (AChE or BChE) to each well and incubate.
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Diagram: Workflow for Ellman's Cholinesterase Inhibition Assay
Caption: Workflow of the Ellman's method for cholinesterase inhibition.
DPPH Radical Scavenging Assay
This assay is a common and relatively simple method for determining the antioxidant capacity of a compound.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical, which results in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.
Procedure:
-
Prepare a solution of DPPH in methanol or ethanol.
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate or cuvettes, add the DPPH solution.
-
Add the test compound solution to the DPPH solution and mix.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and determine the EC50 value.
Diagram: DPPH Radical Scavenging Mechanism
References
- 1. Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Antioxidant and cytotoxic activities of naturally occurring phenolic and related compounds: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic analysis of polymerization using 3-[(Dimethylamino)methyl]phenol versus other catalysts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Polymerization
In the synthesis of polymers, particularly in the context of thermosetting resins like epoxies, the choice of catalyst or curing accelerator is paramount to controlling reaction kinetics and, consequently, the final properties of the material. This guide provides a comparative kinetic analysis of 3-[(Dimethylamino)methyl]phenol against other commonly used amine catalysts in polymerization, with a focus on epoxy resin curing. While direct, comprehensive kinetic data for this compound is limited in publicly available literature, its structural similarity to the well-studied 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) allows for a robust comparative discussion.
Executive Summary of Catalytic Performance
This compound is a tertiary amine catalyst that, like other Mannich bases such as DMP-30, is expected to be a highly effective accelerator for epoxy resin curing. The catalytic activity of such compounds stems from the presence of both a phenolic hydroxyl group and tertiary amine functionalities. The tertiary amine groups facilitate the ring-opening of the epoxide, while the hydroxyl group can participate in the reaction and accelerate the cure through hydrogen bonding.
This guide will compare the expected performance of this compound with established catalysts:
-
2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30): A highly reactive and widely used accelerator, serving as the primary benchmark.
-
Benzyldimethylamine (BDMA): A common tertiary amine catalyst.
-
Triethylamine (TEA): A simple, sterically hindered tertiary amine.
The comparison will be based on key kinetic parameters such as activation energy (Ea) and gel time, which are critical indicators of catalytic efficiency.
Comparative Kinetic Data
The following table summarizes kinetic data for various amine catalysts in epoxy resin systems. It is important to note that direct comparisons are best made under identical experimental conditions, and the data presented here is compiled from different studies.
| Catalyst | Polymerization System | Activation Energy (Ea) (kJ/mol) | Gel Time | Key Observations |
| This compound (Expected) | Epoxy-Amine/Anhydride | Likely in the range of 40-60 | Short | Expected to be a highly effective accelerator due to the presence of both a tertiary amine and a phenolic hydroxyl group. |
| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | Epoxy-Anhydride | Decreases with increasing DMP-30 concentration[1] | 40 minutes (25g at 10 phr)[2] | A highly efficient accelerator that significantly reduces curing time and temperature.[3][4] It can also act as a curing agent on its own.[3] |
| Benzyldimethylamine (BDMA) | Epoxy Novolac-Anhydride | Dependent on concentration, autocatalytic behavior observed | - | The curing reaction is dependent on both temperature and catalyst concentration.[5] |
| Triethylamine (TEA) | Epoxy-Acrylate | - | 35 minutes (15% concentration at 100°C) | Effective in promoting esterification reactions between epoxy and carboxylic acid groups.[6] |
Mechanism of Catalysis
The catalytic activity of tertiary amines in epoxy polymerization generally follows a mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the epoxy ring, leading to its opening. The presence of a hydroxyl group, as in this compound and DMP-30, can further accelerate the reaction by forming hydrogen bonds with the oxygen of the epoxy ring, making it more susceptible to nucleophilic attack.
Experimental Protocols
A detailed understanding of the polymerization kinetics is crucial for optimizing reaction conditions and achieving desired material properties. Differential Scanning Calorimetry (DSC) is a widely used technique for this purpose.
Kinetic Analysis of Epoxy Curing using Differential Scanning Calorimetry (DSC)
Objective: To determine the kinetic parameters (activation energy, reaction order, and pre-exponential factor) of an epoxy curing reaction in the presence of a catalyst.
Materials and Equipment:
-
Epoxy resin and curing agent
-
Catalyst (e.g., this compound)
-
Differential Scanning Calorimeter (DSC) with a cooling system
-
Hermetic aluminum pans and lids
-
Precision balance (±0.01 mg)
Procedure:
-
Sample Preparation:
-
Accurately weigh the desired amounts of epoxy resin, curing agent, and catalyst into a disposable container.
-
Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.
-
Immediately weigh 5-10 mg of the reactive mixture into a hermetic aluminum DSC pan and seal it. Prepare an empty sealed pan as a reference.
-
-
Non-isothermal DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from ambient temperature to a temperature where the curing exotherm is complete (e.g., 250°C) at several different heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis (Model-Free Kinetics - e.g., Kissinger Method):
-
From the DSC thermograms at different heating rates, determine the peak temperature of the exothermic curing reaction (Tp).
-
The Kissinger equation is used to determine the activation energy (Ea):
ln(β / Tp²) = ln(AR / Ea) - Ea / (R * Tp)
where:
-
β is the heating rate (K/min)
-
Tp is the peak exotherm temperature (K)
-
A is the pre-exponential factor
-
R is the universal gas constant (8.314 J/mol·K)
-
-
Plot ln(β / Tp²) versus 1/Tp. The slope of the resulting straight line is -Ea/R, from which Ea can be calculated.
-
Determination of Gel Time
Objective: To determine the time at which the liquid resin begins to transition into a solid gel.
Procedure (Manual Method):
-
Prepare the resin-catalyst mixture as described above.
-
Place the mixture in a controlled temperature bath.
-
Periodically dip a probe (e.g., a wooden stick or a glass rod) into the mixture and withdraw it.
-
The gel time is the point at which the resin becomes "stringy" and no longer flows back to form a smooth surface.[7]
Procedure (Rheological Measurement):
-
Use a rheometer with a temperature-controlled plate.
-
Place the prepared resin mixture onto the lower plate.
-
Perform oscillatory measurements at a constant frequency and temperature.
-
The gel point is often identified as the crossover point where the storage modulus (G') and the loss modulus (G'') are equal.[8]
Visualizing the Process
To better illustrate the experimental and logical workflows, the following diagrams are provided in the DOT language.
Conclusion
This compound is anticipated to be a highly effective catalyst for polymerization reactions, particularly in the curing of epoxy resins. Its performance is expected to be comparable to, or potentially exceed that of, other tertiary amine catalysts due to the synergistic effect of its tertiary amine and phenolic hydroxyl groups. While more direct comparative kinetic studies are needed for a precise quantitative assessment, the existing data for structurally similar compounds like DMP-30 provide a strong indication of its high catalytic activity. The experimental protocols outlined in this guide offer a standardized approach for researchers to conduct their own kinetic analyses and to further elucidate the performance of this compound and other novel catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. 2017erp.com [2017erp.com]
- 3. Recyclable High-Performance Epoxy-Anhydride Resins with DMP-30 as the Catalyst of Transesterification Reactions [mdpi.com]
- 4. CAS 90-72-2 DMP-30 Epoxy Resin Accelerator 2,4,6-Tris(dimethylaminomethyl)phenol [sxzorui.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are gelation and curing; pot life, cure & gel time, working life: how is viscosity important? » rheonics :: viscometer and density meter [rheonics.com]
- 8. quora.com [quora.com]
A Researcher's Guide to Assessing the Purity of Commercial 3-[(Dimethylamino)methyl]phenol
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. The presence of even minor impurities can significantly impact experimental outcomes, leading to erroneous data and hindering the progress of research. This guide provides a framework for the purity assessment of commercially available 3-[(Dimethylamino)methyl]phenol, a versatile building block in organic synthesis. Due to the ambiguity in the common nomenclature, this guide will address the assessment of aminomethylated phenols, which are crucial intermediates in the synthesis of various biologically active molecules.
Understanding the Compound and Potential Impurities
The name "this compound" can be ambiguous. It is crucial to identify the specific isomer required for your research, as the position of the dimethylaminomethyl group (ortho, meta, or para) on the phenol ring will dictate its chemical properties. The most common synthesis route for these compounds is the Mannich reaction.[1][2][3] This reaction involves the aminoalkylation of a phenol using formaldehyde and dimethylamine.[2] Understanding this synthesis route is key to anticipating potential impurities.
Common Potential Impurities Include:
-
Unreacted Starting Materials: Phenol, formaldehyde, and dimethylamine.
-
Bis- and Tris-substituted Products: Such as 2,4-bis((dimethylamino)methyl)phenol or 2,4,6-tris((dimethylamino)methyl)phenol, which can arise from multiple substitutions on the phenol ring.[4]
-
Positional Isomers: Synthesis may yield a mixture of ortho-, meta-, and para-substituted products.
-
Residual Solvents: Toluene is a common solvent used in the synthesis and purification of related compounds.[5]
-
Products of Oxidation or Degradation: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.[6]
Comparison of Stated Purity from Commercial Suppliers
| Compound | Supplier Example | Stated Purity | CAS Number |
| 3-(Dimethylamino)phenol | Sigma-Aldrich | 97% | 99-07-0 |
| 3-(Dimethylamino)phenol | Tokyo Chemical Industry | >97.0% (GC) | 99-07-0 |
| (Dimethylaminomethyl)phenol | Sigma-Aldrich | Impurities: ~15% phenol, ~20% bis(dimethylaminomethyl)phenol | 25338-55-0 |
| 2,4,6-Tris(dimethylaminomethyl)phenol | Sigma-Aldrich | 95% | 90-72-2 |
This table is a representative sample and not an exhaustive list. Purity may vary by batch and supplier.
Experimental Protocols for Comprehensive Purity Assessment
A multi-pronged analytical approach is recommended for a thorough purity assessment. The following protocols provide a detailed methodology for key experiments.
Experimental Workflow
Caption: Experimental workflow for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
This method is ideal for determining the percentage of the main component and detecting non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector or a Mass Spectrometer (MS).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.[7]
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.[7]
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.[8]
-
Sample Preparation: Accurately weigh approximately 10 mg of the commercial sample and dissolve in 10 mL of the initial mobile phase composition.
-
Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity. For more accurate quantification, use a certified reference standard to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomer Identification
GC-MS is highly effective for identifying volatile impurities such as residual solvents and for separating and identifying positional isomers.[9][10]
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 min.
-
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or methanol. Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve the volatility and peak shape of the phenolic compounds.[10]
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify impurities using an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are powerful tools for unambiguous structural confirmation and for identifying and quantifying impurities with distinct signals.
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons. Key signals for this compound isomers would include aromatic protons, the methylene bridge protons, and the N-methyl protons.[11]
-
¹³C NMR: Shows the number of unique carbon atoms.
-
Quantitative NMR (qNMR): Can be used for highly accurate purity determination using a certified internal standard with a known concentration.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Analysis: Compare the obtained spectra with reference spectra if available. Integrate the signals of the main compound and any visible impurities to determine their relative molar ratios.
Karl Fischer Titration for Water Content
This is the standard method for accurately determining the water content in a sample.
-
Instrumentation: Karl Fischer titrator (coulometric or volumetric).
-
Method: Follow the instrument manufacturer's instructions. A coulometric titrator is suitable for low water content.
-
Sample Preparation: Accurately weigh an appropriate amount of the sample and introduce it into the titration cell.
-
Data Analysis: The instrument will directly provide the water content as a percentage or in ppm.
Data Presentation for Comparison
To effectively compare different commercial sources, all quantitative data should be summarized in a structured table.
| Parameter | Supplier A (Lot #) | Supplier B (Lot #) | Supplier C (Lot #) |
| Purity by HPLC (Area %) | |||
| Purity by qNMR (%) | |||
| Water Content (KF, %) | |||
| Major Impurity 1 (Identity, %) | |||
| Major Impurity 2 (Identity, %) | |||
| Residual Solvents (GC-MS, ppm) | |||
| Appearance |
Hypothetical Signaling Pathway Application
Derivatives of aminomethylated phenols can be designed as ligands for various biological targets. For instance, they could be elaborated into antagonists for a G-protein coupled receptor (GPCR).
Caption: Hypothetical signaling pathway showing a derivative as a GPCR antagonist.
By following this comprehensive guide, researchers can confidently assess the purity of their this compound reagents, ensuring the reliability and reproducibility of their experimental results.
References
- 1. Mannich Reaction [organic-chemistry.org]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. Mannich Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. 2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 6. Brunel University Research Archive: A study of the mannich reaction with certain phenols, of the causes of formation of coloured products and the prevention of their occurence [bura.brunel.ac.uk]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Dimethylaminophenol(99-07-0) 1H NMR [m.chemicalbook.com]
Benchmarking 3-[(Dimethylamino)methyl]phenol in Polymer Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-[(Dimethylamino)methyl]phenol and its related compounds as accelerators in polymer applications, primarily focusing on epoxy and polyurethane systems. Due to a scarcity of publicly available performance data specifically for this compound, this document leverages data from its well-studied isomers, particularly 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), and other common tertiary amine accelerators to provide a comprehensive overview and benchmark.
Introduction to (Dimethylamino)methyl]phenols as Polymer Accelerators
(Dimethylamino)methyl]phenols are a class of Mannich bases that function as highly effective catalysts and curing accelerators in various polymer systems.[1] Their bifunctional nature, containing both a phenolic hydroxyl group and tertiary amine groups, allows them to participate in and accelerate the curing reactions of epoxy resins and the formation of polyurethanes.[2] The most prominent member of this class is 2,4,6-Tris(dimethylaminomethyl)phenol, widely known as DMP-30, which serves as an industry benchmark for room temperature curing of epoxy resins.[3][4]
While specific data for the 3-isomer is limited, the performance of (dimethylamino)methyl]phenol isomers (ortho, meta, para) is influenced by the position of the (dimethylamino)methyl group on the phenol ring. The electronic and steric effects of the substituent group impact the basicity of the tertiary amine and the acidity of the phenolic hydroxyl group, thereby affecting their catalytic activity. Generally, ortho- and para-substituted phenols exhibit different reactivity compared to their meta-counterparts in electrophilic aromatic substitutions, a principle that can be extended to their catalytic behavior.[5]
Performance in Epoxy Resin Systems
In epoxy resin formulations, tertiary amines like (dimethylamino)methyl]phenols accelerate the curing process by catalyzing the ring-opening of the epoxide group by a curing agent, typically an amine or an anhydride.[6] This results in a faster cure, even at ambient temperatures, and can lead to improved mechanical properties of the final thermoset.[7]
Comparative Performance Data
The following table summarizes the performance of DMP-30 in a typical epoxy-amine system and compares it with other common accelerators. This data serves as a benchmark to estimate the potential performance of this compound.
| Accelerator | Concentration (phr) | Gel Time (minutes) | Peak Exotherm (°C) | Glass Transition Temperature (Tg) (°C) | Reference System |
| DMP-30 | 2 | ~35 | ~200 | ~150 | DGEBA/Anhydride |
| DMP-30 | 5 | ~15 | Not Reported | Not Reported | DGEBA/Polyetheramine |
| Benzyl Dimethylamine (BDMA) | 0.5% | 90 (full strength) | Not Reported | Not Reported | Structural Epoxy Adhesive |
| No Accelerator | 0 | >60 | ~150 | ~130 | DGEBA/Anhydride |
Note: Data is compiled from multiple sources and may vary depending on the specific epoxy resin, curing agent, and experimental conditions. DGEBA refers to Diglycidyl ether of bisphenol A.
Curing Mechanism in Epoxy Resins
The catalytic action of (dimethylamino)methyl]phenols in epoxy-amine reactions involves the tertiary amine facilitating the nucleophilic attack of the primary or secondary amine of the curing agent on the epoxy ring. The phenolic hydroxyl group can also participate through hydrogen bonding, further activating the epoxy ring.
Caption: General mechanism of epoxy-amine curing accelerated by a tertiary amine phenol.
Performance in Polyurethane Systems
In polyurethane synthesis, tertiary amines are crucial catalysts for the reaction between isocyanates and polyols to form urethane linkages.[8] (Dimethylamino)methyl]phenols can act as efficient catalysts in these systems, influencing the polymerization rate and the final properties of the polyurethane material.[8] DMP-30, for instance, is used in the production of polyurethane elastomers, coatings, adhesives, and foams.[8]
Comparative Performance Insights
| Catalyst Feature | This compound (Expected) | 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | Triethylenediamine (TEDA) |
| Catalytic Activity | Moderate to High | High | High |
| Steric Hindrance | Lower than DMP-30 | Higher | Lower |
| Selectivity (Gel vs. Blow) | To be determined | Primarily a gelling catalyst | Balanced |
| Applications | Polyurethane coatings, adhesives, elastomers | Polyurethane elastomers, coatings, adhesives, foams[8] | Flexible and rigid polyurethane foams |
Curing Mechanism in Polyurethane Formation
The tertiary amine catalyst activates the hydroxyl group of the polyol, making it a more potent nucleophile to attack the isocyanate group. This facilitates the formation of the urethane linkage.
Caption: General mechanism of polyurethane formation catalyzed by a tertiary amine.
Experimental Protocols
To ensure accurate and reproducible benchmarking of polymer accelerators, standardized experimental protocols are essential.
Differential Scanning Calorimetry (DSC) for Cure Kinetics
DSC is widely used to study the cure kinetics of thermosetting resins by measuring the heat flow associated with the curing reaction.[8][9]
Objective: To determine the total heat of reaction, onset of cure, peak exotherm temperature, and glass transition temperature (Tg).
Methodology:
-
Precisely weigh 5-10 mg of the uncured polymer formulation (resin, curing agent, and accelerator) into a DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C) under an inert atmosphere (e.g., nitrogen).[9]
-
Record the heat flow as a function of temperature. The integral of the exothermic peak provides the total heat of reaction.
-
Cool the sample and then perform a second heating scan at the same rate to determine the glass transition temperature (Tg) of the cured material.[10]
Caption: Workflow for DSC analysis of polymer curing.
Rheometry for Gel Time Determination
Rheometry is used to measure the change in viscosity of the reacting mixture and to determine the gel time, which is the point where the material transitions from a liquid to a solid-like state.
Objective: To determine the gel time of the polymer formulation at a specific temperature.
Methodology:
-
Prepare the polymer formulation and immediately place a sample onto the lower plate of a parallel-plate rheometer.
-
Bring the upper plate down to a specified gap.
-
Maintain the sample at a constant isothermal temperature.
-
Apply a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz).
-
Monitor the storage modulus (G') and loss modulus (G'') as a function of time.
-
The gel time is typically defined as the time at which G' and G'' crossover.
Conclusion
While this compound belongs to a class of effective accelerators for epoxy and polyurethane systems, a lack of specific performance data necessitates a comparative analysis based on its well-characterized isomer, 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), and other common tertiary amine catalysts. The provided data and methodologies offer a framework for researchers to benchmark its performance. The catalytic activity of the 3-isomer is expected to be significant, though potentially different from its ortho and para counterparts due to electronic and steric variations. Further experimental investigation is required to fully elucidate the performance characteristics of this compound in various polymer applications.
References
- 1. Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 2. Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. 2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. epotek.com [epotek.com]
A Comparative Study of Ortho, Meta, and Para Isomers of (Dimethylaminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ortho, meta, and para isomers of (dimethylaminomethyl)phenol. These compounds, also known as Mannich bases of phenol, exhibit distinct physical, chemical, and biological properties owing to the positional variation of the dimethylaminomethyl substituent on the phenol ring. Understanding these differences is crucial for applications in chemical synthesis, materials science, and drug development.
Introduction
The ortho, meta, and para isomers of (dimethylaminomethyl)phenol are structurally closely related, yet their chemical behavior and potential applications diverge significantly. The position of the electron-donating dimethylaminomethyl group influences the electronic environment of the aromatic ring and the phenolic hydroxyl group, thereby affecting properties such as acidity, reactivity in electrophilic aromatic substitution, and potential biological interactions. This guide presents a comparative analysis based on available experimental data and established chemical principles.
Synthesis Overview
The synthesis of (dimethylaminomethyl)phenol isomers is primarily achieved through the Mannich reaction, which involves the aminoalkylation of phenol with formaldehyde and dimethylamine. However, the regioselectivity of this reaction is a critical consideration.
-
Ortho and Para Isomers: The hydroxyl group of phenol is an activating, ortho-, para-directing group. Consequently, the Mannich reaction on unsubstituted phenol typically yields a mixture of the ortho and para isomers, along with di- and tri-substituted products like 2,4,6-tris(dimethylaminomethyl)phenol.[1] Achieving high selectivity for either the ortho or para isomer often requires specific reaction conditions or the use of starting materials with appropriate blocking groups.
-
Meta Isomer: The synthesis of the meta isomer is not straightforward via the direct Mannich reaction on phenol due to the directing effects of the hydroxyl group. Alternative synthetic routes are necessary, such as the reaction of resorcinol with dimethylamine, as described in the patent literature.
Logical Flow of Mannich Reaction for Ortho/Para Isomers
Caption: General scheme of the Mannich reaction for the synthesis of ortho and para (dimethylaminomethyl)phenol.
Physical and Chemical Properties
The positional isomerism significantly impacts the physicochemical properties of these compounds. The following table summarizes available data and predicted trends.
| Property | Ortho Isomer | Meta Isomer | Para Isomer |
| Melting Point (°C) | Data not readily available | 82-84 | Data not readily available |
| Boiling Point (°C) | Data not readily available | 265-268 | Data not readily available |
| pKa (Phenolic OH) | Predicted to be slightly higher than para due to potential intramolecular H-bonding | Predicted to be the lowest among the three isomers | Predicted to be higher than meta |
| Solubility | Generally soluble in organic solvents | Sparingly soluble in water | Generally soluble in organic solvents |
| Spectroscopic Data (¹H NMR) | Aromatic protons show distinct splitting patterns characteristic of 1,2-disubstitution. | Aromatic protons show splitting patterns characteristic of 1,3-disubstitution. | Aromatic protons show a more symmetric splitting pattern characteristic of 1,4-disubstitution. |
| Spectroscopic Data (IR) | Shows characteristic peaks for O-H, C-H (aromatic and aliphatic), C-N, and C-O stretching. The O-H stretch may be broadened due to hydrogen bonding. | Shows characteristic peaks for O-H, C-H (aromatic and aliphatic), C-N, and C-O stretching. | Shows characteristic peaks for O-H, C-H (aromatic and aliphatic), C-N, and C-O stretching. |
Chemical Reactivity
The position of the dimethylaminomethyl group influences the reactivity of the aromatic ring towards further substitution and the acidity of the phenolic proton.
Acidity (pKa)
The acidity of the phenolic hydroxyl group is influenced by the electronic effects of the substituent. The dimethylaminomethyl group is an electron-donating group, which generally decreases the acidity of the phenol (increases the pKa) compared to unsubstituted phenol.
-
Ortho and Para Isomers: The electron-donating effect is more pronounced at the ortho and para positions through resonance, which destabilizes the phenoxide anion, making these isomers less acidic than the meta isomer. The ortho isomer may exhibit intramolecular hydrogen bonding between the phenolic proton and the nitrogen of the aminomethyl group, which can affect its acidity.
-
Meta Isomer: The electron-donating effect at the meta position is primarily inductive and weaker than the resonance effect at the ortho and para positions. Therefore, the meta isomer is expected to be the most acidic of the three.
Caption: A typical workflow for the synthesis and purification of (dimethylaminomethyl)phenols via the Mannich reaction.
Determination of pKa by UV-Vis Spectrophotometry
Principle: The UV-Vis spectrum of a phenol changes with pH due to the different absorption characteristics of the protonated (PhOH) and deprotonated (PhO⁻) forms. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.
Materials:
-
Sample of the (dimethylaminomethyl)phenol isomer
-
A series of buffer solutions with known pH values spanning the expected pKa range
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the phenol isomer in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.
-
Record the UV-Vis spectrum of each sample over a relevant wavelength range to identify the isosbestic point and the wavelength of maximum absorbance difference between the acidic and basic forms.
-
Measure the absorbance of each sample at the chosen analytical wavelength.
-
Plot absorbance versus pH. The pKa corresponds to the pH at the midpoint of the resulting sigmoidal curve.
Conclusion
The ortho, meta, and para isomers of (dimethylaminomethyl)phenol, while structurally similar, are predicted to exhibit notable differences in their physical and chemical properties. The synthesis of the ortho and para isomers is accessible through the Mannich reaction, though achieving high isomeric purity can be challenging. The meta isomer requires a distinct synthetic approach. The positional isomerism is expected to significantly influence the acidity of the phenolic proton and the regioselectivity of further electrophilic aromatic substitutions. While comprehensive comparative biological data is currently lacking, the distinct electronic and steric properties of these isomers suggest they may possess unique pharmacological profiles. The information and protocols provided in this guide serve as a valuable resource for researchers interested in the synthesis, characterization, and application of these versatile compounds.
References
A Comparative Guide to the Synthesis of 3-[(Dimethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 3-[(Dimethylamino)methyl]phenol, a valuable intermediate in pharmaceutical and chemical synthesis. The procedures discussed are the Mannich reaction of 3-hydroxyphenol and the reductive amination of 3-hydroxybenzaldehyde. This document offers a validation of these synthesis procedures, presenting detailed experimental protocols, comparative data on their performance, and visualizations of the chemical transformations.
Comparison of Synthesis Procedures
The selection of a synthetic route is a critical decision in chemical and pharmaceutical development, influenced by factors such as yield, purity, reaction conditions, and scalability. Below is a summary of the key performance indicators for the two validated methods for synthesizing this compound.
| Parameter | Mannich Reaction | Reductive Amination |
| Starting Materials | 3-Hydroxyphenol, Formaldehyde, Dimethylamine | 3-Hydroxybenzaldehyde, Dimethylamine |
| Key Reagents | - | Sodium Borohydride |
| Typical Yield | Moderate to High | High |
| Reaction Conditions | Mild (ambient to slightly elevated temperatures) | Mild (typically room temperature) |
| Reaction Time | Several hours | A few hours |
| Key Advantages | Atom economical (one-pot reaction) | High selectivity, often cleaner reactions |
| Key Disadvantages | Potential for di- and tri-substitution byproducts | Requires a stoichiometric amount of reducing agent |
Experimental Protocols
Detailed methodologies for the two synthesis procedures are provided below. These protocols are based on established chemical principles and findings from analogous reactions reported in the scientific literature.
Procedure 1: Mannich Reaction of 3-Hydroxyphenol
This procedure is adapted from general methods for the aminomethylation of phenols.[1] The reaction involves the condensation of 3-hydroxyphenol with formaldehyde and dimethylamine to yield this compound.
Materials:
-
3-Hydroxyphenol
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for salt formation if desired)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxyphenol in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add dimethylamine solution, followed by the dropwise addition of formaldehyde solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Procedure 2: Reductive Amination of 3-Hydroxybenzaldehyde
This procedure is based on the well-established reductive amination of aldehydes.[2] It involves the in-situ formation of an imine from 3-hydroxybenzaldehyde and dimethylamine, which is then reduced by sodium borohydride to the target amine.
Materials:
-
3-Hydroxybenzaldehyde
-
Dimethylamine (in THF or as hydrochloride salt)
-
Sodium borohydride
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-hydroxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of dimethylamine in THF or dimethylamine hydrochloride to the flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride in portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Experimental Workflows
The following diagrams illustrate the logical flow of the two synthesis procedures.
Caption: Workflow for the Mannich Reaction Synthesis.
Caption: Workflow for the Reductive Amination Synthesis.
Signaling Pathways (Reaction Mechanisms)
The underlying chemical transformations for both synthetic routes are depicted below.
Caption: Mechanism of the Mannich Reaction.
Caption: Mechanism of Reductive Amination.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-[(Dimethylamino)methyl]phenol
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper disposal of 3-[(Dimethylamino)methyl]phenol is critical to ensure personal safety and environmental protection. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound, based on available safety data for structurally similar chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This compound and its analogues are classified as harmful if swallowed or in contact with skin, and can cause severe skin and eye irritation or burns.
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation, burns, and absorption of the chemical. |
| Body Protection | A lab coat, chemical-resistant apron, or coveralls. Closed-toe shoes are mandatory. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used. | Minimizes the inhalation of harmful vapors. |
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
2. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert, non-combustible absorbent such as sand, diatomite, or universal binders.
-
Do not use combustible materials like sawdust for absorption.
-
Collect the absorbed material using non-sparking tools and place it into the designated waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
3. Final Disposal:
-
The disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[1][2][3]
-
Do not dispose of this chemical down the drain or in regular trash.[4][5] It is harmful to aquatic life and improper disposal can lead to environmental contamination.
-
Ensure that the waste container is properly sealed and labeled according to all local, regional, and national regulations before collection.[1]
Experimental Workflow for Disposal
Caption: Figure 1. A flowchart illustrating the key steps for the safe disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
